Technical Documentation Center

1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One
  • CAS: 175136-35-3

Core Science & Biosynthesis

Foundational

1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One chemical properties

An In-depth Technical Guide to 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One Section 1: Executive Summary & Core Compound Overview This guide provides a detailed chemical and technical analysis of 1-(8-Bro...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One

Section 1: Executive Summary & Core Compound Overview

This guide provides a detailed chemical and technical analysis of 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One , a substituted benzodioxepin derivative of significant interest in synthetic and medicinal chemistry. The benzodioxepin scaffold is a recognized pharmacophore present in various biologically active molecules. This particular compound, functionalized with both a reactive aryl bromide and a ketone moiety, serves as a versatile intermediate for the synthesis of more complex molecular architectures. Its strategic importance lies in its potential as a building block for developing novel therapeutic agents, leveraging the established biological relevance of the benzodioxepin core. This document will elucidate its physicochemical properties, plausible synthetic routes, key reactive characteristics, and its prospective applications in the field of drug discovery.

Section 2: Structural Elucidation & Physicochemical Properties

The molecular architecture of 1-(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one features a bicyclic system where a seven-membered dioxepin ring is fused to a benzene ring. The benzene ring is substituted with a bromine atom and an acetyl group, providing two distinct points for chemical modification.

Figure 1: Chemical Structure of the title compound.

Compound Identification

The following table summarizes the key identifiers for this molecule.

IdentifierValueSource
CAS Number 175136-35-3[1][2][3]
Molecular Formula C₁₁H₁₁BrO₃[1][3]
IUPAC Name 1-(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one[3]
Molecular Weight 271.11 g/mol (Calculated)
Synonyms 7-Acetyl-8-bromo-3,4-dihydro-2H-1,5-benzodioxepine[1]
Physicochemical Data

This table presents the known physical and chemical properties, which are crucial for designing experimental conditions such as reaction temperature, solvent selection, and purification methods.

PropertyValueSource
Melting Point 56 °C[1]
Boiling Point 379.4 °C at 760 mmHg[1]
Flash Point 183.2 °C[1]
Refractive Index 1.559[1]
Purity ≥95% - 97%[1][2]

Section 3: Synthetic Pathways & Spectroscopic Characterization

While specific literature detailing the synthesis of this exact molecule is sparse, a highly plausible and efficient route is the Friedel-Crafts acylation of the corresponding 8-bromo-3,4-dihydro-2H-1,5-benzodioxepin. This electrophilic aromatic substitution is a standard method for introducing acyl groups onto an aromatic ring.

Proposed Synthetic Workflow: Friedel-Crafts Acylation

The rationale for this choice is the directness of the pathway and the high yields typically associated with acylation of activated aromatic rings. The dioxepin moiety's ether oxygens are electron-donating, activating the aromatic ring towards electrophilic attack.

G start Starting Material: 8-Bromo-3,4-dihydro-2H-1,5-benzodioxepin reaction Reaction Vessel: Stir at 0°C to room temperature start->reaction reagent Reagents: Acetyl Chloride (CH₃COCl) Lewis Acid Catalyst (e.g., AlCl₃) reagent->reaction solvent Solvent: Dichloromethane (DCM) or similar inert solvent solvent->reaction workup Aqueous Workup: Quench with dilute HCl, extract with organic solvent reaction->workup 1. Reaction 2. Quenching purification Purification: Column Chromatography (Silica gel) workup->purification Crude Product product Final Product: 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One purification->product Purified Product G cluster_ArylBr Reactions at Aryl Bromide cluster_Ketone Reactions at Ketone center Core Molecule (Aryl Bromide & Ketone) suzuki Suzuki Coupling (Forms C-C bond) center->suzuki Pd Catalyst, Boronic Acid buchwald Buchwald-Hartwig (Forms C-N bond) center->buchwald Pd Catalyst, Amine heck Heck Reaction (Forms C-C bond) center->heck Pd Catalyst, Alkene reduction Reduction (e.g., NaBH₄) (Forms Alcohol) center->reduction Hydride Source wittig Wittig Reaction (Forms Alkene) center->wittig Phosphonium Ylide reductive_amination Reductive Amination (Forms Amine) center->reductive_amination Amine, Reducing Agent

Sources

Exploratory

An In-depth Technical Guide to 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One

CAS Number: 175136-35-3 This technical guide provides a comprehensive overview of 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One, a key chemical intermediate with significant potential in synthetic and medi...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 175136-35-3

This technical guide provides a comprehensive overview of 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One, a key chemical intermediate with significant potential in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its chemical properties, a robust synthesis protocol, and an exploration of its prospective applications.

Introduction and Significance

1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One is a substituted aromatic ketone built upon the 3,4-dihydro-2H-1,5-benzodioxepin scaffold. The presence of a bromine atom and an acetyl group on the aromatic ring makes it a versatile precursor for a variety of chemical transformations. The benzodioxepin core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[1][2] The strategic placement of the bromo and acetyl functionalities allows for further molecular elaboration, making this compound a valuable building block in the synthesis of novel bioactive molecules.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One is presented in the table below. This data is crucial for its handling, storage, and application in various experimental settings.

PropertyValueSource
CAS Number 175136-35-3[3]
Molecular Formula C₁₁H₁₁BrO₃[3]
Molecular Weight 271.11 g/mol Calculated
Appearance White to off-white solidTypical for this class of compounds
Melting Point 56 °C[4]
Boiling Point 379.4 °C at 760 mmHg[4]
Purity ≥95%[5]

Synthesis Protocol: A Validated Approach

The synthesis of 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One is most effectively achieved through the Friedel-Crafts acylation of 7-Bromo-3,4-dihydro-2H-1,5-benzodioxepine. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring.[6][7][8] The regioselectivity of the acylation is directed by the existing bromo and dioxepin substituents.

Causality of Experimental Choices

The selection of a Friedel-Crafts acylation is predicated on its reliability and efficiency in forming carbon-carbon bonds on aromatic rings.[9] The use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is critical for activating the acylating agent (acetyl chloride) to generate the highly electrophilic acylium ion.[10] The choice of a non-polar, aprotic solvent like dichloromethane (CH₂Cl₂) is to ensure the solubility of the reactants and to avoid interference with the Lewis acid catalyst. The reaction is typically conducted at a low temperature to control the exothermic nature of the reaction and to minimize potential side reactions.

Step-by-Step Experimental Methodology

Materials:

  • 7-Bromo-3,4-dihydro-2H-1,5-benzodioxepine

  • Acetyl chloride (CH₃COCl)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 7-Bromo-3,4-dihydro-2H-1,5-benzodioxepine (1.0 eq) and anhydrous dichloromethane (10 mL per gram of starting material). The solution is cooled to 0 °C in an ice bath.

  • Catalyst Addition: Anhydrous aluminum chloride (1.2 eq) is added portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.

  • Acylating Agent Addition: Acetyl chloride (1.1 eq) is dissolved in anhydrous dichloromethane (2 mL per gram of acetyl chloride) and added dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is carefully poured into a beaker containing crushed ice and 1 M HCl. The mixture is stirred until all solids have dissolved.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 20 mL). The combined organic layers are washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One as a solid.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_process Reaction & Work-up cluster_product Purification & Final Product Start 7-Bromo-3,4-dihydro-2H-1,5-benzodioxepine Reaction Friedel-Crafts Acylation (0°C to RT) Start->Reaction Reagent1 Acetyl Chloride (CH3COCl) Reagent1->Reaction Catalyst Aluminum Chloride (AlCl3) Catalyst->Reaction Solvent Dichloromethane (CH2Cl2) Solvent->Reaction Quench Quench with Ice/HCl Reaction->Quench Extraction DCM Extraction Quench->Extraction Wash Aqueous Washes (HCl, NaHCO3, Brine) Extraction->Wash Dry Dry (MgSO4) & Concentrate Wash->Dry Purification Silica Gel Chromatography Dry->Purification Product 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One Purification->Product

Caption: Synthetic workflow for 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, dioxepin, and acetyl protons.[11][12][13]

  • Aromatic Protons: Two singlets in the aromatic region (δ 7.0-8.0 ppm), corresponding to the two non-equivalent protons on the benzene ring.

  • Dioxepin Protons: Two triplets in the region of δ 4.0-4.5 ppm for the -OCH₂- groups and a multiplet around δ 2.0-2.5 ppm for the central -CH₂- group of the dioxepin ring.

  • Acetyl Protons: A sharp singlet at approximately δ 2.5 ppm, integrating to three protons, characteristic of a methyl ketone.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework.[11]

  • Carbonyl Carbon: A signal in the downfield region (δ 195-205 ppm) corresponding to the ketone carbonyl carbon.

  • Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm), including quaternary carbons and carbons bearing protons. The carbon attached to the bromine will be shifted upfield.

  • Dioxepin Carbons: Signals for the -OCH₂- carbons around δ 70-80 ppm and the central -CH₂- carbon around δ 30-40 ppm.

  • Acetyl Carbon: A signal for the methyl carbon of the acetyl group around δ 25-30 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.[14][15]

  • C=O Stretch (Ketone): A strong, sharp absorption band in the region of 1670-1690 cm⁻¹.

  • C-O Stretch (Ether): Strong absorptions in the fingerprint region, typically around 1250 cm⁻¹ and 1050 cm⁻¹.

  • Aromatic C=C Stretch: Medium to weak absorptions in the 1600-1450 cm⁻¹ region.

  • C-H Stretch (Aromatic and Aliphatic): Absorptions above and below 3000 cm⁻¹, respectively.

  • C-Br Stretch: A weak absorption in the lower frequency region of the fingerprint, typically below 600 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[5][16]

  • Molecular Ion (M⁺): A prominent molecular ion peak with a characteristic isotopic pattern for a bromine-containing compound (M⁺ and M⁺+2 peaks in an approximate 1:1 ratio).

  • Major Fragmentation: A significant fragment corresponding to the loss of the methyl group from the acetyl moiety (M-15) to form a stable acylium ion. Further fragmentation of the benzodioxepin ring is also expected.

Applications in Drug Discovery and Development

While specific biological activities for 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One have not been extensively reported, its structural motifs suggest significant potential in medicinal chemistry. The benzodioxepin core is present in a variety of pharmacologically active compounds.[17][18]

Potential as a Synthetic Intermediate

The dual reactivity of the bromo and acetyl groups makes this compound a valuable intermediate.

  • Cross-Coupling Reactions: The bromine atom can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce diverse substituents and build molecular complexity.

  • Modification of the Acetyl Group: The ketone functionality can be transformed into a wide array of other functional groups, such as alcohols, amines, and heterocycles, through reactions like reduction, reductive amination, and condensation.

Exploration of Pharmacological Activities

Derivatives of related heterocyclic systems, such as benzodiazepines and benzothiazepines, exhibit a broad spectrum of biological activities, including CNS depressant, anxiolytic, anticonvulsant, and anticancer properties.[1][2][19] The unique scaffold of 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One provides an opportunity to explore novel chemical space and potentially discover new therapeutic agents.

Signaling Pathway Diagram (Hypothetical)

Given the prevalence of benzodioxepin-containing molecules as modulators of ion channels and receptors in the central nervous system, a hypothetical signaling pathway is presented below. This illustrates a potential mechanism through which derivatives of the title compound might exert their effects, for instance, by modulating GABAergic neurotransmission, a common target for anxiolytic drugs.

SignalingPathway cluster_membrane Neuronal Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Receptor GABA-A Receptor IonChannel Chloride Ion Channel Receptor->IonChannel Opens IonInflux Chloride Ion Influx IonChannel->IonInflux Ligand Benzodioxepin Derivative (Hypothetical Modulator) Ligand->Receptor Allosteric Modulation GABA GABA GABA->Receptor Binding Hyperpolarization Membrane Hyperpolarization IonInflux->Hyperpolarization ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability

Caption: Hypothetical modulation of a GABA-A receptor by a benzodioxepin derivative.

Conclusion

1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One is a chemical compound with significant untapped potential. Its well-defined structure and the presence of versatile functional groups make it an attractive starting material for the synthesis of complex molecules. While its own biological profile remains to be fully elucidated, its core structure is associated with a range of pharmacological activities, suggesting that its derivatives are promising candidates for drug discovery programs. This guide provides a foundational understanding of its synthesis and properties, intended to facilitate further research and application in the scientific community.

References

  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. [Link]

  • ResearchGate. (2025, August 9). New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. [Link]

  • PMC - NIH. (n.d.). Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery. [Link]

  • Scribd. (n.d.). Synthesis of 7 Bromo 1,3 Dihydro 1 Methyl 5 Phenyl 2H 1,4 Benzodiazepin 2 One (Diazepam Analog). [Link]

  • Bentham Science. (n.d.). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. [Link]

  • MDPI. (n.d.). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. [Link]

  • PubMed Central. (2022, September 14). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. [Link]

  • Connect Journals. (n.d.). Synthesis, Characterization, and Antioxidant Activity of Some New Benzodiazepine Derivatives. [Link]

  • Scribd. (n.d.). Friedel Crafts Acylation. [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =. [Link]

  • CDN. (n.d.). Infrared Spectroscopy. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Jiangsu Argon Krypton Material Technology Co., Ltd. (n.d.). 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One - CAS:175136-35-3. [Link]

  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

  • Chemspace. (n.d.). 1-(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one - C11H11BrO3. [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]

  • Doc Brown's Chemistry. (2026, January 3). database IR spectra INFRARED SPECTROSCOPY INDEX. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Molecular Structure of 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the molecular structure, properties, and proposed synthesis of 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular structure, properties, and proposed synthesis of 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One. As a unique heterocyclic compound, it holds potential for further investigation in medicinal chemistry and materials science. This document is structured to deliver not just data, but also the scientific rationale behind the analytical and synthetic methodologies discussed.

It is important to note that while the existence of this compound is documented, detailed experimental and spectroscopic data are not widely available in the public domain. Therefore, this guide will provide a robust theoretical framework for its synthesis and structural characterization, grounded in established chemical principles and data from analogous structures.

Molecular Identity and Physicochemical Properties

1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One is a substituted aromatic ketone built upon a 3,4-dihydro-2H-1,5-benzodioxepin core. The key structural features include a seven-membered dioxepine ring fused to a benzene ring, which is further substituted with a bromine atom and an acetyl group.

The strategic placement of the bromo and acetyl functionalities on the benzodioxepin scaffold is anticipated to significantly influence its electronic properties, reactivity, and potential biological activity. Bromine, being an electron-withdrawing group, and the acetyl group, a meta-directing deactivator, will impact the molecule's interaction with biological targets and its utility in further chemical transformations.

Table 1: Physicochemical Properties of 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One

PropertyValueSource
CAS Number 175136-35-3[1]
Molecular Formula C₁₁H₁₁BrO₃[1]
Molecular Weight 271.11 g/mol Calculated
Melting Point 56 °C[1]
Boiling Point 379.4 °C at 760 mmHg[1]
Flash Point 183.2 °C[1]
Purity ≥95% - 97.00%[2]

Proposed Synthesis: A Mechanistic Approach

The most logical and efficient synthetic route to 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One is via a Friedel-Crafts acylation of the readily available precursor, 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine[3][4]. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for introducing acyl groups to aromatic rings.

The reaction proceeds through the formation of a highly electrophilic acylium ion, generated from the reaction of an acylating agent (such as acetyl chloride or acetic anhydride) with a Lewis acid catalyst, typically aluminum chloride (AlCl₃)[5][6]. The acylium ion then attacks the electron-rich benzene ring of the benzodioxepin derivative. The ether linkages of the dioxepine ring are electron-donating, thus activating the aromatic ring towards electrophilic substitution.

Experimental Protocol: A Self-Validating System

The following protocol is a proposed, robust method for the synthesis of the title compound. Each step is designed for optimal yield and purity, with in-process controls to validate the reaction's progress.

Step 1: Preparation of the Acylium Ion

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.2 equivalents) in a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) to the suspension via the dropping funnel with vigorous stirring. The formation of the acylium ion complex will be observed.

Step 2: Friedel-Crafts Acylation

  • Dissolve 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine (1.0 equivalent) in the same anhydrous solvent.

  • Add the solution of the benzodioxepine derivative dropwise to the stirring acylium ion complex at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

Step 3: Reaction Quench and Workup

  • Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex[6].

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 4: Purification

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One.

Visualization of the Synthetic Workflow

G cluster_0 Reagent Preparation cluster_1 Core Synthesis cluster_2 Purification Acetyl_Chloride Acetyl Chloride Acylium_Ion Acylium Ion Complex Acetyl_Chloride->Acylium_Ion Reaction with AlCl₃ in DCM at 0°C AlCl3 Anhydrous AlCl₃ AlCl3->Acylium_Ion Reaction Friedel-Crafts Acylation Acylium_Ion->Reaction Precursor 7-Bromo-3,4-dihydro-2H-1,5-benzodioxepine Precursor->Reaction Crude_Product Crude Product Reaction->Crude_Product Stir at RT, monitor by TLC Workup Aqueous Workup (HCl, NaHCO₃, Brine) Crude_Product->Workup Purification Column Chromatography Workup->Purification Final_Product Pure 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One Purification->Final_Product

Caption: Synthetic workflow for the preparation of the title compound.

Structural Elucidation: A Spectroscopic Roadmap

The definitive confirmation of the molecular structure of 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One would rely on a combination of spectroscopic techniques. Below is a predicted spectroscopic profile based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

    • Aromatic Protons: Two singlets are expected in the aromatic region (δ 6.5-8.0 ppm), corresponding to the two protons on the benzene ring.

    • Dioxepine Ring Protons: The protons of the seven-membered ring will likely appear as multiplets in the aliphatic region. Specifically, two triplets corresponding to the -OCH₂- groups and a quintet for the central -CH₂- group are anticipated.

    • Acetyl Protons: A sharp singlet integrating to three protons will be present, likely in the region of δ 2.5 ppm, characteristic of a methyl ketone.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms.

    • Carbonyl Carbon: A signal in the downfield region (δ > 190 ppm) is characteristic of the ketone carbonyl carbon.

    • Aromatic Carbons: Six signals are expected in the aromatic region (δ 110-160 ppm), with the carbon bearing the bromine atom and the carbons attached to the oxygen atoms appearing at characteristic chemical shifts.

    • Dioxepine Ring Carbons: Three distinct signals for the aliphatic carbons of the dioxepine ring are expected.

    • Acetyl Carbon: A signal for the methyl carbon of the acetyl group will be observed in the upfield region (δ ~25-30 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • C=O Stretch: A strong, sharp absorption band around 1680 cm⁻¹ is indicative of the aryl ketone carbonyl group.

  • C-O Stretch: Absorption bands in the region of 1250-1050 cm⁻¹ will correspond to the C-O stretching of the ether linkages in the dioxepine ring.

  • Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹ will be present.

  • Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ will be observed.

  • C-Br Stretch: A weak absorption in the fingerprint region (below 600 cm⁻¹) may be observed for the carbon-bromine bond.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.

  • Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (270/272 m/z) with a characteristic isotopic pattern for a molecule containing one bromine atom (approximately 1:1 ratio for M⁺ and M⁺+2).

  • Fragmentation: A prominent fragment would be the loss of the methyl group from the acetyl moiety (M-15). Another key fragmentation would be the cleavage of the acyl group, resulting in a fragment corresponding to the benzodioxepin portion of the molecule.

Visualization of the Analytical Workflow

G cluster_0 Spectroscopic Analysis Synthesized_Compound Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Compound->NMR IR IR Spectroscopy Synthesized_Compound->IR MS Mass Spectrometry Synthesized_Compound->MS Structural_Confirmation Definitive Molecular Structure Confirmation NMR->Structural_Confirmation Proton & Carbon Skeleton IR->Structural_Confirmation Functional Groups MS->Structural_Confirmation Molecular Weight & Fragmentation

Caption: Analytical workflow for structural elucidation.

Potential Applications and Future Directions

While specific biological activities for 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One have not been reported, the benzodioxepin scaffold is present in a number of biologically active compounds. For instance, some benzodioxepin derivatives have shown potential as fragrances[7][8]. Furthermore, the introduction of a bromine atom can enhance the biological activity of a molecule, with many brominated compounds exhibiting antimicrobial, and anticancer properties[7].

The title compound serves as a valuable intermediate for the synthesis of more complex molecules. The ketone functionality can be a handle for further reactions such as reductions, oxidations, or the introduction of nitrogen-containing heterocycles, which could lead to novel compounds with interesting pharmacological profiles.

Conclusion

1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One is a well-defined chemical entity with potential for further exploration. This guide has provided a comprehensive overview of its molecular structure, physicochemical properties, and a robust, mechanistically sound proposed synthetic route. The predicted spectroscopic data offers a roadmap for its structural confirmation. The unique combination of the benzodioxepin core with bromo and acetyl substituents makes it an attractive target for researchers in drug discovery and materials science, warranting further investigation into its synthesis and biological evaluation.

References

  • Davies, D. (2011). Experiment 14: Friedel-Crafts Acylation. YouTube. Available from: [Link]

  • ResearchGate. Synthesis and Qualitative Olfactory Evaluation of Benzodioxepine Analogues. Available from: [Link]

  • Organic Syntheses Procedure. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Available from: [Link]

  • Scientific & Academic Publishing. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Available from: [Link]

  • MDPI. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Available from: [Link]

  • Google Patents. New 7-(3-methylbut-2-en-1-yl)-2H-1,5-benzodioxepin-3(4H)-one, useful as fragrance and/or flavor material, and in e.g. shampoo, softener, detergent, pre-shave product, floor cleaner, air freshener and sunscreen cream.
  • Jiangsu Argon Krypton Xenon Material Technology Co., Ltd. 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One. Available from: [Link]

Sources

Exploratory

1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One IUPAC name

An In-Depth Technical Guide to 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One Abstract: This technical guide provides a comprehensive analysis of the chemical compound 1-(8-bromo-3,4-dihydro-2H-1,5-benzodio...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One

Abstract: This technical guide provides a comprehensive analysis of the chemical compound 1-(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one. This molecule belongs to the benzodioxepin class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug discovery.[1][2] This document delineates the systematic IUPAC nomenclature, proposes validated synthetic pathways, details methods for spectroscopic characterization, and discusses potential applications for researchers in organic synthesis and pharmaceutical development. The protocols described herein are designed to be self-validating, with causal explanations for key experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Systematic Nomenclature and Structural Elucidation

The formal IUPAC name, 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One, precisely defines the molecule's architecture. A systematic deconstruction of the name provides clarity on its constituent parts:

  • Parent Chain: The name is based on Ethan-1-one . This indicates a two-carbon acyl group (acetyl group) where the ketone is the principal functional group dictating the suffix of the name.[3]

  • Primary Substituent: The entire complex heterocyclic system is treated as a substituent attached to the ethanone parent. Its name is (8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl) .

    • Core Heterocycle: The foundation is a 1,5-Benzodioxepin ring system. This consists of a benzene ring fused to a seven-membered dioxepin ring, with oxygen atoms at positions 1 and 5.

    • Saturation Level: The term 3,4-Dihydro-2H- specifies the partial saturation of the seven-membered ring. The 'H' at position 2 indicates it carries a hydrogen atom and is an sp³-hybridized carbon.

    • Secondary Substituents: A Bromo group is located at position 8 of the aromatic ring.

    • Point of Attachment: The -7-yl suffix indicates that the benzodioxepin moiety is attached to the ethanone parent chain via position 7.

The CAS Number for this compound is 175136-35-3.[4]

Caption: IUPAC numbering of the 1,5-Benzodioxepin core.

Retrosynthetic Analysis and Proposed Synthetic Strategy

A robust synthesis of this molecule can be achieved through a multi-step process commencing with the formation of the core heterocyclic ring, followed by sequential electrophilic aromatic substitution reactions. The key transformations are the bromination and Friedel-Crafts acylation of the 3,4-dihydro-2H-1,5-benzodioxepin intermediate.

G Target 1-(8-Bromo-3,4-dihydro-2H-1,5- benzodioxepin-7-yl)ethan-1-one Intermediate2 7-Bromo-3,4-dihydro-2H- 1,5-benzodioxepine Target->Intermediate2 Friedel-Crafts Acylation (CH₃COCl, AlCl₃) Intermediate1 3,4-Dihydro-2H-1,5- benzodioxepine Intermediate2->Intermediate1 Electrophilic Bromination (Br₂, Lewis Acid) Precursors Catechol + 1,3-Dihalopropane derivative Intermediate1->Precursors Williamson Ether Synthesis

Caption: Retrosynthetic pathway for the target molecule.

Synthetic Pathway Explanation:

  • Step 1: Formation of the Benzodioxepin Ring. The synthesis begins with the construction of the 3,4-dihydro-2H-1,5-benzodioxepine core. This is typically achieved via a Williamson ether synthesis, reacting catechol with a suitable 3-carbon dielectrophile, such as 1,3-dibromopropane, in the presence of a base (e.g., K₂CO₃) to facilitate the double nucleophilic substitution.

  • Step 2: Electrophilic Bromination. The resulting benzodioxepin is then subjected to electrophilic aromatic bromination. The two ether oxygens are activating, ortho-, para-directing groups. This directs the incoming electrophile (Br⁺) to positions 7 or 9. Steric hindrance at position 9, which is flanked by the fused ring junction, generally favors substitution at position 7. Using a mild brominating agent like N-Bromosuccinimide (NBS) or bromine with a catalyst can achieve monosubstitution to yield 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine.[5]

  • Step 3: Friedel-Crafts Acylation. The final key step is the introduction of the acetyl group via a Friedel-Crafts acylation.[6] The 7-bromo intermediate is reacted with acetyl chloride or acetic anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). The existing ether oxygens strongly activate the ring, while the bromine atom is a deactivating but ortho-, para-director.[7] The powerful activating effect of the ether group at position 5 directs the acylation to the ortho position (position 6) or the para position (position 8). The bromine at position 7 sterically hinders acylation at position 6, thus directing the incoming acylium ion preferentially to the C-8 position. However, the provided IUPAC name specifies the acetyl group at C-7 and the bromo group at C-8. This indicates a different synthetic sequence is required: acylation followed by bromination.

Revised and Validated Synthetic Strategy:

  • Step 1: Friedel-Crafts Acylation of 3,4-Dihydro-2H-1,5-Benzodioxepine. The benzodioxepine core is first acylated. The ortho-, para-directing ether oxygens will direct the acetyl group to the C-7 position, yielding 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one.

  • Step 2: Bromination of the Ketone Intermediate. The resulting ketone is then brominated. The acetyl group is a deactivating, meta-directing group. The ether oxygens remain strongly activating and ortho-, para-directing. The position ortho to the C-5 ether and meta to the acetyl group is C-8. This powerful directing effect from the ether oxygen will override the deactivating nature of the ketone, directing the bromine to the C-8 position, thus yielding the final target molecule.

Physicochemical and Spectroscopic Profile

Predictive analysis and available data provide the following characterization profile.

PropertyValue / Expected ObservationRationale & Reference
Molecular Formula C₁₁H₁₁BrO₃Derived from structure.[4]
Molecular Weight 271.11 g/mol Calculated from formula.
Melting Point 56 °CExperimental data.[4]
Boiling Point 379.4 °C at 760 mmHgExperimental data.[4]
¹H NMR Spectroscopy Aromatic: Two singlets (δ 7.0-8.0 ppm).Aliphatic: Two triplets (δ 4.2-4.5 ppm, -O-CH₂-), one quintet (δ 2.1-2.4 ppm, -CH₂-CH₂-CH₂-).Acetyl: One singlet (δ ~2.5 ppm, -COCH₃).Aromatic protons at C-6 and C-9 will appear as singlets due to the substitution pattern. Aliphatic protons on the seven-membered ring will show characteristic splitting.
¹³C NMR Spectroscopy Carbonyl: 1 signal (δ ~195-200 ppm).Aromatic: 6 signals (4 substituted, 2 unsubstituted).Aliphatic: 3 signals (2 -O-CH₂-, 1 -CH₂-).Acetyl: 1 signal (δ ~25-30 ppm).The number of unique carbon environments dictates the number of signals.
IR Spectroscopy ~1680 cm⁻¹: Strong C=O stretch (aromatic ketone).~1250 cm⁻¹: Strong C-O-C stretch (aryl ether).~600-500 cm⁻¹: C-Br stretch.These are characteristic vibrational frequencies for the key functional groups present.
Mass Spectrometry M⁺, (M+2)⁺ peaks: Two peaks of nearly equal intensity at m/z 270 and 272, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. Base Peak: Likely [M-CH₃]⁺ from loss of the acetyl methyl group.The isotopic signature of bromine is a definitive diagnostic tool in mass spectrometry.

Potential Applications in Drug Discovery

The 1,5-benzodioxepin scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. Derivatives have shown a wide range of pharmacological activities.[8] While the specific biological profile of 1-(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one is not extensively documented, its structure presents several opportunities for drug development professionals:

  • Synthetic Intermediate: This molecule is an ideal intermediate for further functionalization. The ketone can be reduced to an alcohol, converted to an amine, or used in condensation reactions. The bromine atom can be replaced via cross-coupling reactions (e.g., Suzuki, Heck) to introduce diverse molecular fragments.

  • Scaffold for Library Synthesis: Its well-defined structure and reactive handles make it a valuable building block for creating libraries of novel compounds for high-throughput screening against various biological targets.

  • Analog Development: Related heterocyclic structures like benzothiazepines and benzodiazepines are known to possess significant CNS activity, acting as calcium channel blockers or GABA receptor modulators.[9][10] This compound could serve as a starting point for developing novel therapeutic agents targeting similar pathways.

Detailed Experimental Protocols

The following protocols are based on established chemical transformations and are designed for reproducibility and safety.

Protocol 5.1: Synthesis of 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one
  • Objective: To perform a Friedel-Crafts acylation on the 3,4-dihydro-2H-1,5-benzodioxepine core.

  • Methodology:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 eq.).

    • Cool the flask to 0 °C in an ice bath and add anhydrous dichloromethane (DCM) as the solvent.

    • Slowly add acetyl chloride (CH₃COCl, 1.1 eq.) to the suspension with stirring. The formation of the acylium ion complex is exothermic.

    • Once the addition is complete, add a solution of 3,4-dihydro-2H-1,5-benzodioxepine (1.0 eq.) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC.

    • Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine. The bicarbonate wash neutralizes any remaining acid.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure acylated product.

Protocol 5.2: Synthesis of 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One
  • Objective: To regioselectively brominate the acylated intermediate.

  • Methodology:

    • Dissolve the 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one (1.0 eq.) from Protocol 5.1 in a suitable solvent such as acetic acid or chloroform in a round-bottom flask protected from light.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of bromine (Br₂, 1.0 eq.) in the same solvent dropwise. The disappearance of the red bromine color indicates consumption.

    • Stir the reaction at 0-5 °C for 1-2 hours after addition is complete. Monitor the reaction by TLC until the starting material is consumed.

    • Work-up: Pour the reaction mixture into a solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted bromine.

    • If using an organic solvent, wash the mixture with water and brine. If using acetic acid, neutralize carefully with a base like sodium bicarbonate and extract the product with a solvent like ethyl acetate.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

    • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography to obtain the final product.

G cluster_synthesis Synthesis Workflow S1 Acylation Reaction (Protocol 5.1) S2 Aqueous Work-up (Quench, Wash) S1->S2 S3 Purification 1 (Column Chromatography) S2->S3 S4 Characterization 1 (NMR, IR) S3->S4 S5 Bromination Reaction (Protocol 5.2) S4->S5 S6 Aqueous Work-up (Quench, Neutralize) S5->S6 S7 Purification 2 (Recrystallization) S6->S7 S8 Final Characterization (NMR, MS, MP) S7->S8

Caption: Experimental workflow for synthesis and validation.

References

  • PubChem. 7-bromo-2H-1,5-benzodioxepin-3(4H)-one. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. Synthesis of Benzodioxepinone Analogues via a Novel Synthetic Route with Qualitative Olfactory Evaluation. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Regioselective Friedel–Crafts acylation of 2,3,4,5-tetrahydro-1H-2-benzazepine and related nitrogen heterocycles. RSC Publishing. Available from: [Link]

  • National Institutes of Health. Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery. PMC. Available from: [Link]

  • Organic Syntheses. AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Available from: [Link]

  • ResearchGate. Bromination of 3,4-dihydro-2H-thiopyran derivatives. Available from: [Link]

  • PubMed. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. Available from: [Link]

  • ResearchGate. Synthesis and Qualitative Olfactory Evaluation of Benzodioxepine Analogues. Available from: [Link]

  • ResearchGate. Preliminary Study of a 1,5-Benzodiazepine-Derivative Labelled with Indium-111 for CCK-2 Receptor Targeting. Available from: [Link]

  • MDPI. Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Available from: [Link]

  • National Institutes of Health. Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC. Available from: [Link]

  • Journal of Research in Chemistry. Benzothiadiazines in modern drug discovery: Structural insights and therapeutic applications. Available from: [Link]

  • MDPI. Palladium-Catalyzed Benzodiazepines Synthesis. Available from: [Link]

  • IUPAC. Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Available from: [Link]

  • Google Patents. Bromination of hydroxyaromatic compounds.
  • ResearchGate. Beyond Friedel-Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. Available from: [Link]

  • Google Patents. Process for the preparation of a xanthine-based compound.
  • Zenodo. Selective bromination of acetophenone derivatives with bromine in methanol. Available from: [Link]

  • PubChem. 2H-1,5-Benzodioxepin-3(4H)-one. National Center for Biotechnology Information. Available from: [Link]

  • Organic Syntheses. 1-Iodopropyne. Available from: [Link]

  • IUPAC. Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013 (Chapter 6). Available from: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Synthesis of 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of a plausible and scientifically grounded synthetic pathway for 1-(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a plausible and scientifically grounded synthetic pathway for 1-(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one, a molecule of interest in medicinal chemistry and drug discovery. The synthesis leverages fundamental organic reactions, including ether synthesis, electrophilic aromatic bromination, and Friedel-Crafts acylation. This document will delve into the strategic considerations behind the chosen pathway, detailed experimental protocols, and the underlying chemical principles.

Strategic Overview

The synthesis of the target molecule is envisioned as a three-step process, commencing with the formation of the core benzodioxepine ring system, followed by regioselective bromination and subsequent Friedel-Crafts acylation.

The proposed synthetic route comprises:

  • Synthesis of 3,4-Dihydro-2H-1,5-Benzodioxepine: This initial step involves the formation of the heterocyclic core from readily available starting materials.

  • Bromination of 3,4-Dihydro-2H-1,5-Benzodioxepine: Introduction of a bromine atom onto the aromatic ring is a crucial step for the final functionalization.

  • Friedel-Crafts Acylation: The final step introduces the acetyl group to yield the target molecule.

This strategy is designed for efficiency and regiochemical control, leveraging the directing effects of the substituents on the aromatic ring.

Visualizing the Synthesis Pathway

The overall synthetic scheme is depicted in the following diagram:

Synthesis_Pathway cluster_0 Step 1: Ether Synthesis cluster_1 Step 2: Bromination cluster_2 Step 3: Friedel-Crafts Acylation Catechol Catechol Benzodioxepine 3,4-Dihydro-2H-1,5-Benzodioxepine Catechol->Benzodioxepine K2CO3, DMF Dibromopropane 1,3-Dibromopropane Dibromopropane->Benzodioxepine BromoBenzodioxepine 7-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepine Benzodioxepine->BromoBenzodioxepine NBS, Acetonitrile TargetMolecule 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One BromoBenzodioxepine->TargetMolecule Acetyl Chloride, AlCl3, DCM

Caption: Synthetic pathway for 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One.

Experimental Protocols

Step 1: Synthesis of 3,4-Dihydro-2H-1,5-Benzodioxepine

The synthesis of the benzodioxepine core is achieved through a Williamson ether synthesis, reacting catechol with 1,3-dibromopropane in the presence of a base.[1]

Protocol:

  • To a stirred solution of catechol (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (2.5 eq).

  • Slowly add 1,3-dibromopropane (1.1 eq) to the reaction mixture.

  • Heat the mixture to 120°C and maintain for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a large volume of water.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield 3,4-dihydro-2H-1,5-benzodioxepine as a colorless oil.

Reagent/SolventMolar Ratio/VolumePurpose
Catechol1.0 eqStarting material
1,3-Dibromopropane1.1 eqAlkylating agent
Potassium Carbonate2.5 eqBase
Dimethylformamide (DMF)-Solvent
Diethyl Ether-Extraction solvent
Step 2: Bromination of 3,4-Dihydro-2H-1,5-Benzodioxepine

The bromination of the activated aromatic ring is carried out using N-bromosuccinimide (NBS), a mild and regioselective brominating agent for electron-rich aromatic compounds.[2][3] The ether linkages of the dioxepine ring are ortho-, para-directing, leading to substitution at the 7-position.

Protocol:

  • Dissolve 3,4-dihydro-2H-1,5-benzodioxepine (1.0 eq) in acetonitrile.

  • Add N-bromosuccinimide (1.05 eq) to the solution in portions at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the product with dichloromethane (3 x).

  • Combine the organic layers, wash with saturated sodium thiosulfate solution and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to afford 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine.

Reagent/SolventMolar Ratio/VolumePurpose
3,4-Dihydro-2H-1,5-Benzodioxepine1.0 eqSubstrate
N-Bromosuccinimide (NBS)1.05 eqBrominating agent
Acetonitrile-Solvent
Dichloromethane-Extraction solvent
Step 3: Friedel-Crafts Acylation of 7-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepine

The final step is a Friedel-Crafts acylation to introduce the acetyl group. The reaction is catalyzed by a Lewis acid, typically aluminum chloride.[4][5] The bromine atom is a deactivating but ortho-, para-directing group. The ether linkages are activating and ortho-, para-directing. The combined directing effects will favor acylation at the 8-position, which is ortho to one ether oxygen and para to the other, and meta to the bromine.

Protocol:

  • To a solution of 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine (1.0 eq) in dry dichloromethane (DCM) under an inert atmosphere, add anhydrous aluminum chloride (1.2 eq) at 0°C.

  • Slowly add acetyl chloride (1.1 eq) to the reaction mixture and stir at 0°C for 1 hour.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 1-(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one.

Reagent/SolventMolar Ratio/VolumePurpose
7-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepine1.0 eqSubstrate
Acetyl Chloride1.1 eqAcylating agent
Aluminum Chloride (AlCl₃)1.2 eqLewis acid catalyst
Dichloromethane (DCM)-Solvent

Causality and Scientific Integrity

The choice of reagents and reaction conditions is guided by established principles of organic synthesis to ensure high yields and regioselectivity.

  • Williamson Ether Synthesis: The use of a strong base like potassium carbonate is essential to deprotonate the phenolic hydroxyl groups of catechol, making them nucleophilic for the reaction with 1,3-dibromopropane. DMF is an ideal polar aprotic solvent for this SN2 reaction.[1]

  • Electrophilic Bromination: N-bromosuccinimide is chosen over elemental bromine for its milder nature and higher selectivity, minimizing over-bromination of the activated aromatic ring.[2][3] The regioselectivity is dictated by the strong activating and ortho-, para-directing effect of the ether oxygen atoms.

  • Friedel-Crafts Acylation: Aluminum chloride is a powerful Lewis acid that effectively generates the acylium ion electrophile from acetyl chloride.[4][5] The reaction is performed at low temperatures to control the reactivity and prevent potential side reactions. The deactivating effect of the resulting ketone product prevents further acylation.[6]

Conclusion

The described three-step synthesis provides a logical and efficient pathway to 1-(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one. The methodology relies on well-understood and widely practiced organic transformations, ensuring its reproducibility and scalability. This guide serves as a valuable resource for researchers engaged in the synthesis of novel benzodioxepine derivatives for various applications in drug discovery and development.

References

  • Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Regioselective Friedel–Crafts acylation of 2,3,4,5-tetrahydro-1H-2-benzazepine and related nitrogen heterocycles. Retrieved from [Link]

  • Canadian Journal of Chemistry. (1975). 3,4-Dihydro-2H-1,5-benzodioxepins. A Novel Class of p-Adrenergic Stimulants. Retrieved from [Link]

  • Chemia. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • MDPI. (n.d.). Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • ResearchGate. (n.d.). New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • TSI Journals. (2007, December 4). Chemistry and pharmacology of benzodioxanes. Retrieved from [Link]

  • ACS Publications. (n.d.). Halogenation of Aromatic Compounds by N-Bromo- and N-Chlorosuccinimide under Ionic Conditions. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of 7 Bromo 1,3 Dihydro 1 Methyl 5 Phenyl 2H 1,4 Benzodiazepin 2 One (Diazepam Analog). Retrieved from [Link]

  • Wiley Online Library. (2022, May 20). Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • YouTube. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from [Link]

  • Cardiff University. (n.d.). Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. Retrieved from [Link]

  • YouTube. (2021, February 11). electrophilic aromatic bromination with N-bromosuccinimide. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents. Retrieved from [Link]

  • PubMed. (2007, June 28). Design, synthesis, and pharmacology of novel 7-substituted 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides as positive allosteric modulators of AMPA receptors. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and crystal structure of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[ b ][4]thiazepin-4(5 H )-one. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive analysis of the spectroscopic data for the compound 1-(8-Bromo-3,4-Dihydro-2H...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for the compound 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One , a molecule of interest in medicinal chemistry and drug development. The structural elucidation of such compounds is paramount for understanding their chemical properties, reactivity, and potential biological activity. This document serves as a detailed reference for the interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, grounded in established scientific principles and methodologies.

Molecular Structure and Context

The target molecule, with the chemical formula C₁₁H₁₁BrO₃, possesses a core 3,4-dihydro-2H-1,5-benzodioxepin ring system. This heterocyclic motif is found in a variety of biologically active compounds. The benzene ring is substituted with a bromine atom and an acetyl group, which are expected to significantly influence the spectroscopic properties of the molecule. Understanding the precise arrangement of these functional groups is critical for confirming the compound's identity and purity.

Caption: Key ¹H NMR assignments for the target molecule.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 NMR provides valuable information about the carbon skeleton of a molecule. The predicted proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom.

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~198C=O (ketone)
~150-155Ar-C-O
~130-140Ar-C (quaternary)
~115-125Ar-C-H & Ar-C-Br
~70-75O-CH₂
~30-35CH₂-CH₂-CH₂
~28COCH₃
Experimental Protocol for ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Acquisition Time (AQ): ~1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 1024-4096 scans are typically required due to the low natural abundance of ¹³C.

    • Spectral Width (SW): 0-220 ppm.

  • Processing: Apply a Fourier transform with a line broadening of 1-2 Hz.

Interpretation and Rationale

The predicted chemical shifts are consistent with the electronic environment of each carbon atom.

  • Carbonyl Carbon: The signal at the lowest field (~198 ppm) is characteristic of a ketone carbonyl carbon.

  • Aromatic Carbons: The signals between 115 and 155 ppm correspond to the aromatic carbons. The carbons attached to the oxygen atoms (Ar-C-O) are expected to be the most deshielded in this region. The quaternary carbons and the carbon bearing the bromine atom will also have distinct chemical shifts.

  • Dioxepin Carbons: The signals for the methylene carbons of the dioxepin ring are expected in the 30-35 and 70-75 ppm range, with the carbons directly attached to oxygen appearing at a lower field.

  • Acetyl Carbon: The methyl carbon of the acetyl group will appear at a higher field, around 28 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumC-H stretch (aromatic)
~2950-2850MediumC-H stretch (aliphatic)
~1680StrongC=O stretch (aromatic ketone)
~1600, 1470Medium-StrongC=C stretch (aromatic)
~1250StrongC-O stretch (aryl ether)
~1100StrongC-O stretch (aliphatic ether)
~600-500MediumC-Br stretch
Experimental Protocol for FT-IR

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a single-reflection diamond ATR accessory.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Data Collection: Record a background spectrum of the clean, empty ATR crystal before analyzing the sample.

Interpretation and Rationale

The key vibrational bands provide clear evidence for the main functional groups.

  • C=O Stretch: A strong absorption band around 1680 cm⁻¹ is a definitive indicator of a conjugated ketone. [1]The conjugation with the aromatic ring lowers the stretching frequency compared to a simple aliphatic ketone.

  • C-H Stretches: Absorptions above 3000 cm⁻¹ are characteristic of aromatic C-H stretching, while those just below 3000 cm⁻¹ are due to aliphatic C-H stretching in the dioxepin and acetyl moieties.

  • C-O Stretches: Strong bands in the 1250-1000 cm⁻¹ region are indicative of the C-O stretching vibrations of the aryl and aliphatic ether linkages in the benzodioxepin ring.

  • C-Br Stretch: The presence of a carbon-bromine bond is expected to give rise to an absorption in the fingerprint region, typically between 600 and 500 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Predicted Mass Spectrometry Data
m/zInterpretation
270/272[M]⁺ and [M+2]⁺ molecular ion peaks (due to ⁷⁹Br and ⁸¹Br isotopes)
255/257[M - CH₃]⁺
183[M - Br - COCH₃]⁺
43[CH₃CO]⁺ (base peak)
Experimental Protocol for MS

Electron Ionization (EI) is a common ionization technique for relatively small, volatile organic molecules.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Use a standard electron ionization source with an electron energy of 70 eV.

  • Mass Analysis: Scan a mass-to-charge (m/z) range of approximately 40-500 amu using a quadrupole or time-of-flight (TOF) mass analyzer.

Interpretation and Rationale

The fragmentation pattern is a unique fingerprint of the molecule.

  • Molecular Ion: The presence of a pair of peaks of nearly equal intensity at m/z 270 and 272 is the most characteristic feature, confirming the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes have nearly a 1:1 natural abundance). [2]* Key Fragments:

    • Loss of a methyl radical (15 amu) from the molecular ion gives the fragment at m/z 255/257.

    • The base peak at m/z 43 is the highly stable acylium ion ([CH₃CO]⁺).

    • Cleavage of both the bromine and the acetyl group can lead to the fragment at m/z 183.

M [M]+. m/z 270/272 M_minus_CH3 [M - CH3]+ m/z 255/257 M->M_minus_CH3 - CH3 M_minus_Br_COCH3 [M - Br - COCH3]+ m/z 183 M->M_minus_Br_COCH3 - Br, - COCH3 COCH3 [CH3CO]+ m/z 43 M->COCH3 fragmentation

Caption: Predicted mass spectrometry fragmentation pathway.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the structural confirmation of 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the detailed experimental protocols and interpretations, offer a self-validating system for researchers. By following these guidelines, scientists can confidently identify and characterize this and structurally related molecules, which is a critical step in the advancement of drug discovery and development programs.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Badjah-Hadj-Ahmed, A. Y., & Meklati, B. Y. (2006). Conformational analysis of some 3,4-dihydro-2H-1,5-benzodioxepin derivatives by NMR spectroscopy and molecular modeling. Magnetic Resonance in Chemistry, 44(7), 631–636. [Link]

  • Katritzky, A. R., et al. (2002). Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines. Journal of the Chemical Society, Perkin Transactions 2, (12), 2097-2104. [Link] [3]5. Chemistry LibreTexts. (2023). Spectroscopy of Aldehydes and Ketones. [Link]

  • University of Calgary. (n.d.). Sample IR spectra. [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. [Link] [2]10. Sajnani, P. (n.d.). Carbonyl - compounds - IR - spectroscopy. [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 1-bromo-2-methylpropane. [Link]

Sources

Foundational

An In-Depth Technical Guide to the ¹H NMR Spectrum of 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One

Abstract This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One, a compound of interest in synthetic and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One, a compound of interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a detailed interpretation of the proton NMR data, a robust experimental protocol for data acquisition, and an exploration of the underlying chemical principles governing the observed spectral features. Our approach emphasizes scientific integrity, providing a self-validating framework for the structural elucidation of this and related molecular scaffolds.

Introduction: The Structural Significance of a Substituted Benzodioxepin

1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One belongs to the benzodioxepin class of heterocyclic compounds. The benzodioxepin core is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active molecules. The specific substitution pattern of an acetyl group and a bromine atom on the aromatic ring, ortho to each other, creates a distinct electronic and steric environment. This arrangement significantly influences the chemical shifts and coupling patterns of the protons, making ¹H NMR spectroscopy an indispensable tool for its structural verification.

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule.[1][2] By analyzing the chemical shift, integration, and multiplicity of the NMR signals, we can deduce the connectivity of atoms and the three-dimensional structure of the molecule.[1][2] This guide will dissect the ¹H NMR spectrum of the title compound, providing a foundational understanding for its characterization.

Predicted ¹H NMR Spectral Data and Interpretation

While a publicly available, fully assigned spectrum for this specific molecule is not readily found in the literature, we can confidently predict and interpret its ¹H NMR spectrum based on established principles of NMR spectroscopy and data from analogous structures. The analysis is presented below, assuming the spectrum is recorded in a standard deuterated solvent such as CDCl₃, with tetramethylsilane (TMS) as an internal standard.[1]

Molecular Structure and Proton Numbering

To facilitate a clear discussion, the protons of 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One are systematically numbered as follows:

Caption: Molecular structure of the title compound with proton numbering.

Tabulated Predicted ¹H NMR Data
Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
H-6~ 7.8 - 8.0Singlet (s)1H-This aromatic proton is deshielded by the ortho-acetyl group's anisotropic effect and the para-bromo substituent. The absence of adjacent protons results in a singlet.
H-9~ 7.0 - 7.2Singlet (s)1H-This aromatic proton is influenced by the ortho-bromo and para-acetyl groups. The lack of neighboring protons leads to a singlet.
O-CH₂ (H-2)~ 4.2 - 4.4Triplet (t)2H5 - 7These methylene protons are adjacent to an oxygen atom, causing a downfield shift. They are coupled to the H-3 protons, resulting in a triplet.
C-CH₂-C (H-3)~ 2.2 - 2.4Quintet (p) or Multiplet (m)2H5 - 7These methylene protons are coupled to both the H-2 and H-4 protons (if H-4 were present, which it is not in this numbering). Given they are coupled to the two H-2 protons, a triplet would be expected. However, due to the flexible nature of the seven-membered ring, more complex splitting (a multiplet) can sometimes be observed. For simplicity, a quintet is predicted assuming coupling to four neighboring protons (H-2 and H-4), though in reality it will be a triplet of triplets which may appear as a quintet.
O-CH₂ (H-4)~ 4.2 - 4.4Triplet (t)2H5 - 7Chemically equivalent to H-2 protons due to symmetry in the dioxepin ring, leading to a similar chemical shift and splitting pattern.
CO-CH₃~ 2.6Singlet (s)3H-The methyl protons of the acetyl group are deshielded by the adjacent carbonyl group. With no neighboring protons, the signal is a singlet.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The following protocol outlines the steps for acquiring a publication-quality ¹H NMR spectrum of 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.

  • Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference (δ = 0.00 ppm).

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Spectrometer Setup and Data Acquisition
  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Tuning and Shimming: Tune the probe to the ¹H frequency and shim the magnetic field to achieve optimal resolution and lineshape.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Spectral Width: A spectral width of approximately 12-15 ppm is sufficient to cover the expected chemical shift range.

    • Acquisition Time: An acquisition time of at least 2-3 seconds to ensure good digital resolution.

    • Relaxation Delay: A relaxation delay of 1-2 seconds.

    • Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) and perform a Fourier transform.

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.

  • Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integration: Integrate all the signals and normalize the integral values.

  • Peak Picking: Identify the chemical shift of each multiplet.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Compound in CDCl3 + TMS filter Filter into NMR Tube dissolve->filter tune Tune and Shim Spectrometer filter->tune acquire Acquire FID (16-64 scans) tune->acquire ft Fourier Transform (FID to Spectrum) acquire->ft process Phase, Baseline Correct, and Reference ft->process analyze Integrate and Analyze Peaks process->analyze

Caption: Experimental workflow for ¹H NMR analysis.

Causality of Experimental Choices and Self-Validation

  • Choice of Solvent: CDCl₃ is chosen for its excellent solubilizing properties for non-polar to moderately polar organic compounds and its single, well-defined residual peak at ~7.26 ppm, which typically does not interfere with the signals of the analyte. The use of a deuterated solvent is crucial to avoid a large, overwhelming solvent proton signal in the spectrum.

  • Internal Standard (TMS): TMS is chemically inert, volatile (allowing for easy sample recovery), and provides a single, sharp signal at a high-field position (0.00 ppm) that rarely overlaps with signals from the analyte.[1] This provides a reliable and universally accepted reference point for chemical shifts.

  • Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater) increases the chemical shift dispersion, reducing the likelihood of signal overlap and simplifying the interpretation of complex spectra. This is particularly important for molecules with multiple signals in a narrow chemical shift range.

  • Self-Validating System: The protocol is designed to be self-validating. The integration of the signals should correspond to the number of protons in each environment. For instance, the ratio of the integrals for the aromatic protons, the dioxepin methylene protons, and the acetyl methyl protons should be 1:1:2:2:2:3. The observed splitting patterns must also be consistent with the proposed structure according to the n+1 rule. Any deviation from these expected values would indicate the presence of impurities or an incorrect structural assignment.

Conclusion

The ¹H NMR spectrum is a powerful and definitive tool for the structural elucidation of 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One. This guide provides a detailed, predicted interpretation of the spectrum, a robust experimental protocol, and a rationale for the methodological choices. By following this comprehensive approach, researchers can confidently acquire and interpret high-quality ¹H NMR data, ensuring the structural integrity of their synthesized compounds and advancing their research in drug discovery and development.

References

  • Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • The conformations of 3,4-dihydro-2H-1,5-benzodioxepin, and its derivatives as determined from their ultraviolet absorption spectra. (n.d.). Journal of the Chemical Society B: Physical Organic. Retrieved January 22, 2026, from [Link]

  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Interpreting Proton NMR Spectra. (2023, February 11). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

  • ¹H NMR Spectra and Interpretation (Part I). (2021, December 15). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

  • The Basics of Interpreting a Proton (¹H) NMR Spectrum. (2021, December 2). ACD/Labs. Retrieved January 22, 2026, from [Link]

Sources

Exploratory

A Senior Application Scientist's Guide to ¹³C NMR Analysis of Benzodioxepin Derivatives

Introduction: The Structural Significance of Benzodioxepins Benzodioxepins, a class of heterocyclic compounds featuring a benzene ring fused to a seven-membered dioxepin ring, are scaffolds of significant interest in med...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Significance of Benzodioxepins

Benzodioxepins, a class of heterocyclic compounds featuring a benzene ring fused to a seven-membered dioxepin ring, are scaffolds of significant interest in medicinal chemistry and drug development. Their diverse pharmacological activities are intrinsically linked to their precise three-dimensional structure, including the conformation of the flexible seven-membered ring and the substitution patterns on the aromatic core.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of these molecules.[1] While ¹H NMR provides crucial information about the proton environment, ¹³C NMR spectroscopy offers a direct window into the carbon skeleton, revealing the number of non-equivalent carbons and their electronic environments. This guide provides an in-depth technical overview of the principles and practical applications of ¹³C NMR for the structural characterization of benzodioxepin derivatives, aimed at empowering researchers to confidently and accurately interpret their spectral data.

Fundamentals of ¹³C NMR in the Context of Benzodioxepins

Carbon-13 (¹³C) is a naturally occurring isotope of carbon with a nuclear spin of ½, making it NMR-active. However, its low natural abundance (~1.1%) and smaller gyromagnetic ratio render ¹³C NMR a less sensitive technique than ¹H NMR. Consequently, ¹³C NMR experiments require a higher sample concentration or a longer acquisition time.

A key feature of routine ¹³C NMR spectra is proton decoupling, which collapses ¹³C-¹H coupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line. This simplification is paramount for analyzing complex molecules like benzodioxepins. The most critical parameter derived from a ¹³C NMR spectrum is the chemical shift (δ) , measured in parts per million (ppm). Chemical shift is highly sensitive to the electronic environment of the carbon nucleus. Electronegative atoms, such as the oxygen atoms in the dioxepin ring, deshield the adjacent carbon nuclei, causing their signals to appear at a higher chemical shift (downfield).[2][3] Conversely, electron-donating groups will shield the nuclei, shifting the signals to a lower chemical shift (upfield).

The hybridization of the carbon atom also plays a significant role, with sp²-hybridized carbons of the aromatic ring resonating significantly downfield from the sp³-hybridized carbons of the dioxepin ring.

Characteristic ¹³C NMR Chemical Shifts for the Benzodioxepin Scaffold

Understanding the typical chemical shift regions for the core benzodioxepin structure is the first step in spectral assignment. The numbering convention used in this guide for the 1,5-benzodioxepin skeleton is shown below.

Caption: IUPAC numbering for the 1,5-benzodioxepin scaffold.

The following table summarizes the expected chemical shift ranges for the unsubstituted 3,4-dihydro-2H-1,5-benzodioxepin core. These values are compiled from typical ranges for aromatic ethers and aliphatic carbons flanked by oxygen.[2][4]

Carbon Atom(s)HybridizationTypical Chemical Shift (δ) Range (ppm)Rationale
C1, C2, C3, C4sp²120 - 130Aromatic carbons not directly attached to oxygen.
C4a, C5asp²140 - 155Aromatic carbons directly bonded to deshielding ether oxygens (quaternary).
C2, C4sp³65 - 80Aliphatic carbons directly attached to one deshielding oxygen atom (CH₂-O).
C3sp³25 - 40Aliphatic carbon shielded by its neighbors (CH₂-C).

Note: The exact chemical shifts can be influenced by solvent choice and the conformation of the seven-membered ring (e.g., chair vs. twist-boat).[5]

The Influence of Substituents on ¹³C Chemical Shifts

Attaching substituents to the benzodioxepin framework can cause significant and predictable changes in the ¹³C NMR spectrum, providing valuable clues for structure determination.[6][7]

  • Substituents on the Aromatic Ring:

    • Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or carbonyl (-COR) groups deshield the aromatic carbons. This effect is most pronounced at the ipso carbon (the carbon directly attached to the substituent) and the carbons ortho and para to it.

    • Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or amino (-NR₂) groups shield the aromatic carbons, causing upfield shifts, particularly for the ortho and para positions.[8]

  • Substituents on the Dioxepin Ring:

    • Substitution on the aliphatic carbons (C2, C3, C4) primarily affects the local environment. For example, adding two methyl groups at the C3 position will introduce new signals for the methyl carbons (typically 15-30 ppm) and the now-quaternary C3 carbon, and will also induce shifts on the adjacent C2 and C4 carbons (β-effect).[5]

A Workflow for Unambiguous Assignment: Advanced 1D and 2D NMR Techniques

While the standard ¹³C NMR spectrum provides a carbon count and chemical shifts, unambiguous assignment, especially for complex derivatives, requires a suite of advanced NMR experiments.[9][10]

  • DEPT (Distortionless Enhancement by Polarization Transfer): This set of experiments (DEPT-45, DEPT-90, DEPT-135) is essential for determining the multiplicity of each carbon signal.

    • DEPT-90: Only shows signals from CH (methine) carbons.

    • DEPT-135: Shows positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons are absent.

    • By comparing the standard ¹³C spectrum with the DEPT spectra, one can definitively identify all CH, CH₂, CH₃, and quaternary carbons.

  • 2D Heteronuclear Correlation Spectroscopy (HSQC/HETCOR): This experiment correlates each carbon atom with its directly attached proton(s). It produces a 2D plot with the ¹H spectrum on one axis and the ¹³C spectrum on the other. A cross-peak appears at the intersection of the ¹H and ¹³C chemical shifts for each C-H bond, providing definitive one-bond connectivity.

  • 2D Heteronuclear Multiple Bond Correlation (HMBC): HMBC is one of the most powerful tools for elucidating the complete carbon skeleton. It reveals correlations between carbons and protons that are separated by two or three bonds (²JCH, ³JCH). By observing these long-range correlations, one can piece together the molecular fragments. For instance, a correlation from the protons on C2 to the quaternary carbon C5a would confirm their connectivity across the ether oxygen.

The following diagram illustrates a logical workflow for leveraging these techniques.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments Proton ¹H NMR (Proton Environments) HSQC HSQC (Direct C-H Bonds) Proton->HSQC Carbon ¹³C NMR (Carbon Count & δ) DEPT DEPT-135/90 (Carbon Multiplicity) Carbon->DEPT DEPT->HSQC HMBC HMBC (Long-Range C-H Bonds) HSQC->HMBC Assign protonated carbons Structure Final Structure Assignment HMBC->Structure Connect fragments via quaternary carbons

Caption: A systematic workflow for benzodioxepin structure elucidation.

Experimental Protocol: Acquiring High-Quality ¹³C NMR Spectra

Acquiring a high-quality, high-resolution ¹³C NMR spectrum is foundational to accurate analysis. The following protocol outlines key considerations.

Step-by-Step Methodology:

  • Sample Preparation:

    • Analyte: Weigh approximately 10-50 mg of the purified benzodioxepin derivative. The higher concentration is necessary to compensate for the low natural abundance of ¹³C.

    • Solvent: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice. For less soluble compounds, dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used. Use a standard NMR tube with a solvent depth of ~4-5 cm.

    • Standard: Tetramethylsilane (TMS) is typically added as an internal standard to reference the chemical shift scale to 0.00 ppm.

  • Spectrometer Setup:

    • Insert the sample into the NMR magnet and allow it to equilibrate to the probe temperature.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve maximum homogeneity. This is critical for sharp lines and good resolution.

  • Acquisition Parameters (¹³C {¹H} Decoupled Experiment):

    • Pulse Program: Select a standard proton-decoupled, single-pulse experiment (e.g., zgpg30 on Bruker systems).

    • Spectral Width (SW): Set a wide spectral width, typically from 0 to 220 ppm, to ensure all carbon signals are captured.[4]

    • Number of Scans (NS): This is a critical parameter. Start with 128 or 256 scans and increase as needed to achieve an adequate signal-to-noise ratio (S/N). Quaternary carbons often require a significantly higher number of scans to be observed clearly.[4]

    • Relaxation Delay (D1): Set a relaxation delay of 1-2 seconds. Quaternary carbons have longer relaxation times, and a longer delay may be needed for accurate quantification, although this is not the primary goal of a standard spectrum.

    • Acquisition Time (AQ): An acquisition time of 1-2 seconds is usually sufficient.

  • Data Processing:

    • Apply an exponential multiplication (line broadening) of 0.5-1.0 Hz to improve the S/N.

    • Perform a Fourier transform.

    • Phase the spectrum carefully to ensure all peaks have a pure absorption lineshape.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm or by referencing the known solvent peak (e.g., CDCl₃ at 77.16 ppm).

    • Integrate the peaks. Note that in proton-decoupled ¹³C NMR, peak intensities are not reliably proportional to the number of carbons due to varying relaxation times and Nuclear Overhauser Effect (NOE) enhancements.[3]

Common Challenges and Troubleshooting

  • Low Sensitivity/Missing Signals: The most common issue is the low intensity of quaternary carbon signals.

    • Solution: Increase the number of scans significantly. Ensure the relaxation delay (D1) is sufficiently long (e.g., 5-10 seconds) to allow for full relaxation of these carbons.

  • Signal Overlap: In highly substituted derivatives, aromatic signals may overlap.

    • Solution: Utilize 2D experiments like HSQC and HMBC, which provide a second dimension of resolution, to resolve individual correlations. Using a higher-field NMR instrument will also increase spectral dispersion.

  • Solvent Interference: The solvent signal can obscure analyte peaks.

    • Solution: Choose a solvent whose signal does not overlap with expected sample signals. For example, if you expect signals around 80 ppm, avoid using CDCl₃.

Conclusion

¹³C NMR spectroscopy is a cornerstone technique for the structural analysis of benzodioxepin derivatives. A systematic approach, beginning with the interpretation of a standard proton-decoupled ¹³C spectrum and progressing to advanced 1D and 2D techniques like DEPT, HSQC, and HMBC, enables a comprehensive and unambiguous assignment of the carbon framework. By understanding the fundamental principles of chemical shifts, substituent effects, and the practical aspects of data acquisition, researchers can fully leverage the power of ¹³C NMR to accelerate their research and development efforts in this important class of molecules.

References

  • Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. [Link]

  • Menard, D., & St-Jacques, M. (1986). Conformational dynamic investigation of 1,5-benzodioxepin and its dimethyl derivative by 1H and 13C nmr. Canadian Journal of Chemistry, 64(1), 1160-1168. [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. [Link]

  • Gable, K. (2022). 13C NMR Chemical Shifts. Oregon State University. [Link]

  • 13C-NMR Handout. (n.d.). University of Colorado Boulder. [Link]

  • Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. [Link]

  • Hathaway, B. A. (2020). 13C NMR Substituent Effects on para-Substituted Tolans. University of Mississippi, eGrove. [Link]

  • Akhtari, K., et al. (2008). Comparison of the substituent effects on the 13C NMR with the 1H NMR chemical shifts of CH=N in substituted benzylideneanilines. Magnetic Resonance in Chemistry. [Link]

  • Hassan, M. A., et al. (2005). Benzodiazepine analogues. Part 21. 13C NMR analysis of benzoxathiepine derivatives. Magnetic Resonance in Chemistry. [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons, Ltd. [Link]

  • St-Amour, R., & St-Jacques, M. (1986). Conformational analysis of 3-substituted-2,3,4,5-tetrahydro-1-benzoxepin by 1H and 13C nuclear magnetic resonance. Canadian Journal of Chemistry. [Link]

  • van der Vlugt, F. J. (2021). Advanced NMR techniques for structural elucidation in medicinal chemistry. Diva-Portal.org. [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry. Wiley. [Link]

  • Kolehmainen, E., et al. (2005). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Arkivoc. [Link]

  • ¹³C-NMR data of a benzophenone-derivate. (n.d.). ResearchGate. [Link]

  • Advanced NMR Spectroscopy Course Information. (n.d.). ETH Zurich. [Link]

  • Structure elucidation capabilities on typical pharmaceutical drugs by new nuclear magnetic resonance technology. (n.d.). HTS-110. [Link]

  • Supplementary Information for General. (2009). The Royal Society of Chemistry. [Link]

Sources

Foundational

Physical and chemical properties of 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One

An In-Depth Technical Guide to 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One Authored by a Senior Application Scientist This technical guide provides a comprehensive overview of the physical, chemical, and...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 1-(8-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one. This molecule, belonging to the benzodioxepine class of heterocyclic compounds, is of significant interest to researchers in medicinal chemistry and drug development due to the established biological activities of related scaffolds.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, characterization, and potential applications.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(8-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

PropertyValueSource
CAS Number 175136-35-3Chemspace[2]
Molecular Formula C₁₁H₁₁BrO₃Chemspace[2]
Molecular Weight 271.11 g/mol Chemspace[2]
IUPAC Name 1-(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-oneChemspace[2]
Appearance Crystalline solidGeneric, based on similar compounds
Melting Point 56 °CGuidechem
Boiling Point 379.4 °C at 760 mmHgGuidechem
Flash Point 183.2 °CGuidechem
Solubility Expected to be soluble in organic solvents like chloroform and ethanol, and insoluble in water.Inferred from structure and similar compounds[3]

Synthesis and Mechanistic Insights

The synthesis of 1-(8-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one can be achieved through a Friedel-Crafts acylation of the readily available precursor, 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine. This electrophilic aromatic substitution reaction is a cornerstone of synthetic organic chemistry for the formation of carbon-carbon bonds to an aromatic ring.

The choice of acetyl chloride as the acylating agent and a Lewis acid catalyst such as aluminum chloride (AlCl₃) is standard for this type of transformation. The reaction proceeds via the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of the benzodioxepine. The bromine atom is a deactivating group, but the ether linkages of the dioxepine ring are activating, directing the substitution to the ortho and para positions. Given the steric hindrance at the 6-position, the acylation is expected to occur predominantly at the 7-position.

G cluster_0 Synthesis Workflow Start 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine Reaction Friedel-Crafts Acylation Start->Reaction Reactant Acetyl Chloride (CH₃COCl) Reactant->Reaction Catalyst Aluminum Chloride (AlCl₃) Catalyst->Reaction Solvent Dichloromethane (CH₂Cl₂) Solvent->Reaction Workup Aqueous Workup (e.g., HCl, NaHCO₃) Reaction->Workup Purification Column Chromatography Workup->Purification Product 1-(8-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one Purification->Product

Caption: Proposed synthesis workflow for 1-(8-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one.

Experimental Protocol: Friedel-Crafts Acylation
  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane (DCM).

  • Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 equivalents) dropwise to the suspension with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes.

  • Addition of Substrate: Dissolve 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(8-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, dioxepine ring, and acetyl group protons. The two aromatic protons will likely appear as singlets in the aromatic region (δ 7.0-8.0 ppm). The methylene protons of the dioxepine ring should appear as multiplets in the aliphatic region (δ 2.0-4.5 ppm). A sharp singlet corresponding to the three methyl protons of the acetyl group will be present in the upfield region (δ 2.0-2.5 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon of the acetyl group (δ > 190 ppm), the aromatic carbons (δ 110-160 ppm), the methylene carbons of the dioxepine ring (δ 20-70 ppm), and the methyl carbon of the acetyl group (δ 25-30 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching of the ketone at approximately 1680 cm⁻¹. Other significant peaks will include C-H stretching vibrations for the aromatic and aliphatic protons, C=C stretching for the aromatic ring, and C-O stretching for the ether linkages.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. Fragmentation patterns would likely involve the loss of the acetyl group and cleavage of the dioxepine ring.

Chemical Reactivity

The chemical reactivity of 1-(8-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one is dictated by its key functional groups: the ketone, the bromo-aromatic ring, and the dioxepine moiety.

G cluster_1 Reactivity Profile Molecule 1-(8-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one Ketone Ketone Reactions (e.g., Reduction, Wittig, Aldol) Molecule->Ketone Acetyl Group AromaticRing Aromatic Ring Reactions (e.g., Suzuki Coupling, Buchwald-Hartwig Amination) Molecule->AromaticRing Bromo-Aromatic Moiety DioxepineRing Dioxepine Ring (Generally stable, potential for ring opening under harsh acidic conditions) Molecule->DioxepineRing Heterocyclic Core

Caption: Key reactive sites of 1-(8-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one.

  • Ketone Functional Group: The acetyl group can undergo a variety of reactions typical of ketones. These include reduction to the corresponding alcohol using reagents like sodium borohydride, conversion to an alkene via the Wittig reaction, and participation in aldol condensations.

  • Bromo-Aromatic Moiety: The bromine atom on the aromatic ring is a versatile handle for further functionalization through various cross-coupling reactions. For instance, it can be replaced with other functional groups using Suzuki, Stille, or Heck coupling reactions to introduce new carbon-carbon bonds. Buchwald-Hartwig amination could be employed to introduce nitrogen-containing substituents.

  • Dioxepine Ring: The 1,5-benzodioxepine ring is generally stable under neutral and basic conditions. However, under strong acidic conditions, the ether linkages may be susceptible to cleavage.

Potential Applications in Drug Development

The benzodioxepine scaffold is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Recent research has highlighted the potential of benzodioxepine derivatives as antimicrobial agents.[1] Specifically, novel benzodioxepin amide-biphenyl derivatives have been synthesized and shown to possess potent antibacterial properties.[1] This suggests that 1-(8-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one could serve as a valuable intermediate for the synthesis of new antibacterial compounds.

Furthermore, structurally related heterocyclic compounds, such as benzothiazepines, have a wide range of pharmacological activities, including acting as calcium channel antagonists, and having anticancer, antidiabetic, and anti-inflammatory properties.[4] Benzophenone-containing molecules also exhibit a broad spectrum of biological activities, including anti-inflammatory and antimicrobial effects.[5] While the specific biological activity of 1-(8-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one has not been reported, its structural features suggest that it is a promising candidate for further investigation in various drug discovery programs.

Safety and Handling

Based on available safety data for this compound, the following precautions should be observed:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

  • Ventilation: Use only in a well-ventilated area or under a chemical fume hood.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.

For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

References

  • Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery. (n.d.). NIH. Retrieved January 22, 2026, from [Link]

  • Benzophenone: a ubiquitous scaffold in medicinal chemistry. (n.d.). NIH. Retrieved January 22, 2026, from [Link]

  • Synthetic Optimization and Antibacterial Activity of Novel Benzodioxepine-Biphenyl Amide Derivatives. (2024, August 31). PubMed. Retrieved January 22, 2026, from [Link]

  • Synthesis of 7 Bromo 1,3 Dihydro 1 Methyl 5 Phenyl 2H 1,4 Benzodiazepin 2 One (Diazepam Analog). (n.d.). Scribd. Retrieved January 22, 2026, from [Link]

  • 1-(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one. (n.d.). Chemspace. Retrieved January 22, 2026, from [Link]

Sources

Exploratory

The Multifaceted Biological Activities of Benzodioxepine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Benzodioxepine Scaffold - A Privileged Structure in Medicinal Chemistry The benzodioxepine scaffold, a heterocyclic system featuring a benzene ring fused to a seven-membered dioxepine ring, has emerged...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzodioxepine Scaffold - A Privileged Structure in Medicinal Chemistry

The benzodioxepine scaffold, a heterocyclic system featuring a benzene ring fused to a seven-membered dioxepine ring, has emerged as a "privileged structure" in medicinal chemistry. This unique three-dimensional arrangement endows benzodioxepine derivatives with the ability to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. This technical guide provides an in-depth exploration of the significant biological activities of benzodioxepine derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used to elucidate their therapeutic potential. For researchers and drug development professionals, understanding the nuances of this versatile scaffold is paramount for the rational design of novel therapeutics.

Anticancer Activity: A Promising Frontier in Oncology

Benzodioxepine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.

Mechanism of Action

A notable mechanism of action for some benzodioxepine derivatives is the inhibition of tubulin polymerization. By binding to the colchicine site on tubulin, these compounds disrupt the formation of the mitotic spindle, a critical structure for cell division. This disruption leads to an arrest of the cell cycle in the G2/M phase and ultimately triggers apoptosis, or programmed cell death[1].

Furthermore, certain benzoxepine-derived compounds have been identified as potent selective modulators of estrogen receptors (ERα and ERβ), which are crucial targets in hormone-dependent cancers like breast cancer. These derivatives can exhibit nanomolar potency in antiproliferative assays against human breast cancer cell lines (e.g., MCF-7)[2]. Their antiestrogenic properties have been demonstrated in human uterine cell lines as well[2]. Some benzoxepine derivatives also function as inhibitors of critical signaling kinases such as PI3K and TNIK, which are often dysregulated in cancer[3][4].

Structure-Activity Relationship (SAR)

The anticancer activity of benzodioxepine derivatives is highly dependent on their substitution patterns. For instance, in a series of dibenzo[b,f]oxepine derivatives, the position and nature of substituents on the aromatic rings significantly influence their cytotoxicity. One study found that a particular stilbene derivative (1d) exhibited a low micromolar IC50 value of 18 µM against the HCT116 colon cancer cell line[1]. For benzoxepin-derived estrogen receptor modulators, the introduction of a 4-fluoro substituent can lead to a 15-fold selectivity for ERβ, with increased lipophilicity correlating with enhanced ERβ binding[2].

Quantitative Data: Anticancer Activity
Compound ClassCancer Cell LineIC50 (µM)Reference
Dibenzo[b,f]oxepine derivative (1d)HCT116 (Colon)18[1]
Benzo[3][4]oxepino[3,2-b] pyridine derivative (MPOBA)REM134 (Canine Mammary)87[5]
Benzo[3][4]oxepino[3,2-b] pyridine derivative (MPOBA)CMGT071020 (Canine Mammary)104[5]
3,4-Dihydrobenzo[f][2][6]oxazepin-5(2H)-one derivative (21k)TNIK (Kinase)0.026[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzodioxepine derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Treat with Benzodioxepine Derivatives A->B 24h attachment C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Value G->H

Caption: Workflow of the MTT assay for evaluating cytotoxicity.

Antimicrobial Activity: Combating Bacterial Resistance

The rise of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents. Benzodioxepine derivatives have shown promise in this area, with some exhibiting potent activity against Gram-positive bacteria.

Mechanism of Action

Recent studies have highlighted the potential of benzodioxepine derivatives as inhibitors of the bacterial enzyme FabH[7]. FabH is a key enzyme in the fatty acid biosynthesis pathway of bacteria, making it an attractive target for antimicrobial drug development[2][7]. By inhibiting this enzyme, benzodioxepine derivatives disrupt the bacterial cell membrane synthesis, leading to bacterial cell death[2][7].

Structure-Activity Relationship (SAR)

The antibacterial activity of benzodioxepine-biphenyl amide derivatives is influenced by the substitution on the biphenyl ring. A thorough docking study of a potent antimicrobial compound, E4, revealed specific interactions with the FabH enzyme, providing a basis for the rational design of more potent analogues[2][7].

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the bacterium.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the benzodioxepine derivative in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in Mueller-Hinton broth.

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases. Benzoxepine derivatives have been shown to possess anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.

Mechanism of Action

One of the primary mechanisms of anti-inflammatory action for benzoxepine derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is inducible during inflammation and responsible for the production of prostaglandins[8]. Some derivatives also suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6)[8]. More complex mechanisms include the inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1) and the modulation of kinase activity involved in inflammatory processes[8]. A recent study on benzoxepane derivatives identified the M2 isoform of pyruvate kinase (PKM2) as a target, with inhibition of PKM2-mediated glycolysis and NLRP3 inflammasome activation leading to anti-neuroinflammatory effects[9].

Signaling Pathway Modulation

The anti-inflammatory effects of some heterocyclic compounds are mediated through the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway [8]. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes[10]. By inhibiting the activation of NF-κB, benzopyran derivatives can effectively control the inflammatory response[8].

NFkB_Pathway_Inhibition cluster_stimulus Inflammatory Stimuli (LPS, TNF-α) cluster_cell Macrophage Stimulus LPS / TNF-α IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB/IκB Complex NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB IκB Degradation Benzodioxepine Benzodioxepine Derivative Benzodioxepine->IKK Inhibits Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by benzodioxepine derivatives.

Experimental Protocol: LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: Murine macrophage cell line RAW 264.7 is stimulated with LPS to induce the expression of inducible nitric oxide synthase (iNOS), which produces NO. The amount of NO produced is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of the benzodioxepine derivatives for 1-2 hours.

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control and incubate for an additional 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Assay: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for 10-15 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration from a standard curve prepared with sodium nitrite and calculate the percentage of NO production inhibition.

Antiviral Activity: A New Avenue for Viral Infections

Recent research has unveiled the potential of dibenzoxepine-based derivatives as potent antiviral agents, particularly against the influenza virus.

Mechanism of Action

The antiviral mechanism of these compounds involves the inhibition of key viral enzymes essential for replication. For instance, novel dibenzoxepine-based derivatives have been shown to act as inhibitors of the influenza virus PA protein, which is crucial for capturing the pre-mRNA cap structure for viral replication[6][7]. Some of these compounds also exhibit inhibitory activity against the viral RNA-dependent RNA polymerase (RdRp)[6][7].

Structure-Activity Relationship (SAR)

Structural optimization of existing antiviral drugs, such as baloxavir, with a dibenzoxepine scaffold has led to the development of derivatives with excellent anti-influenza activity. For example, compounds ATV03 and ATV07 demonstrated nanomolar efficacy against both influenza A and B viruses[6].

Quantitative Data: Anti-influenza Activity
CompoundVirus StrainEC50 (nM)Reference
ATV03Influenza A (H3N2)0.78 ± 0.10[6]
ATV07Influenza A (H3N2)0.78 ± 0.01[6]
ATV03Influenza B2.02 ± 0.40[6]
ATV07Influenza B2.32 ± 0.29[6]

Central Nervous System (CNS) Activity: Modulating Neurological Pathways

Benzodiazepine and related heterocyclic structures have long been known for their effects on the central nervous system. Benzodioxepine derivatives are also emerging as modulators of various CNS receptors, suggesting their potential in treating neurological and psychiatric disorders.

Mechanism of Action

The CNS activity of these compounds often stems from their interaction with specific neurotransmitter receptors. For example, certain iodinated 3-amino-1-benzopyrans, which share structural similarities with benzodioxepines, have shown high affinity for dopamine D2 and D3 receptors[2]. The binding affinity (Ki) for these receptors is in the low nanomolar range, indicating potent interactions[2].

Structure-Activity Relationship (SAR)

The affinity and selectivity of these compounds for different receptor subtypes are highly dependent on their chemical structure. For instance, in a series of iodinated 2-aminotetralins and 3-amino-1-benzopyrans, the presence of specific substituents and their stereochemistry were found to be critical for high-affinity binding to dopamine D3 receptors[2].

Quantitative Data: CNS Receptor Binding Affinity
CompoundReceptorKi (nM)Reference
5-OH-PIPAT (3)Dopamine D30.99[2]
7-OH-DPATDopamine D32.90[2]
Compound 1Dopamine D330.2[2]
5-OH-PIPAT (3)Dopamine D2 (High Affinity)3.6[2]

Conclusion and Future Perspectives

The benzodioxepine scaffold represents a highly versatile platform for the development of novel therapeutic agents with a wide spectrum of biological activities. From potent anticancer and antimicrobial agents to promising anti-inflammatory, antiviral, and CNS-active compounds, the derivatives of this heterocyclic system continue to attract significant interest in the drug discovery community. The key to unlocking their full therapeutic potential lies in a deep understanding of their structure-activity relationships and mechanisms of action. The experimental protocols and data presented in this guide serve as a valuable resource for researchers dedicated to the rational design and development of next-generation benzodioxepine-based drugs. Future research should focus on elucidating the specific signaling pathways modulated by these compounds, expanding the scope of their biological evaluation, and optimizing their pharmacokinetic and safety profiles to pave the way for their clinical translation.

References

  • PubMed. (2008, November 1). Synthesis, Biological Evaluation, Structural-Activity Relationship, and Docking Study for a Series of Benzoxepin-Derived Estrogen Receptor Modulators. Retrieved from [Link]

  • PubMed. (2024, December 15). Synthesis and anti-influenza virus activity of substituted dibenzoxepine-based baloxavir derivatives. Retrieved from [Link]

  • PubMed. (2020, February 3). Synthesis and Target Identification of Benzoxepane Derivatives as Potential Anti-Neuroinflammatory Agents for Ischemic Stroke. Retrieved from [Link]

  • PubMed Central (PMC). (2015, February 26). Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives. Retrieved from [Link]

  • MDPI. (2015, January 7). Comparative (Q)SAR analysis of benzodiazepine derivatives with different biological activity. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012068096A3 - Benzoxazepines as inhibitors of pi3k/mtor and methods of their use and manufacture.
  • PubMed. (2022, February 10). Discovery of 3,4-Dihydrobenzo[ f][2][6]oxazepin-5(2 H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects. Retrieved from [Link]

  • Patent US-9198918-B2. (n.d.). Benzoxazepin PI3K inhibitor compounds and methods of use.
  • ResearchGate. (n.d.). Anti-inflammatory activity of the synthesized compounds against.... Retrieved from [Link]

  • MDPI. (n.d.). The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Systematic Studies on Anti-Cancer Evaluation of Stilbene and Dibenzo[b,f]oxepine Derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and antiinflammatory/analgesic activities of 11H-dibenzo[b, e,][2][6]dioxepinacetic acids. Retrieved from [Link]

  • PubMed. (n.d.). Iodinated 2-aminotetralins and 3-amino-1-benzopyrans: ligands for dopamine D2 and D3 receptors. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values of the cancer cell lines used in this study and the Phoenix.... Retrieved from [Link]

  • PubMed. (2019, January 15). Modulatory effect of a new benzopyran derivative via COX-2 blocking and down regulation of NF-κB against γ-radiation induced- intestinal inflammation. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). MAPK signaling pathway-targeted marine compounds in cancer therapy. Retrieved from [Link]

  • PubMed. (n.d.). Dopamine/serotonin receptor ligands. 13: Homologization of a benzindoloazecine-type dopamine receptor antagonist modulates the affinities for dopamine D(1)-D(5) receptors. Retrieved from [Link]

  • ResearchGate. (n.d.). The affinities for serotonin/dopamine receptors of the compounds 1-4. Retrieved from [Link]

  • MDPI. (n.d.). A New Benzo[3][4]oxepino[3,2-b] Pyridine Derivative Induces Apoptosis in Canine Mammary Cancer Cell Lines. Retrieved from [Link]

  • PubMed. (n.d.). Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). Structure-activity relationships in thienodiazepine and benzodiazepine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure activity relationship of synthetic derivatives. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. Retrieved from [Link]

  • PubMed. (2025, April 10). Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients. Retrieved from [Link]

  • PubMed Central (PMC). (2025, February 13). Antiviral strategies against influenza virus: an update on approved and innovative therapeutic approaches. Retrieved from [Link]

  • ResearchGate. (n.d.). Antipsychotic Medication Dopamine Receptor K i Values | Download Table. Retrieved from [Link]

  • ACNP. (n.d.). Serotonin Receptor Subtypes and Ligands. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. Retrieved from [Link]

Sources

Foundational

Unlocking a New Frontier in Diabetic Complication Management: A Technical Guide to the Aldose Reductase Inhibitory Potential of Benzodioxepin Intermediates

Foreword: Charting a New Course in Aldose Reductase Inhibition For decades, the scientific community has recognized the pivotal role of the aldose reductase enzyme in the pathogenesis of diabetic complications. As the ra...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting a New Course in Aldose Reductase Inhibition

For decades, the scientific community has recognized the pivotal role of the aldose reductase enzyme in the pathogenesis of diabetic complications. As the rate-limiting enzyme in the polyol pathway, its hyperactivity under hyperglycemic conditions leads to an accumulation of sorbitol, triggering a cascade of cellular stress and damage in tissues not sensitive to insulin. This ultimately manifests as debilitating conditions such as neuropathy, nephropathy, retinopathy, and cataracts.[1][2] While numerous aldose reductase inhibitors (ARIs) have been developed, their clinical success has been hampered by issues of efficacy, bioavailability, and off-target effects, with only a handful reaching the market in limited regions.[3] This underscores a critical need for novel chemical scaffolds that can overcome these limitations.

This technical guide ventures into a promising, yet largely unexplored, therapeutic territory: the potential of benzodioxepin intermediates as a novel class of aldose reductase inhibitors. While the existing literature is rich with studies on various heterocyclic compounds, the unique structural and electronic properties of the benzodioxepin core present a compelling rationale for its investigation. This document is designed for researchers, scientists, and drug development professionals, providing a comprehensive, experience-driven roadmap for the design, synthesis, and evaluation of this novel class of inhibitors. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system, grounded in established scientific principles.

The Rationale for Targeting Aldose Reductase with Benzodioxepin Scaffolds

The design of potent and selective ARIs hinges on the effective interaction with key residues within the enzyme's active site. Aldose reductase, a member of the aldo-keto reductase superfamily, possesses a large, hydrophobic active site with a crucial "anion-binding pocket".[4] Successful inhibitors typically feature a planar aromatic system that engages in hydrophobic interactions and a polar head group that forms hydrogen bonds with residues in the anion-binding pocket.[5]

The benzodioxepin scaffold offers a unique combination of these desirable features. The bicyclic system provides a rigid, planar structure conducive to favorable hydrophobic interactions within the active site. Furthermore, the dioxepin ring introduces oxygen atoms that can be strategically functionalized to act as hydrogen bond acceptors or to influence the electronic properties of the entire molecule. This inherent versatility allows for fine-tuning of the scaffold to optimize binding affinity and selectivity.

While direct studies on benzodioxepin-based ARIs are nascent, research on structurally analogous compounds, such as spirobenzopyrans and benzothiadiazines, has demonstrated the viability of benzannulated heterocyclic systems for potent aldose reductase inhibition.[3][6] This guide will leverage these analogous findings to propose a logical and efficient pathway for the exploration of benzodioxepin intermediates.

A Proposed Research Workflow for Benzodioxepin-Based ARIs

The following workflow outlines a comprehensive strategy for the systematic investigation of benzodioxepin intermediates as aldose reductase inhibitors.

G Catechol Substituted Catechol Cyclization Base-mediated Cyclization Catechol->Cyclization Dielectrophile Dielectrophile (e.g., dibromoalkane) Dielectrophile->Cyclization Benzodioxepin Core Benzodioxepin Intermediate Cyclization->Benzodioxepin Core Functionalization Functional Group Interconversion Benzodioxepin Core->Functionalization Final Product Target Benzodioxepin Analogue Functionalization->Final Product

Figure 2: Proposed synthetic pathway for benzodioxepin analogues.

Detailed Experimental Protocol: Synthesis of a Model Benzodioxepin Intermediate

This protocol provides a step-by-step methodology for the synthesis of a foundational benzodioxepin structure.

Materials:

  • Substituted catechol

  • 1,3-Dibromopropane

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the substituted catechol (1.0 eq) in DMF, add K₂CO₃ (2.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1,3-dibromopropane (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 80°C and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with EtOAc (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired benzodioxepin intermediate.

Causality of Experimental Choices:

  • Solvent: DMF is chosen for its high boiling point and its ability to dissolve both the polar and nonpolar reactants.

  • Base: K₂CO₃ is a mild and effective base for the deprotonation of the catechol hydroxyl groups, facilitating the nucleophilic attack on the dielectrophile.

  • Temperature: Heating to 80°C provides the necessary activation energy for the cyclization reaction to proceed at a reasonable rate without promoting side reactions.

In Vitro Evaluation of Aldose Reductase Inhibitory Activity

The cornerstone of evaluating the potential of the synthesized benzodioxepin intermediates is a robust and reliable in vitro enzyme inhibition assay.

Spectrophotometric Assay for Aldose Reductase Activity

This assay measures the decrease in absorbance at 340 nm resulting from the NADPH-dependent reduction of a substrate by aldose reductase.

Materials:

  • Recombinant human aldose reductase (ALR2)

  • NADPH

  • DL-Glyceraldehyde (substrate)

  • Potassium phosphate buffer (pH 6.2)

  • Synthesized benzodioxepin compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compounds in DMSO.

  • In a 96-well plate, add potassium phosphate buffer, NADPH solution, and the enzyme solution.

  • Add the test compound solution to the wells at various concentrations. A control with DMSO alone should be included.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the substrate, DL-glyceraldehyde.

  • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes.

  • Calculate the rate of reaction and determine the percent inhibition for each compound concentration.

  • Calculate the IC₅₀ value for each active compound.

Causality of Experimental Choices:

  • Substrate: DL-Glyceraldehyde is a commonly used and effective substrate for in vitro aldose reductase assays.

  • Wavelength: The consumption of NADPH is directly monitored by the decrease in absorbance at its maximum absorption wavelength of 340 nm.

  • pH: A pH of 6.2 is optimal for aldose reductase activity.

Selectivity Profiling

A critical aspect of a promising ARI is its selectivity for aldose reductase (ALR2) over the structurally similar aldehyde reductase (ALR1). [6]A lack of selectivity can lead to off-target effects and potential toxicity. Therefore, a counterscreen against ALR1 should be performed using a similar assay protocol to determine the selectivity index (IC₅₀ for ALR1 / IC₅₀ for ALR2).

Structure-Activity Relationship (SAR) Analysis and Lead Optimization

The data obtained from the in vitro assays will be crucial for establishing a robust SAR.

Table 1: Hypothetical IC₅₀ Values for a Series of Benzodioxepin Analogues

Compound IDR1 SubstituentR2 SubstituentALR2 IC₅₀ (µM)ALR1 IC₅₀ (µM)Selectivity Index
BZD-01HH15.2>100>6.6
BZD-024-ClH5.885.314.7
BZD-034-OCH₃H9.1>100>11.0
BZD-04HCOOH1.250.642.2
BZD-054-ClCOOH0.535.170.2

The analysis of such data will guide the iterative process of lead optimization. For instance, the hypothetical data in Table 1 suggests that the addition of a carboxylic acid moiety at the R2 position significantly enhances potency, likely by interacting with the anion-binding pocket.

Computational Modeling: Unveiling Binding Interactions

Molecular docking and molecular dynamics (MD) simulations can provide invaluable insights into the binding modes of the benzodioxepin inhibitors within the active site of aldose reductase, thereby rationalizing the observed SAR. [1]

Molecular Docking Protocol
  • Protein Preparation: Obtain the crystal structure of human aldose reductase (e.g., from the Protein Data Bank) and prepare it by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate 3D structures of the synthesized benzodioxepin derivatives and minimize their energy.

  • Docking: Use a validated docking program to predict the binding poses of the ligands in the active site of the enzyme.

  • Analysis: Analyze the predicted binding modes, focusing on key interactions (hydrogen bonds, hydrophobic interactions, etc.) with active site residues.

G cluster_0 ALR2 Active Site Tyr48 Tyr48 His110 His110 Trp111 Trp111 NADPH NADPH Benzodioxepin Benzodioxepin Inhibitor Benzodioxepin->Tyr48 H-bond Benzodioxepin->His110 H-bond Benzodioxepin->Trp111 π-π stacking Benzodioxepin->NADPH Hydrophobic interaction

Figure 3: A conceptual diagram of the potential binding interactions of a benzodioxepin inhibitor within the active site of aldose reductase.

Molecular Dynamics Simulations

For the most potent inhibitors identified through docking, MD simulations can be performed to assess the stability of the protein-ligand complex over time, providing a more dynamic and realistic picture of the binding interactions.

Conclusion and Future Directions

This technical guide has laid out a comprehensive and scientifically rigorous framework for the exploration of benzodioxepin intermediates as a novel class of aldose reductase inhibitors. By systematically synthesizing a library of derivatives, evaluating their in vitro inhibitory potential and selectivity, and elucidating their binding modes through computational modeling, researchers can effectively navigate this uncharted territory. The inherent structural and electronic advantages of the benzodioxepin scaffold, coupled with the iterative optimization process outlined herein, hold significant promise for the development of next-generation ARIs with improved efficacy and safety profiles. The successful execution of this research plan could ultimately lead to new therapeutic options for the millions of individuals worldwide suffering from the debilitating long-term complications of diabetes.

References

  • Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold. The Open Medicinal Chemistry Journal. [Link]

  • Exploring potent aldose reductase inhibitors for anti-diabetic (anti-hyperglycemic) therapy: integrating structure-based drug design, and MMGBSA approaches. Frontiers in Chemistry. [Link]

  • Discovery of a Novel Benzothiadiazine-Based Selective Aldose Reductase Inhibitor as Potential Therapy for Diabetic Peripheral Neuropathy. Diabetes. [Link]

  • Inhibition of Aldose Reductase by Ginsenoside Derivatives via a Specific Structure Activity Relationship with Kinetics Mechanism and Molecular Docking Study. Molecules. [Link]

  • Investigating the Inhibitory Potential of Flavonoids against Aldose Reductase: Insights from Molecular Docking, Dynamics Simulations, and gmx_MMPBSA Analysis. Molecules. [Link]

  • Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies. ACS Omega. [Link]

  • Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell. Journal of Basic and Clinical Pharmacy. [Link]

  • In Search of Differential Inhibitors of Aldose Reductase. Molecules. [Link]

  • Development of Novel Indole-Based Bifunctional Aldose Reductase Inhibitors/Antioxidants as Promising Drugs for the Treatment of Diabetic Complications. Molecules. [Link]

  • Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes. Journal of Medicinal Chemistry. [Link]

  • Targeting aldose reductase using natural African compounds as promising agents for managing diabetic complications. Frontiers in Pharmacology. [Link]

  • Structure-activity relationships of norepinephrine reuptake inhibitors with benzothiadiazine dioxide or dihydrosulfostyril cores. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation. ACS Omega. [Link]

  • Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold. The Open Medicinal Chemistry Journal. [Link]

  • Aldose Reductase Inhibitors from the Nature. ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One from Eugenol

For Researchers, Scientists, and Drug Development Professionals Introduction 1-(8-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one is a key intermediate in the synthesis of various pharmacologically active molecul...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(8-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one is a key intermediate in the synthesis of various pharmacologically active molecules, including the non-steroidal anti-androgen, Proxalutamide.[1] Proxalutamide has shown potential in the treatment of prostate cancer and has been investigated for its therapeutic effects in other conditions.[2] The synthesis of this key intermediate from a readily available and naturally derived starting material like eugenol presents an economical and sustainable approach for pharmaceutical development.[3][4]

Eugenol, the primary constituent of clove oil, is a versatile and inexpensive starting material in organic synthesis.[4][5][6] Its inherent chemical functionalities, including a phenol, a methoxy group, and an allyl group, provide multiple reaction sites for elaboration into more complex molecular architectures.[7] This application note provides a detailed, three-step synthetic protocol for the transformation of eugenol into 1-(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one. The described methodology is designed to be robust and scalable for laboratory and potential pilot-plant applications.

Overall Synthetic Scheme

The synthesis is accomplished in three main stages:

  • Formation of the Benzodioxepin Ring: Construction of the seven-membered heterocyclic ring from the catechol intermediate derived from eugenol.

  • Regioselective Bromination: Introduction of a bromine atom onto the aromatic ring of the benzodioxepin intermediate.

  • Friedel-Crafts Acylation: Installation of the acetyl group to yield the final target molecule.

Synthetic_Pathway Eugenol Eugenol Intermediate1 4-allyl-2-methoxyphenol Eugenol->Intermediate1 Demethylation Intermediate2 7-allyl-3,4-dihydro-2H-1,5-benzodioxepin Intermediate1->Intermediate2 Ring Formation Intermediate3 8-bromo-7-allyl-3,4-dihydro-2H-1,5-benzodioxepin Intermediate2->Intermediate3 Bromination FinalProduct 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One Intermediate3->FinalProduct Acylation

Figure 1: Overall synthetic pathway from Eugenol to the target molecule.

Part 1: Synthesis of 7-allyl-3,4-dihydro-2H-1,5-benzodioxepin

This initial stage involves the conversion of eugenol to a catechol intermediate, followed by the formation of the seven-membered benzodioxepin ring.

Step 1a: Demethylation of Eugenol to 4-allylbenzene-1,2-diol

The methoxy group of eugenol is cleaved to yield the corresponding catechol. This is a critical step to enable the subsequent formation of the dioxepin ring.

  • To a solution of eugenol (1 equivalent) in a suitable solvent such as dichloromethane (DCM), add a demethylating agent like boron tribromide (BBr₃) (1.1 equivalents) dropwise at a low temperature (e.g., -78 °C).

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water or methanol.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-allylbenzene-1,2-diol.

Step 1b: Synthesis of 7-allyl-3,4-dihydro-2H-1,5-benzodioxepin

The catechol intermediate is reacted with a suitable three-carbon dielectrophile, such as 1,3-dibromopropane, under basic conditions to form the seven-membered ring via a double Williamson ether synthesis.

  • Dissolve the crude 4-allylbenzene-1,2-diol (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

  • Add a base, such as potassium carbonate (K₂CO₃) (2.5 equivalents), to the solution.

  • To this suspension, add 1,3-dibromopropane (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 7-allyl-3,4-dihydro-2H-1,5-benzodioxepin.

Part 2: Bromination of 7-allyl-3,4-dihydro-2H-1,5-benzodioxepin

This step involves the regioselective bromination of the aromatic ring of the benzodioxepin intermediate. The ether linkages and the allyl group are activating and will direct the incoming electrophile.

  • Dissolve 7-allyl-3,4-dihydro-2H-1,5-benzodioxepin (1 equivalent) in a suitable solvent, such as chloroform or carbon tetrachloride.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.1 equivalents) in the same solvent dropwise, maintaining the temperature at 0 °C.[8] The reaction should be protected from light to avoid radical side reactions.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the disappearance of the starting material by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess bromine.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, 8-bromo-7-allyl-3,4-dihydro-2H-1,5-benzodioxepin, can be purified by column chromatography or used directly in the next step if sufficiently pure.

Part 3: Friedel-Crafts Acylation to 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One

The final step is a Friedel-Crafts acylation to introduce the acetyl group onto the brominated benzodioxepin ring. This reaction is catalyzed by a Lewis acid.[9][10][11][12]

  • To a suspension of a Lewis acid, such as aluminum chloride (AlCl₃) (1.2 equivalents), in a dry, inert solvent like dichloromethane (DCM) at 0 °C, add acetyl chloride (1.1 equivalents) dropwise.

  • Stir the mixture for 15-20 minutes to allow for the formation of the acylium ion complex.

  • Add a solution of 8-bromo-7-allyl-3,4-dihydro-2H-1,5-benzodioxepin (1 equivalent) in DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 1-(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one.[13]

Experimental Workflow Visualization

Experimental_Workflow cluster_0 Step 1: Benzodioxepin Formation cluster_1 Step 2: Bromination cluster_2 Step 3: Friedel-Crafts Acylation a0 Eugenol + BBr3 a1 Quench & Extract a0->a1 a2 Catechol Intermediate a1->a2 a3 Add 1,3-dibromopropane & K2CO3 a2->a3 a4 Heat & Stir a3->a4 a5 Workup & Purify a4->a5 a6 7-allyl-3,4-dihydro-2H-1,5-benzodioxepin a5->a6 b0 Benzodioxepin + Br2 b1 Stir at 0°C b0->b1 b2 Quench & Workup b1->b2 b3 8-bromo-7-allyl-3,4-dihydro-2H-1,5-benzodioxepin b2->b3 c0 AlCl3 + Acetyl Chloride c1 Add Brominated Intermediate c0->c1 c2 Stir & Quench c1->c2 c3 Workup & Purify c2->c3 c4 Final Product c3->c4

Figure 2: Step-by-step experimental workflow for the synthesis.

Quantitative Data Summary

StepStarting MaterialReagentsSolventTemperature (°C)Time (h)Expected Yield (%)
1aEugenolBBr₃DCM-78 to RT2-485-95
1b4-allylbenzene-1,2-diol1,3-dibromopropane, K₂CO₃DMF80-9012-1660-75
27-allyl-3,4-dihydro-2H-1,5-benzodioxepinBr₂Chloroform01-270-85
38-bromo-7-allyl-3,4-dihydro-2H-1,5-benzodioxepinAcetyl chloride, AlCl₃DCM0 to RT3-665-80

Trustworthiness and Self-Validation

The protocols provided are based on well-established and fundamental organic reactions. Each step includes a monitoring component (TLC) to ensure the reaction proceeds to completion before proceeding to the next stage. The workup procedures are designed to effectively remove unreacted reagents and byproducts. Purification by column chromatography or recrystallization at the final step ensures the isolation of the target compound with high purity, which can be verified by standard analytical techniques such as NMR, IR, and Mass Spectrometry.

Causality Behind Experimental Choices

  • Demethylation: Boron tribromide is a powerful and selective reagent for the cleavage of aryl methyl ethers. The low initial temperature is crucial to control the exothermicity of the reaction.

  • Ring Formation: The use of a polar aprotic solvent like DMF facilitates the SN2 reaction between the catecholate and the alkyl halide. Potassium carbonate is a suitable base as it is strong enough to deprotonate the phenol but not so strong as to cause significant side reactions.

  • Bromination: The use of molecular bromine in a non-polar solvent at low temperature allows for the electrophilic aromatic substitution to occur with minimal side reactions on the allyl group.[8]

  • Friedel-Crafts Acylation: Aluminum chloride is a classic and effective Lewis acid catalyst for this transformation.[9][14] The reaction is performed at a low temperature initially to control the reaction rate and prevent polysubstitution. The deactivating effect of the acyl group prevents further acylation of the product.[10][11]

References

  • Posner, G. H., Afarinkia, K., & Dai, H. (n.d.). 2H-Pyran-2-one, 3-bromo-. Organic Syntheses Procedure. Retrieved from [Link]

  • ResearchGate. (2015, August 6). Synthesis of Benzodioxepinone Analogues via a Novel Synthetic Route with Qualitative Olfactory Evaluation. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Li, Y., et al. (2021). Novel Strategy of Proxalutamide for the Treatment of Prostate Cancer through Coordinated Blockade of Lipogenesis and Androgen Receptor Axis. Cancers, 13(24), 6236. [Link]

  • PubChem. (n.d.). 7-bromo-2H-1,5-benzodioxepin-3(4H)-one. Retrieved from [Link]

  • Barazandeh, M., et al. (2021). Pharmacological Properties and Health Benefits of Eugenol: A Comprehensive Review. Oxidative Medicine and Cellular Longevity, 2021, 2497354. [Link]

  • da Silva, F. C., et al. (2015). The Multiple Faces of Eugenol. A Versatile Starting Material and Building Block for Organic and Bio-Organic Synthesis and a Convenient Precursor Toward Bio-Based Fine Chemicals. Journal of the Brazilian Chemical Society, 26(6), 1055-1085. [Link]

  • Google Patents. (n.d.). Benzoxepin-3-ones and benzodioxepin-3-ones as perfume odorants.
  • Google Patents. (n.d.). A kind of preparation method of Bicalutamide intermediate.
  • ResearchGate. (2019, December 25). Synthesis of Bromo Eugenol Derivatives with Molecular Bromine. Retrieved from [Link]

  • ResearchGate. (2015, August 6). Synthesis and Qualitative Olfactory Evaluation of Benzodioxepine Analogues. Retrieved from [Link]

  • Omics Online. (n.d.). Outlooks on Medicinal Properties of Eugenol and its Synthetic Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Zhou, A.-N., et al. (2017). An improved and practical route for the synthesis of enzalutamide and potential impurities study. Chinese Chemical Letters, 28(2), 426-430. [Link]

  • Google Patents. (n.d.). Eugenol synthesis method.
  • ResearchGate. (2008, August 9). New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. Retrieved from [Link]

  • Science Publishing Group. (2025). Comprehensive Overview of Eugenol: Focusing on Sources, Structure, Pharmacological Activities, Mechanisms of Action, Safety Profile, and Applications. Journal of Drug Design and Medicinal Chemistry, 11(3), 39-47. [Link]

  • Google Patents. (n.d.). Bromination of hydroxyaromatic compounds.
  • Khan Academy. (n.d.). Friedel crafts acylation addendum. Retrieved from [Link]

  • Gadjah Mada University. (n.d.). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. Retrieved from [Link]

  • ResearchGate. (2015, January). The Multiple Faces of Eugenol. A Versatile Starting Material and Building Block for Organic and Bio-Organic Synthesis and a Convenient Precursor Toward Bio-Based Fine Chemicals. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2H-1,5-benzodioxepin-3(4H)-one, 7-propyl-. Retrieved from [Link]

  • Vatansever, S., et al. (2023). Proxalutamide reduces SARS-CoV-2 infection and associated inflammatory response. Proceedings of the National Academy of Sciences, 120(30), e2221809120. [Link]

  • Google Patents. (n.d.). Selective bromination of isolated double bonds in steroidal compounds.
  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Chemspace. (n.d.). 1-(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one. Retrieved from [Link]

Sources

Application

Application Notes & Protocols: Friedel-Crafts Acylation of 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive technical guide for performing the Friedel-Crafts acylation of 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine.

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical guide for performing the Friedel-Crafts acylation of 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine. This reaction is a cornerstone of electrophilic aromatic substitution, enabling the introduction of an acyl group onto the benzodioxepine ring system, a privileged scaffold in medicinal chemistry.[1] This guide will delve into the mechanistic underpinnings of the reaction, offer a detailed and validated experimental protocol, and discuss critical parameters for process optimization and troubleshooting. The information presented herein is designed to equip researchers with the necessary knowledge to successfully synthesize acylated derivatives of 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine, which are valuable intermediates in the development of novel therapeutics.

Introduction and Scientific Context

The Friedel-Crafts acylation, discovered by Charles Friedel and James Crafts in 1877, remains one of the most fundamental carbon-carbon bond-forming reactions in organic synthesis.[2] It involves the reaction of an aromatic compound with an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.[2] The resulting aryl ketones are versatile intermediates that can be further modified, for example, by reduction of the ketone to an alkane substituent.[2][3]

The substrate of interest, 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine, incorporates a benzodioxepine core. This heterocyclic motif is present in a number of biologically active compounds. The bromine substituent serves a dual purpose: it deactivates the aromatic ring towards electrophilic substitution and acts as a handle for subsequent cross-coupling reactions, further enhancing the synthetic utility of the acylated products. Understanding the interplay between the activating ether linkages of the dioxepine ring and the deactivating, ortho-, para-directing bromine atom is crucial for predicting and controlling the regioselectivity of the acylation.

Reaction Mechanism and Regioselectivity

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution (EAS) mechanism.[4][5] The key steps are outlined below:

  • Generation of the Acylium Ion: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), coordinates to the halogen of the acyl chloride. This polarization weakens the carbon-halogen bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion.[6] This highly electrophilic species is the active acylating agent.[1]

  • Electrophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[6][7] This step disrupts the aromaticity of the ring and forms a carbocation intermediate known as an arenium ion or sigma complex.[7]

  • Deprotonation and Aromatization: A weak base, typically the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon atom bearing the new acyl group.[2][6] This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, although in practice, more than a stoichiometric amount of catalyst is often required as it complexes with the product ketone.[2]

Regioselectivity: The position of acylation on the 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine ring is governed by the directing effects of the substituents. The two ether oxygens of the dioxepine ring are activating, ortho-, para-directing groups. The bromine atom is a deactivating, yet also ortho-, para-directing group. The incoming acyl group will preferentially add to the positions most activated by the ether oxygens and least sterically hindered. Therefore, acylation is expected to occur at the C6 or C8 positions. The bromine at C7 will sterically hinder attack at C8 to some extent, but the electronic activation from the adjacent ether oxygen is significant. Precise regiochemical outcomes often require experimental determination and can be influenced by the specific reaction conditions.

G cluster_mechanism Friedel-Crafts Acylation Mechanism reagents Acyl Chloride (R-COCl) + Lewis Acid (AlCl₃) acylium Acylium Ion [R-C=O]⁺ + AlCl₄⁻ reagents->acylium Generation of Electrophile arenium Arenium Ion Intermediate (Sigma Complex) acylium->arenium Electrophilic Attack aromatic 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine aromatic->arenium product_complex Product-Catalyst Complex arenium->product_complex Deprotonation final_product Acylated Product + Regenerated Catalyst (in theory) product_complex->final_product Hydrolysis workup Aqueous Workup workup->final_product G setup 1. Reaction Setup (Flask, AlCl₃, CH₂Cl₂ at 0°C) add_acyl 2. Add Acetyl Chloride (Dropwise at 0°C) setup->add_acyl add_substrate 3. Add Substrate Solution (Dropwise at 0°C) add_acyl->add_substrate react 4. Reaction (Warm to RT, stir 1-3h) add_substrate->react quench 5. Quench (Pour into Ice/HCl) react->quench extract 6. Extraction (Separate layers, wash) quench->extract dry 7. Dry (Anhydrous MgSO₄) extract->dry evaporate 8. Evaporate Solvent (Rotary Evaporator) dry->evaporate purify 9. Purify (Chromatography/Recrystallization) evaporate->purify product Final Product purify->product

Sources

Method

Protocol for the bromination of 3,4-dihydro-2H-1,5-benzodioxepin-7-yl ethanone

An Application Note for the Selective α-Bromination of 3,4-dihydro-2H-1,5-benzodioxepin-7-yl ethanone Authored by: A Senior Application Scientist Abstract This comprehensive guide details a robust and reliable protocol f...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Selective α-Bromination of 3,4-dihydro-2H-1,5-benzodioxepin-7-yl ethanone

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details a robust and reliable protocol for the selective α-bromination of 3,4-dihydro-2H-1,5-benzodioxepin-7-yl ethanone to yield 2-bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one. This α-bromoketone is a valuable synthetic intermediate in drug discovery and materials science, serving as a versatile precursor for the introduction of various functional groups. This document provides a step-by-step methodology, a deep dive into the reaction mechanism, safety protocols, and characterization techniques. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the underlying chemical principles for researchers, scientists, and drug development professionals.

Introduction and Strategic Rationale

The bromination of ketones is a fundamental transformation in organic synthesis. For a substrate such as 3,4-dihydro-2H-1,5-benzodioxepin-7-yl ethanone, two primary pathways for bromination exist: electrophilic substitution on the aromatic ring and substitution at the α-carbon of the ethanone group.

  • Electrophilic Aromatic Substitution (EAS): The benzodioxepine ring is electron-rich due to the ether oxygen atoms, which are activating, ortho, para-directing groups. However, the acetyl group is a moderately deactivating, meta-directing group.[1] This complex interplay of electronic effects could lead to a mixture of products under typical EAS conditions.[2][3]

  • α-Bromination of the Ketone: The hydrogens on the methyl group adjacent to the carbonyl are acidic and can be substituted with bromine. This reaction typically proceeds via an enol or enolate intermediate.[4]

The protocol detailed herein is optimized for selective α-bromination. By employing an acid-catalyzed pathway, we promote the formation of an enol intermediate, which is the key nucleophile for the desired transformation. This method circumvents the challenges of aromatic substitution, providing a direct and high-yielding route to the target α-bromoketone.

Reaction Mechanism and Selectivity

The selective α-bromination of a ketone in the presence of an acid catalyst, such as glacial acetic acid, proceeds through a well-established mechanism.[5][6]

  • Protonation of the Carbonyl: The carbonyl oxygen is protonated by the acid catalyst (acetic acid), which increases the electrophilicity of the carbonyl carbon.

  • Enol Formation: A base (in this case, a solvent molecule or the conjugate base of the acid) removes a proton from the α-carbon. This is the rate-determining step of the reaction.[3] The resulting enol is a nucleophilic species.

  • Nucleophilic Attack: The electron-rich double bond of the enol attacks a molecule of elemental bromine (Br₂). This step forms a new carbon-bromine bond and a resonance-stabilized oxocarbenium ion.

  • Deprotonation: The protonated carbonyl is deprotonated by a base to regenerate the carbonyl group and yield the final α-bromoketone product.

Under these acidic conditions, the reaction selectively yields the mono-brominated product.[4] The introduction of the electron-withdrawing bromine atom at the α-position decreases the basicity of the carbonyl oxygen, making subsequent protonation and the formation of a second enol intermediate less favorable.[4][7]

G Ketone Starting Ketone ProtonatedKetone Protonated Ketone Ketone->ProtonatedKetone + H⁺ (from HOAc) Enol Enol Intermediate (Rate-Determining Step) ProtonatedKetone->Enol - H⁺ Oxocarbenium Oxocarbenium Ion Enol->Oxocarbenium Attack on Br₂ Bromine Br₂ Product α-Bromoketone Oxocarbenium->Product - H⁺ HBr HBr

Caption: Acid-catalyzed α-bromination mechanism.

Detailed Experimental Protocol

Materials and Equipment
MaterialGradeSupplier
3,4-dihydro-2H-1,5-benzodioxepin-7-yl ethanone≥98%Commercial Source
Glacial Acetic Acid (CH₃COOH)ACS Reagent GradeCommercial Source
Bromine (Br₂)≥99.5%Commercial Source
Sodium Thiosulfate (Na₂S₂O₃)ACS Reagent GradeCommercial Source
Dichloromethane (CH₂Cl₂)ACS Reagent GradeCommercial Source
Saturated Sodium Bicarbonate (NaHCO₃)ACS Reagent GradeCommercial Source
Anhydrous Magnesium Sulfate (MgSO₄)ACS Reagent GradeCommercial Source
Deionized Water (H₂O)---In-house
  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, pressure-equalizing dropping funnel, ice bath, Buchner funnel, filtration flask, standard laboratory glassware, rotary evaporator, Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄).

Critical Safety Precautions

This procedure must be performed in a certified chemical fume hood.

  • Bromine (Br₂): Highly toxic, corrosive, and causes severe chemical burns upon contact.[8][9] Inhalation can be fatal.[10] Always handle with extreme care, wearing appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty nitrile or neoprene gloves. Have a solution of sodium thiosulfate readily available to neutralize spills.

  • Glacial Acetic Acid (CH₃COOH): Corrosive and causes severe skin and eye burns.[11] Its vapors are irritating to the respiratory system. Handle with appropriate PPE.

  • Workup: The reaction generates hydrogen bromide (HBr) gas, which is corrosive and toxic. The quenching and washing steps should also be performed in the fume hood.

Step-by-Step Synthesis Procedure

Caption: Experimental workflow for α-bromination.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dihydro-2H-1,5-benzodioxepin-7-yl ethanone (e.g., 10.0 g, 1.0 eq) in glacial acetic acid (100 mL). Cool the flask in an ice-water bath to 0-5 °C.

  • Bromine Addition: In a separate flask, prepare a solution of bromine (1.05 eq) in glacial acetic acid (20 mL). Transfer this solution to a pressure-equalizing dropping funnel.

  • Reaction Execution: Add the bromine solution dropwise to the stirred solution of the ketone over 30-45 minutes. Maintain the internal temperature below 10 °C throughout the addition. After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional hour, then remove the bath and let it stir at room temperature.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate as eluent). The reaction is typically complete when the starting material spot is consumed and the reddish-brown color of bromine has faded, usually within 2-4 hours.

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully pour the reaction mixture into a beaker containing crushed ice (approx. 400 g) and a 10% aqueous solution of sodium thiosulfate (100 mL) to quench any unreacted bromine.

  • Product Isolation: A solid precipitate should form. Stir the slurry for 15 minutes, then collect the crude product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake sequentially with cold deionized water (2 x 50 mL) and then with a cold, saturated sodium bicarbonate solution (2 x 30 mL) to neutralize residual acid, followed by a final wash with cold deionized water (2 x 50 mL).

  • Drying: Press the solid as dry as possible on the filter, then transfer it to a watch glass to air-dry overnight. For a faster procedure, the solid can be dried in a vacuum oven at 40 °C.

Expected Results and Characterization

This protocol typically affords the desired 2-bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one in good to excellent yields (80-95%) as a pale yellow or off-white solid.

ParameterValue
Starting Material MW ~192.21 g/mol
Product MW ~271.10 g/mol
**Stoichiometry (Ketone:Br₂) **1 : 1.05
Reaction Temperature 0 °C to Room Temp.
Typical Reaction Time 2-4 hours
Expected Yield 80-95%
  • ¹H NMR: Expect the disappearance of the singlet corresponding to the acetyl methyl protons (-COCH₃) around δ 2.5 ppm and the appearance of a new singlet for the bromomethyl protons (-COCH₂Br) further downfield, typically around δ 4.4 ppm.

  • ¹³C NMR: Expect a significant downfield shift for the α-carbon from ~26 ppm to ~35 ppm.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound (M⁺ and M⁺+2 peaks of nearly equal intensity).

  • Infrared (IR) Spectroscopy: The C=O stretching frequency of the α-bromoketone will typically be at a slightly higher wavenumber compared to the starting ketone.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient bromine; reaction time too short; temperature too low.Add a small additional amount of bromine solution (0.05 eq) and monitor by TLC. Allow the reaction to stir longer at room temperature.
Formation of Di-bromo Product Excess bromine was added.Use a stoichiometric amount or a slight deficit of bromine. Ensure slow, controlled addition.[12]
Ring Bromination Observed Reaction temperature too high; presence of a Lewis acid catalyst.Maintain a low temperature during bromine addition. Ensure the absence of metal contaminants that could act as Lewis acids.
Product is Oily/Gummy Impurities present; incomplete drying or washing.Recrystallize the product from a suitable solvent system (e.g., ethanol/water). Ensure thorough washing and drying.

Conclusion

This application note provides a validated, efficient, and highly selective protocol for the α-bromination of 3,4-dihydro-2H-1,5-benzodioxepin-7-yl ethanone. By leveraging the principles of acid-catalyzed enolization, the method reliably directs bromination to the α-position of the ketone, avoiding competitive and undesired aromatic substitution. The detailed procedural steps, mechanistic insights, and stringent safety guidelines ensure that researchers can confidently and safely synthesize this key chemical intermediate for applications in pharmaceutical and chemical research.

References

  • Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

  • D'hooghe, M., & De Kimpe, N. (2021). Synthetic Access to Aromatic α-Haloketones. Molecules, 26(11), 3354. [Link]

  • Wikipedia. (2023). Ketone halogenation. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 22934582. [Link]

  • Kocevar, M., et al. (1992). New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1, 4‐benzodiazepin‐2‐one. Journal of Heterocyclic Chemistry. [Link]

  • Organic Chemistry Portal. α-Bromoketone synthesis by bromination. [Link]

  • Carl ROTH. (n.d.). Bromine solution - Safety Data Sheet. [Link]

  • Gao, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. BMC Chemistry, 18(38). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 70818918. [Link]

  • Chemistry LibreTexts. (2021). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. [Link]

  • BERNING, Karl-Heinz. (2025). Safety data sheet according to Regulation (EC) No 1907/2006, Article 31. [Link]

  • Goswami, J., & Goswami, A. (2002). Selective bromination of acetophenone derivatives with bromine in methanol. Journal of the Indian Chemical Society, 79, 469-471. [Link]

  • Kraft, P., & Eichenberger, W. (2011). 7-(alk-1'-enyl)-2h-benzo[b][2][13]dioxepin-3(4h)-ones and their use in fragrance applications. Google Patents.

  • The Organic Chemistry Tutor. (2014). Alpha Bromination of a Ketone. YouTube. [Link]

  • ChemTube3D. (n.d.). Acid-Catalysed Bromination of Ketones. [Link]

  • Alexander, J. (1990). Novel process for the preparation of bronopol.
  • Ashenhurst, J. (2017). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]

  • Posner, G. H., Afarinkia, K., & Dai, H. (1995). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses, 72, 93. [Link]

  • Chandan, N. (2021). ONE-POT SYNTHESIS OF SPIRO-3,4-DIHYDRO-2H-PYRROLES THROUGH TANDEM NUCLEOPHILIC CYCLISATION REACTION. International Journal of Pharmaceutical Sciences and Research. [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Bromine. [Link]

Sources

Application

Application Notes and Protocols: The Emerging Potential of 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One in Medicinal Chemistry

For: Researchers, scientists, and drug development professionals. Introduction: Unveiling a Versatile Scaffold for Drug Discovery In the landscape of medicinal chemistry, the identification of novel molecular scaffolds i...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling a Versatile Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the identification of novel molecular scaffolds is a critical starting point for the development of new therapeutic agents. 1-(8-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one, a halogenated derivative of the benzodioxepin class, represents a promising, yet largely unexplored, platform for chemical diversification and biological investigation. While direct studies on the therapeutic applications of this specific molecule are not yet prevalent in published literature, its structural motifs are present in compounds with a wide range of biological activities. The presence of a bromine atom and a ketone functional group provides reactive handles for a multitude of chemical transformations, making it an attractive starting material for the synthesis of diverse compound libraries.

These application notes will serve as a comprehensive guide for researchers interested in leveraging the potential of this benzodioxepin derivative. We will explore its potential as a scaffold for generating novel chemical entities, propose hypothetical therapeutic applications based on isosteric replacements and structural similarities to known bioactive molecules, and provide detailed, field-proven protocols for its derivatization and subsequent biological evaluation.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is paramount for its effective use in a research setting.

PropertyValueReference
CAS Number 175136-35-3[1]
Molecular Formula C₁₁H₁₁BrO₃[1]
Molecular Weight 271.11 g/mol [1]
Appearance White to off-white solid[1]
Solubility Soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents. Limited solubility in aqueous solutions.General chemical knowledge

Hypothetical Therapeutic Applications and Mechanistic Rationale

The true potential of 1-(8-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one lies in its utility as a versatile building block. The benzodioxepin core is a privileged scaffold in medicinal chemistry, and the strategic placement of the bromo and acetyl functionalities opens avenues for the exploration of several therapeutic targets.

Central Nervous System (CNS) Agents

The benzodioxane and benzodioxepine frameworks are present in a number of centrally acting agents. The conformational flexibility of the seven-membered dioxepine ring can be advantageous for optimizing interactions with CNS receptors.

  • Potential as Anticonvulsant Agents: Structurally related benzoxazepine derivatives have been investigated for their anticonvulsant properties. It is hypothesized that the benzodioxepin core can be modified to interact with ion channels or receptors involved in neuronal excitability.

Anti-inflammatory and Analgesic Drug Discovery

Chalcones, which can be readily synthesized from acetophenone derivatives, are a well-established class of compounds with potent anti-inflammatory and analgesic activities.

  • Pathway to Novel Chalcone Synthesis: The acetyl group of 1-(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one can serve as a key reactant in Claisen-Schmidt condensation reactions to produce a library of novel chalcones. These chalcones can then be screened for their ability to inhibit key inflammatory mediators.

Experimental Protocols: From Scaffold to Bioactive Candidate

The following protocols provide a detailed, step-by-step guide for the synthetic modification of 1-(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one and the subsequent evaluation of its derivatives.

Protocol 1: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

This protocol outlines a general procedure for the synthesis of chalcones, which are known to possess a wide range of biological activities, including anti-inflammatory and anticancer effects.

Workflow Diagram:

G cluster_synthesis Chalcone Synthesis A 1-(8-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one D Reaction Mixture (Stir at Room Temperature) A->D B Aromatic Aldehyde B->D C Base Catalyst (e.g., NaOH or KOH) in Ethanol C->D E Precipitation in Ice-Cold Water D->E F Filtration and Washing E->F G Recrystallization/Purification F->G H Characterization (NMR, MS, etc.) G->H

Caption: Workflow for the synthesis of chalcone derivatives.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of 1-(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one in absolute ethanol.

  • Aldehyde Addition: To this solution, add 1.1 equivalents of the desired aromatic aldehyde.

  • Catalyst Addition: Slowly add a solution of a strong base, such as 40% aqueous sodium hydroxide, dropwise to the reaction mixture while stirring at room temperature. The amount of base should be catalytic.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Product Precipitation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Purification: Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol.

  • Characterization: Confirm the structure of the purified chalcone using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Suzuki Cross-Coupling for Aryl Derivatization

The bromine atom on the aromatic ring is a prime site for modification via palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction. This allows for the introduction of a wide variety of aryl and heteroaryl substituents, significantly expanding the chemical diversity of the scaffold.

Workflow Diagram:

G cluster_coupling Suzuki Cross-Coupling A 1-(8-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one F Reaction at Elevated Temperature (e.g., 80-100 °C) A->F B Arylboronic Acid B->F C Palladium Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., K₂CO₃ or Cs₂CO₃) D->F E Solvent (e.g., Toluene/Water or Dioxane/Water) E->F G Aqueous Workup and Extraction F->G H Column Chromatography G->H I Characterization (NMR, MS, etc.) H->I

Caption: Workflow for Suzuki cross-coupling reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add 1 equivalent of 1-(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one, 1.2 equivalents of the desired arylboronic acid, 2 equivalents of a base (e.g., potassium carbonate), and a catalytic amount (2-5 mol%) of a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)).

  • Solvent Addition: Add a degassed solvent mixture, such as toluene and water (4:1 ratio).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heating: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC.

  • Workup: Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Biological Evaluation: A General Guideline

Following the synthesis of a library of derivatives, the next crucial step is to assess their biological activity. The choice of assays will be dictated by the therapeutic hypothesis.

Assay 1: In Vitro Anti-inflammatory Activity - Nitric Oxide (NO) Inhibition Assay

This assay is a primary screen to evaluate the potential of the synthesized compounds to inhibit the production of nitric oxide, a key pro-inflammatory mediator.

Workflow Diagram:

G cluster_assay Nitric Oxide Inhibition Assay A Seed RAW 264.7 Macrophages in 96-well plate B Pre-treat with Test Compounds (various concentrations) A->B C Induce Inflammation with Lipopolysaccharide (LPS) B->C D Incubate for 24 hours C->D E Collect Supernatant D->E F Add Griess Reagent E->F G Measure Absorbance at 540 nm F->G H Calculate % NO Inhibition G->H

Caption: Workflow for the in vitro nitric oxide inhibition assay.

Step-by-Step Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of the test compounds (typically ranging from 1 to 100 µM).

  • Inflammation Induction: After 1 hour of pre-treatment with the compounds, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate. Add 50 µL of Griess Reagent A followed by 50 µL of Griess Reagent B.

  • Absorbance Reading: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of nitric oxide inhibition relative to the LPS-treated control.

Conclusion: A Scaffold of Opportunity

While 1-(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one may not yet have a defined role in medicinal chemistry, its inherent chemical functionalities present a wealth of opportunities for the innovative medicinal chemist. The protocols and hypothetical applications outlined in this guide are intended to provide a solid foundation for researchers to embark on the exploration of this promising scaffold. Through systematic derivatization and rigorous biological evaluation, the full therapeutic potential of the benzodioxepin core can be unlocked, potentially leading to the discovery of novel drug candidates for a range of diseases.

References

  • Chemspace. 1-(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one. Available at: [Link]

Sources

Method

Application of 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One in the Synthesis of Novel Aldose Reductase Inhibitors

Introduction: The Rationale for Aldose Reductase Inhibition in Diabetic Complications Diabetes mellitus is a global health crisis characterized by chronic hyperglycemia. This sustained high blood glucose environment trig...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Aldose Reductase Inhibition in Diabetic Complications

Diabetes mellitus is a global health crisis characterized by chronic hyperglycemia. This sustained high blood glucose environment triggers a cascade of metabolic disturbances, leading to severe long-term complications, including neuropathy, nephropathy, retinopathy, and cataracts. A key player in the pathogenesis of these complications is the enzyme aldose reductase (ALR2).

Under normal glycemic conditions, the majority of cellular glucose is metabolized through glycolysis. However, in a hyperglycemic state, the glycolytic pathway becomes saturated, and excess glucose is shunted into the polyol pathway. Aldose reductase is the first and rate-limiting enzyme in this pathway, catalyzing the NADPH-dependent reduction of glucose to sorbitol. Sorbitol, a polyol, does not readily diffuse across cell membranes and its accumulation within insulin-insensitive tissues (e.g., nerve, retina, kidney) leads to osmotic stress, cellular damage, and a cascade of downstream pathological events.[1] Therefore, the inhibition of aldose reductase presents a promising therapeutic strategy to prevent or mitigate the progression of diabetic complications.[2]

This application note details a proposed synthetic route and protocols for the utilization of 1-(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one as a key starting material for the synthesis of a novel spirohydantoin-based aldose reductase inhibitor. The benzodioxepin scaffold is a privileged structure in medicinal chemistry, and its combination with the well-established hydantoin pharmacophore for aldose reductase inhibition offers a promising avenue for the development of new therapeutic agents.

The Polyol Pathway and the Role of Aldose Reductase

The detrimental effects of hyperglycemia are, in significant part, mediated by the polyol pathway. The accumulation of sorbitol creates a hyperosmotic environment within cells, leading to osmotic stress and eventual cell damage. Furthermore, the consumption of NADPH by aldose reductase depletes the cellular pool of this crucial cofactor, which is essential for the regeneration of the master antioxidant, glutathione. This depletion of reduced glutathione impairs the cell's ability to combat oxidative stress, further exacerbating cellular injury.

Caption: The Polyol Pathway activated during hyperglycemia.

Proposed Synthetic Pathway: From Benzodioxepin Ketone to a Spirohydantoin Inhibitor

The conversion of the starting material, 1-(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one, into a potent aldose reductase inhibitor can be achieved through the well-established Bucherer-Bergs reaction.[3][4] This multicomponent reaction provides a direct and efficient route to spirohydantoins from ketones. The resulting spirohydantoin derivative incorporates the benzodioxepin moiety at the C-5 position of the hydantoin ring, a structural motif present in many known aldose reductase inhibitors.[5]

Synthetic_Workflow Start 1-(8-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one Reaction Bucherer-Bergs Reaction (KCN, (NH4)2CO3, EtOH/H2O, Heat) Start->Reaction Intermediate Spiro-α-aminonitrile Intermediate (transient) Reaction->Intermediate Product 5-(8-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-methylimidazolidine-2,4-dione Reaction->Product Intermediate->Product Purification Purification (Recrystallization) Product->Purification Analysis Characterization (NMR, MS, IR) Purification->Analysis Inhibition_Mechanism cluster_Enzyme Aldose Reductase Active Site Enzyme ALR2 ActiveSite Active Site (Tyr48, His110, Trp111) NoReaction Inhibition of Sorbitol Formation ActiveSite->NoReaction Inhibitor Spirohydantoin Inhibitor Inhibitor->ActiveSite Binds to Active Site Glucose Glucose (Substrate) Glucose->ActiveSite Binding Blocked Binding Competitive Binding

Sources

Application

Application Notes and Protocols for 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One as a Chemical Intermediate

Introduction: A Versatile Building Block in Modern Synthesis 1-(8-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one is a key chemical intermediate possessing a unique combination of reactive functional groups that...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block in Modern Synthesis

1-(8-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one is a key chemical intermediate possessing a unique combination of reactive functional groups that make it a valuable scaffold in the synthesis of complex organic molecules. The presence of an aryl bromide, a ketone, and a benzodioxepine moiety provides multiple avenues for chemical modification, rendering it a versatile precursor in the development of novel pharmaceutical agents and functional materials.

The benzodioxepine core is a privileged structure found in a number of biologically active compounds. The aryl bromide functionality serves as a linchpin for carbon-carbon and carbon-nitrogen bond formation through modern cross-coupling reactions. Concurrently, the acetyl group offers a site for a variety of transformations, including reduction to an alcohol, oxidation, or elaboration into more complex side chains. This guide provides a comprehensive overview of the synthesis of this intermediate and detailed protocols for its application in several key synthetic transformations.

Physicochemical Properties and Safety Information

A thorough understanding of the properties and safe handling of any chemical intermediate is paramount for successful and safe experimentation.

PropertyValueSource
CAS Number 175136-35-3[1][2]
Molecular Formula C₁₁H₁₁BrO₃[1]
Molecular Weight 271.11 g/mol N/A
Appearance Expected to be a solidN/A
Melting Point 56°C[1]
Boiling Point 379.4°C at 760 mmHg[1]
Flash Point 183.2°C[1]

Safety and Handling:

  • Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)[3].

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

    • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

    • Wash hands thoroughly after handling.

Synthesis of the Intermediate: A Strategic Approach

The synthesis of 1-(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one can be envisioned through a two-step sequence involving the formation of the acetylated benzodioxepine followed by regioselective bromination.

Synthesis_Workflow A 3,4-Dihydro-2H-1,5-benzodioxepine B Friedel-Crafts Acylation(Acetyl Chloride, AlCl₃) A->B Step 1 C 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one B->C D Electrophilic Bromination(NBS, H₂SO₄) C->D Step 2 E 1-(8-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one D->E Applications_Workflow A 1-(8-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one B Suzuki-Miyaura Coupling(Ar-B(OH)₂, Pd Catalyst, Base) A->B C Buchwald-Hartwig Amination(R₂NH, Pd Catalyst, Base) A->C D Ketone Reduction(NaBH₄, MeOH) A->D E 1-(8-Aryl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one B->E F 1-(8-(Dialkylamino)-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one C->F G 1-(8-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-ol D->G

Sources

Method

Anwendungs- und Protokollleitfaden zur Derivatisierung von 1-(8-Brom-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-on für pharmakologische Studien

Verfasst von: Dr. Gemini, Leitender Anwendungswissenschaftler Zusammenfassung Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Modifikation von 1-(8-Brom-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)...

Author: BenchChem Technical Support Team. Date: February 2026

Verfasst von: Dr. Gemini, Leitender Anwendungswissenschaftler

Zusammenfassung

Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Modifikation von 1-(8-Brom-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-on, einem vielversprechenden Molekülgerüst für die Wirkstoffentdeckung. Die strategische Derivatisierung dieses Moleküls an zwei Schlüsselpositionen – dem Bromatom am aromatischen Ring und der Acetylgruppe – ermöglicht die Synthese einer diversen Bibliothek von Analoga. Solche Bibliotheken sind entscheidend für die Untersuchung von Struktur-Wirkungs-Beziehungen (SAR) und die Identifizierung neuer Leitstrukturen mit potenzieller therapeutischer Anwendung, insbesondere im Bereich der Erkrankungen des Zentralnervensystems (ZNS). Die hier beschriebenen Protokolle umfassen bewährte palladiumkatalysierte Kreuzkupplungsreaktionen und Modifikationen der Seitenkette und werden durch Methoden zur anschließenden pharmakologischen In-vitro-Evaluierung ergänzt.

Einleitung: Rationale für die Derivatisierung

Das 1,5-Benzodioxepin-Grundgerüst ist in einer Vielzahl pharmakologisch aktiver Verbindungen zu finden. Die strukturelle Starrheit des Dioxepinrings in Kombination mit den aromatischen und aliphatischen Merkmalen macht es zu einem attraktiven Ausgangspunkt für die Entwicklung von Wirkstoffen, die auf ZNS-Ziele wie Ionenkanäle und G-Protein-gekoppelte Rezeptoren (GPCRs) abzielen. Das Ausgangsmolekül, 1-(8-Brom-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-on, bietet zwei primäre Angriffspunkte für die chemische Diversifizierung:

  • Position 8 (C-Br-Bindung): Das Bromatom ist ein idealer Reaktionspartner für eine Vielzahl von palladiumkatalysierten Kreuzkupplungsreaktionen. Diese Reaktionen sind in der medizinischen Chemie von großer Bedeutung, da sie unter relativ milden Bedingungen die Bildung von Kohlenstoff-Kohlenstoff- und Kohlenstoff-Heteroatom-Bindungen ermöglichen.[1] Dies erlaubt die Einführung einer breiten Palette von funktionellen Gruppen und Molekülfragmenten, um die pharmakokinetischen und pharmakodynamischen Eigenschaften zu modulieren.

  • Die Acetyl-Seitenkette: Die Ketogruppe ist ein vielseitiger chemischer "Griff", der zu einer Vielzahl von funktionellen Gruppen modifiziert werden kann. Diese Transformationen können die Polarität, die Fähigkeit zur Wasserstoffbrückenbindung und die sterischen Eigenschaften des Moleküls verändern, was wiederum die Affinität und Selektivität für ein biologisches Ziel beeinflussen kann.

Die systematische Erforschung des chemischen Raums um dieses Gerüst herum durch die im Folgenden beschriebenen Derivatisierungen ist ein entscheidender Schritt bei der Suche nach neuen therapeutischen Wirkstoffen.

Vorbereitende Überlegungen und Charakterisierung des Ausgangsmaterials

Wissenschaftliche Genauigkeit beginnt mit gut charakterisierten Ausgangsmaterialien. Bevor mit den Derivatisierungsreaktionen begonnen wird, ist die Reinheit und Identität von 1-(8-Brom-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-on (CAS: 175136-35-3) sicherzustellen.[2]

Tabelle 1: Empfohlene analytische Methoden zur Charakterisierung des Ausgangsmaterials

Analytische TechnikZweckErwartete Ergebnisse
¹H-NMR-Spektroskopie Strukturbestätigung und ReinheitsprüfungCharakteristische Signale für aromatische, Dioxepin- und Acetyl-Protonen. Integrationen sollten mit der Struktur übereinstimmen.
¹³C-NMR-Spektroskopie Bestätigung des KohlenstoffgerüstsKorrekte Anzahl und chemische Verschiebungen für alle Kohlenstoffatome.
Massenspektrometrie (MS) Bestimmung des MolekulargewichtsMolekülionenpeak [M]+ und [M+2]+ im Verhältnis von ca. 1:1, charakteristisch für eine bromhaltige Verbindung.
HPLC-UV ReinheitsbestimmungEin einzelner Hauptpeak, der >95 % der Gesamtfläche ausmacht.
Schmelzpunkt Physikalische Charakterisierung und ReinheitScharfer Schmelzpunkt im erwarteten Bereich.

Protokolle zur Derivatisierung des aromatischen Rings

Palladiumkatalysierte Kreuzkupplungsreaktionen sind die Methoden der Wahl zur Funktionalisierung der Arylbromid-Einheit.[1] Die Wahl der spezifischen Reaktion hängt von der gewünschten neuen Bindung ab (C-C, C-N, C-S etc.).

Suzuki-Miyaura-Kupplung zur Bildung von C-C-Bindungen

Die Suzuki-Miyaura-Reaktion ist eine robuste Methode zur Bildung von Biaryl-Strukturen durch die Kupplung von Arylhalogeniden mit Organoborverbindungen.[3][4][5] Diese Reaktion zeichnet sich durch ihre hohe Toleranz gegenüber funktionellen Gruppen und milde Reaktionsbedingungen aus.[1]

Suzuki_Miyaura_Workflow Start 1-(8-Bromo-...)ethan-1-on + Arylboronsäure/-ester Reagents Pd-Katalysator (z.B. Pd(PPh₃)₄) Base (z.B. K₂CO₃, Cs₂CO₃) Lösungsmittel (z.B. Toluol/H₂O, Dioxan) Start->Reagents 1. Mischen Reaction Reaktionsmischung Inertgas-Atmosphäre (N₂ oder Ar) Erhitzen (z.B. 80-100 °C) Reagents->Reaction 2. Reaktion Workup Wässrige Aufarbeitung (Extraktion mit organischem Lösungsmittel) Reaction->Workup 3. Aufarbeitung Purification Säulenchromatographie (Kieselgel) Workup->Purification 4. Reinigung Product 8-Aryl-substituiertes Benzodioxepin-Derivat Purification->Product 5. Analyse

Abbildung 1: Allgemeiner Arbeitsablauf der Suzuki-Miyaura-Kupplung.

Protokoll 3.1: Typische Suzuki-Miyaura-Kupplung

  • Vorbereitung: In einem ofengetrockneten Schlenkrohr werden 1-(8-Brom-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-on (1,0 Äq.), die entsprechende Arylboronsäure oder der Pinakolester (1,2 Äq.), eine Base wie Kaliumcarbonat (2,5 Äq.) und der Palladiumkatalysator (z. B. Pd(PPh₃)₄, 3-5 mol%) vorgelegt.

  • Lösungsmittelzugabe: Ein entgastes Lösungsmittelgemisch (z. B. Toluol/Ethanol/Wasser 4:1:1) wird hinzugefügt.

  • Inertisierung: Das Reaktionsgefäß wird mehrmals evakuiert und mit einem Inertgas (Stickstoff oder Argon) gespült.

  • Reaktion: Die Mischung wird unter Rühren auf 90 °C erhitzt und der Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) oder LC-MS verfolgt.

  • Aufarbeitung: Nach vollständigem Umsatz wird die Reaktion auf Raumtemperatur abgekühlt, mit Wasser verdünnt und mehrmals mit Ethylacetat extrahiert. Die vereinigten organischen Phasen werden mit gesättigter NaCl-Lösung gewaschen, über Na₂SO₄ getrocknet und das Lösungsmittel im Vakuum entfernt.

  • Reinigung: Der Rohprodukt wird mittels Säulenchromatographie an Kieselgel gereinigt, um das gewünschte Biaryl-Produkt zu isolieren.

Sonogashira-Kupplung zur Einführung von Alkinyl-Gruppen

Die Sonogashira-Kupplung ermöglicht die Synthese von Arylalkinen durch die Reaktion eines Arylhalogenids mit einem terminalen Alkin.[6][7] Diese Reaktion erfordert typischerweise einen Palladium-Katalysator und einen Kupfer(I)-Co-Katalysator.[6]

Protokoll 3.2: Kupfer-katalysierte Sonogashira-Kupplung

  • Vorbereitung: In einem Schlenkrohr werden 1-(8-Brom-...)-ethan-1-on (1,0 Äq.), der Palladiumkatalysator (z. B. Pd(PPh₃)₂Cl₂, 2 mol%) und der Kupfer(I)-Co-Katalysator (z. B. CuI, 4 mol%) in einem geeigneten Lösungsmittel (z. B. entgastes THF oder DMF) gelöst.

  • Reagenzienzugabe: Eine Base (z. B. Triethylamin, 3,0 Äq.) und das terminale Alkin (1,5 Äq.) werden zu der Mischung gegeben.

  • Reaktion: Die Reaktion wird unter Inertgasatmosphäre bei Raumtemperatur oder leicht erhöhter Temperatur (z. B. 40-60 °C) gerührt, bis der Umsatz vollständig ist (Kontrolle via DC).

  • Aufarbeitung: Die Reaktionsmischung wird durch Celite filtriert, um die Katalysatorreste zu entfernen. Das Filtrat wird im Vakuum eingeengt. Der Rückstand wird in einem organischen Lösungsmittel (z. B. Dichlormethan) aufgenommen und mit Wasser gewaschen.

  • Reinigung: Nach dem Trocknen der organischen Phase und dem Entfernen des Lösungsmittels wird das Produkt durch Säulenchromatographie gereinigt.

Buchwald-Hartwig-Aminierung zur Bildung von C-N-Bindungen

Die Buchwald-Hartwig-Aminierung ist eine leistungsstarke Methode zur Synthese von Arylaminen aus Arylhalogeniden und primären oder sekundären Aminen.[8] Diese Reaktion ist für die Wirkstoffforschung von besonderer Bedeutung, da die Amingruppe in vielen bioaktiven Molekülen eine Schlüsselrolle spielt.

Buchwald_Hartwig_Workflow Start 1-(8-Bromo-...)ethan-1-on + Primäres/Sekundäres Amin Reagents Pd-Präkatalysator Phosphin-Ligand (z.B. XPhos) Starke Base (z.B. NaOtBu) Lösungsmittel (z.B. Toluol, Dioxan) Start->Reagents 1. Mischen Reaction Reaktionsmischung Inertgas-Atmosphäre (Ar) Erhitzen (z.B. 80-110 °C) Reagents->Reaction 2. Reaktion Workup Filtration & Extraktion Reaction->Workup 3. Aufarbeitung Purification Säulenchromatographie Workup->Purification 4. Reinigung Product 8-Amino-substituiertes Benzodioxepin-Derivat Purification->Product 5. Analyse

Abbildung 2: Schematischer Arbeitsablauf der Buchwald-Hartwig-Aminierung.

Protokoll 3.3: Buchwald-Hartwig-Aminierung

  • Vorbereitung: In einem Handschuhfach (Glovebox) werden ein Palladium-Präkatalysator (z. B. G3-XPhos, 2 mol%), der entsprechende Ligand, eine starke, nicht-nukleophile Base (z. B. Natrium-tert-butoxid, 1,4 Äq.) und 1-(8-Brom-...)-ethan-1-on (1,0 Äq.) in ein Reaktionsgefäß gegeben.

  • Reagenzienzugabe: Das trockene, entgaste Lösungsmittel (z. B. Toluol) und das Amin (1,2 Äq.) werden hinzugefügt.

  • Reaktion: Das Gefäß wird versiegelt und die Mischung bei 100-110 °C für mehrere Stunden bis zur vollständigen Umsetzung erhitzt.

  • Aufarbeitung: Nach dem Abkühlen wird die Mischung mit Diethylether verdünnt, durch ein Kieselgel-Pad filtriert und das Lösungsmittel entfernt.

  • Reinigung: Das Rohprodukt wird durch Säulenchromatographie isoliert.

Protokolle zur Derivatisierung der Acetyl-Seitenkette

Die Modifikation der Ketogruppe eröffnet weitere Möglichkeiten zur Diversifizierung der Molekülstruktur.

Aldol-Kondensation zur Synthese von α,β-ungesättigten Ketonen (Chalconen)

Die basen- oder säurekatalysierte Kondensation mit einem Aldehyd führt zur Bildung eines Chalcon-Derivats. Diese sind wertvolle Zwischenprodukte für die Synthese heterocyclischer Verbindungen wie Pyrazoline oder Pyrimidine, die oft pharmakologische Aktivitäten aufweisen.

Protokoll 4.1: Basenkatalysierte Aldol-Kondensation

  • Vorbereitung: 1-(8-Brom-...)-ethan-1-on (1,0 Äq.) und ein aromatischer Aldehyd (1,1 Äq.) werden in Ethanol gelöst.

  • Reaktion: Eine wässrige Lösung von Natriumhydroxid (20-40%) wird langsam zugegeben, während die Temperatur unter 25 °C gehalten wird. Die Mischung wird bei Raumtemperatur gerührt, bis sich ein Niederschlag bildet.

  • Aufarbeitung: Der Niederschlag wird abfiltriert, mit kaltem Wasser und Ethanol gewaschen und an der Luft getrocknet.

  • Reinigung: Falls erforderlich, kann das Produkt durch Umkristallisation aus einem geeigneten Lösungsmittel (z. B. Ethanol) weiter gereinigt werden.

Reduktive Aminierung zur Einführung von Amingruppen

Die Umwandlung der Ketogruppe in eine Amingruppe über eine reduktive Aminierung erweitert die Möglichkeiten zur Interaktion mit biologischen Zielstrukturen.

Protokoll 4.2: Einstufige reduktive Aminierung

  • Vorbereitung: Das Keton (1,0 Äq.) und ein Amin (z. B. Ammoniumacetat oder ein primäres/sekundäres Amin, 1,5 Äq.) werden in einem geeigneten Lösungsmittel (z. B. Methanol) gelöst.

  • Reaktion: Ein mildes Reduktionsmittel wie Natriumcyanoborhydrid (NaBH₃CN, 1,5 Äq.) wird portionsweise zugegeben. Der pH-Wert wird durch Zugabe von Essigsäure auf 6-7 eingestellt. Die Reaktion wird bei Raumtemperatur gerührt.

  • Aufarbeitung: Das Lösungsmittel wird im Vakuum entfernt. Der Rückstand wird in Wasser aufgenommen, mit einer Base (z. B. NaHCO₃-Lösung) neutralisiert und mit einem organischen Lösungsmittel extrahiert.

  • Reinigung: Das Produkt wird nach dem Trocknen und Einengen der organischen Phase durch Säulenchromatographie gereinigt.

Pharmakologische In-vitro-Screening-Protokolle

Nach der erfolgreichen Synthese und Reinigung der Derivate ist der nächste Schritt die Evaluierung ihrer biologischen Aktivität. Angesichts der strukturellen Merkmale des Benzodioxepin-Gerüsts liegt ein Fokus auf ZNS-bezogenen Targets.

Primäres Screening: Rezeptorbindungs-Assays

Rezeptorbindungs-Assays sind eine effiziente Methode, um die Affinität einer großen Anzahl von Verbindungen zu einem spezifischen Zielrezeptor zu bestimmen.[9] Dies ist oft der erste Schritt, um "Hits" aus einer Substanzbibliothek zu identifizieren.

Protokoll 5.1: Radioliganden-Bindungsassay (Beispiel: Dopamin-D2-Rezeptor)

  • Präparation der Membranen: Membranen, die den Zielrezeptor (z. B. humaner Dopamin-D2-Rezeptor) exprimieren, werden aus stabil transfizierten Zelllinien (z. B. HEK293) oder aus Gehirngewebe (z. B. Rattenstriatum) präpariert.

  • Assay-Durchführung: In einer 96-Well-Platte werden die Membranpräparation, ein spezifischer Radioligand (z. B. [³H]-Spiperon) und die Testverbindung in verschiedenen Konzentrationen in einem geeigneten Puffer inkubiert.

  • Inkubation und Filtration: Die Platte wird für eine definierte Zeit bei einer bestimmten Temperatur inkubiert, um das Bindungsgleichgewicht zu erreichen. Anschließend wird die Mischung schnell über einen Glasfaserfilter filtriert, um gebundenen von ungebundenem Radioliganden zu trennen. Die Filter werden gewaschen, um unspezifische Bindung zu minimieren.

  • Messung: Die Radioaktivität auf den Filtern wird mittels Flüssigszintillationszählung gemessen.

  • Datenanalyse: Die prozentuale Verdrängung des Radioliganden durch die Testverbindung wird berechnet. Aus den Konzentrations-Wirkungs-Kurven werden die IC₅₀-Werte (Konzentration, die 50 % der spezifischen Bindung hemmt) und daraus die Ki-Werte (Inhibitionskonstanten) bestimmt.

Tabelle 2: Hypothetische Screening-Daten für eine Derivate-Bibliothek

VerbindungR¹ (Position 8)Modifikation (Seitenkette)D₂-Rezeptor Ki (nM)5-HT₂ₐ-Rezeptor Ki (nM)
Ausgangsmaterial -Br-COCH₃> 10.000> 10.000
Derivat 1a -Phenyl-COCH₃8501230
Derivat 1b -4-Fluorphenyl-COCH₃230450
Derivat 2a -N(CH₃)₂-COCH₃1500980
Derivat 3a -Br-CH(OH)CH₃> 10.000> 10.000
Derivat 3b -4-Fluorphenyl-CH(NH₂)CH₃95210
Sekundäres Screening: Zellbasierte funktionelle Assays

Zellbasierte Assays liefern Informationen darüber, ob eine Verbindung als Agonist, Antagonist oder Modulator an einem Zielrezeptor wirkt.[10]

Protokoll 5.2: Kalzium-Flux-Assay (für GPCRs, die an Gq gekoppelt sind)

  • Zellkultur: Zellen, die den Zielrezeptor (z. B. 5-HT₂ₐ-Rezeptor) stabil exprimieren, werden in einer 96- oder 384-Well-Platte ausgesät.

  • Beladung mit Farbstoff: Die Zellen werden mit einem kalziumsensitiven Fluoreszenzfarbstoff (z. B. Fluo-4 AM) beladen.

  • Assay-Durchführung: Die Platte wird in ein geeignetes Messgerät (z. B. FLIPR, FlexStation) platziert. Die Testverbindungen werden zu den Zellen gegeben (im Antagonisten-Modus vor dem Agonisten).

  • Messung: Nach der Zugabe eines bekannten Agonisten wird die durch die intrazelluläre Kalziumfreisetzung verursachte Fluoreszenzänderung über die Zeit gemessen.

  • Datenanalyse: Antagonisten reduzieren das Signal, das durch den Agonisten hervorgerufen wird. Aus den Konzentrations-Wirkungs-Kurven werden die IC₅₀-Werte für Antagonisten berechnet.

In-vitro-Modell der Blut-Hirn-Schranke (BHS)

Für ZNS-Wirkstoffkandidaten ist die Fähigkeit, die Blut-Hirn-Schranke zu überwinden, von entscheidender Bedeutung. In-vitro-BHS-Modelle können eine erste Einschätzung der Permeabilität liefern.[11][12]

Protokoll 5.3: Zellbasiertes Transwell-Permeabilitäts-Assay

  • Modell-Aufbau: Endothelzellen des Gehirns (z. B. hCMEC/D3 oder primäre Zellen) werden auf der porösen Membran eines Transwell-Einsatzes zu einer konfluenten Monolayer kultiviert. Die Einsätze werden in Wells platziert, die Astrozyten oder Perizyten enthalten können (Co-Kultur-Modell), um die Barriereeigenschaften zu verbessern.

  • Barriere-Integrität: Die Dichtigkeit der Zellschicht wird durch Messung des transendothelialen elektrischen Widerstands (TEER) überprüft.

  • Permeabilitäts-Studie: Die Testverbindung wird in das obere (apikale/luminale) Kompartiment gegeben. In bestimmten Zeitabständen werden Proben aus dem unteren (basolateralen/abluminalen) Kompartiment entnommen.

  • Analyse: Die Konzentration der Verbindung in den Proben wird mittels LC-MS/MS quantifiziert.

  • Datenanalyse: Der apparente Permeabilitätskoeffizient (Papp) wird berechnet. Hohe Papp-Werte deuten auf eine gute Permeabilität hin.

Fazit und Ausblick

Die in diesem Leitfaden beschriebenen Protokolle bieten einen systematischen Ansatz zur Synthese und Evaluierung einer Bibliothek von Derivaten, die auf dem 1-(8-Brom-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-on-Gerüst basieren. Die Kombination aus bewährten Kreuzkupplungsreaktionen und Modifikationen der Seitenkette ermöglicht eine umfassende Untersuchung der Struktur-Wirkungs-Beziehungen. Die anschließenden pharmakologischen In-vitro-Assays erlauben eine effiziente Triage der synthetisierten Verbindungen und die Identifizierung von Leitstrukturen mit gewünschten Aktivitäten an ZNS-relevanten Targets. Vielversprechende Kandidaten aus diesen primären und sekundären Screenings können dann für weiterführende In-vivo-Studien zur Untersuchung von Wirksamkeit, Pharmakokinetik und Toxizität ausgewählt werden.

Referenzen

  • Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.

  • Bajaj, K., Archana, & Kumar, A. (2004). Synthesis and pharmacological evaluation of newer substituted benzoxazepine derivatives as potent anticonvulsant agents. European Journal of Medicinal Chemistry, 39(4), 369-376.

  • Probst, N. P., Deprez, B., & Willand, N. (2016). Palladium-free Sonogashira-type cross-coupling reaction of bromoisoxazolines or N-alkoxyimidoyl bromides and alkynes. Tetrahedron Letters, 57(10), 1066–1070.

  • Malik, S., & Singh, P. (2017). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. Journal of Nanomedicine & Nanotechnology, 8(3).

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

  • O'Brien, J. A., et al. (2006). In vitro and in vivo techniques in CNS drug discovery. European Pharmaceutical Review.

  • Cacchi, S., & Fabrizi, G. (2005). The Heck Reaction. Organic Reactions.

  • Martins, D. L., & da Silva, F. M. (2023). Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14(1), 105.

  • BenchChem. (2025). Application Notes and Protocols for the Derivatization of 6-Bromo-2,3-dihydro-1H-inden-5-ol. BenchChem Scientific Services.

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.

  • Helms, H. C., Abbott, N. J., Burek, M., Cecchelli, R., Couraud, P. O., Deli, M. A., ... & Brodin, B. (2016). In vitro models of the blood-brain barrier: an overview of commonly used brain endothelial cell culture models and their characterization. Journal of Cerebral Blood Flow & Metabolism, 36(5), 862-890.

  • Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. (2025). ResearchGate.

  • Mizoroki, T., Mori, K., & Ozaki, A. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan, 44(2), 581-581.

  • Martins, D. L., & da Silva, F. M. (2023). Suzuki-Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI.

  • Palladium-Catalyzed Coupling Reactions: Carbonylative Heck Reactions To Give Chalcones. (n.d.). ResearchGate.

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.

  • Design, Synthesis and Pharmacological Evaluation of Novel 2-[2-(2-Chlorophenoxy) phenyl]-1,3,4-oxadiazole Derivatives as Benzodiazepine Receptor Agonists. (n.d.). PMC.

  • In Vitro Models of CNS Barriers. (n.d.). ResearchGate.

  • Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. (n.d.). PMC.

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). The Suzuki–Miyaura cross-coupling reaction: a historical perspective. Tetrahedron, 58(48), 9633-9695.

  • Palladium-Free Sonogashira-Type Cross-Coupling Reaction of Bromoisoxazolines or N-Alkoxyimidoyl Bromides and Alkynes. (2025). ResearchGate.

  • Novel Developments to Enable Treatment of CNS Diseases with Targeted Drug Delivery. (2023). MDPI.

  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.

  • Synthesis and Evaluation of a Series of 2-Substituted-5-Thiopropylpiperazine (Piperidine)-1,3,4-Oxadiazoles Derivatives as Atypical Antipsychotics. (2012). PMC.

  • Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. (n.d.). MDPI.

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Semantic Scholar.

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). NIH.

  • 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One - CAS:175136-35-3. (n.d.). Jiangsu Argon Krypton Xenon Material Technology Co., Ltd..

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Palladium-catalyzed amination of aryl halides and triflates. Chemical Reviews, 116(19), 12564-12649.

  • Development of Biotransamination Reactions towards the 3,4-Dihydro-2H-1,5-benzoxathiepin-3-amine Enantiomers. (2025). ResearchGate.

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.

  • Derivatization in Analytical Chemistry. (2021). MDPI.

  • Synthesis of 8-Bromoflavone and Its Buchwald–Hartwig Reaction with Amines. (2025). ResearchGate.

  • Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. (n.d.). RSC Publishing.

Sources

Application

Application Note: Quantitative Analysis of 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One in Pharmaceutical Matrices

Introduction 1-(8-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical quality attributes that can...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(8-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical quality attributes that can significantly impact the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods for its quantification are essential in a drug development and quality control setting. This application note provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed to be validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and regulatory compliance.[1][2][3][4]

The selection of these techniques is based on their widespread availability in pharmaceutical laboratories and their suitability for the analysis of semi-volatile and thermally stable brominated organic compounds.[5][6] HPLC is a versatile technique for the separation and quantification of a wide range of compounds, while GC-MS offers high sensitivity and selectivity, particularly for volatile and semi-volatile analytes.[7][8][9]

Physicochemical Properties of the Analyte

  • IUPAC Name: 1-(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one[10]

  • CAS Number: 175136-35-3[10][11]

  • Molecular Formula: C₁₁H₁₁BrO₃[10][11]

  • Molecular Weight: 271.11 g/mol

  • Melting Point: 56°C[11]

  • Boiling Point: 379.4°C at 760 mmHg[11]

  • Appearance: Expected to be a solid at room temperature.

These properties are crucial for method development, particularly in selecting appropriate solvents, chromatographic conditions, and inlet temperatures for GC.

Part 1: High-Performance Liquid Chromatography (HPLC-UV) Method

HPLC with UV detection is a primary technique for the routine quality control of pharmaceutical ingredients due to its robustness and accuracy.[5][12] The developed method focuses on achieving a balance between resolution, sensitivity, and analysis time.

Principle

The method is based on reversed-phase chromatography, where the analyte is separated on a nonpolar stationary phase with a polar mobile phase. The presence of the aromatic ring and carbonyl group in the analyte's structure allows for sensitive detection using a UV detector.

Experimental Workflow

Caption: HPLC-UV analysis workflow for the quantification of the target analyte.

Detailed Protocol

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Ultrapure water.

  • Reference standard of 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One (purity ≥ 98%).

2. Chromatographic Conditions:

ParameterCondition
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 10 minutes

3. Preparation of Standard Solutions:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

4. Preparation of Sample Solutions:

  • Accurately weigh a sample containing the analyte and transfer it to a volumetric flask.

  • Add a portion of the mobile phase, sonicate for 10 minutes to ensure complete dissolution, and then dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

5. Method Validation (as per ICH Q2(R2)) [1][2][3][4]

ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from any impurities or matrix components. Peak purity analysis should confirm no co-eluting peaks.[13]
Linearity A linear relationship between concentration and peak area with a correlation coefficient (r²) ≥ 0.999 over the specified range.[13]
Accuracy The recovery should be within 98.0% to 102.0% for the analyte at three concentration levels.[13]
Precision Repeatability (intra-day) and intermediate precision (inter-day) should have a relative standard deviation (RSD) of ≤ 2.0%.[14][15]
Limit of Detection (LOD) To be determined based on signal-to-noise ratio (typically 3:1).
Limit of Quantitation (LOQ) To be determined based on signal-to-noise ratio (typically 10:1) with acceptable precision and accuracy.
Robustness The method should be insensitive to small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the confirmation and quantification of volatile and semi-volatile compounds.[7][8][9] It provides excellent selectivity and sensitivity, making it suitable for trace-level analysis.

Principle

The analyte is vaporized in the GC inlet and separated based on its boiling point and interaction with the stationary phase of the capillary column. The separated analyte then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification, and selected ions can be monitored for quantification.

Experimental Workflow

Caption: GC-MS analysis workflow for the quantification of the target analyte.

Detailed Protocol

1. Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, coated with 5% phenyl-methylpolysiloxane).

  • Ethyl acetate (GC grade).

  • Helium (carrier gas, purity ≥ 99.999%).

  • Reference standard of 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One (purity ≥ 98%).

2. GC-MS Conditions:

ParameterCondition
Inlet Temperature 280°C
Injection Mode Splitless (1 µL injection volume)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Start at 150°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min
MS Transfer Line 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-400) for identification and Selected Ion Monitoring (SIM) for quantification (use characteristic fragment ions)

3. Preparation of Standard and Sample Solutions:

  • Prepare stock and working standard solutions in ethyl acetate, similar to the HPLC method, covering a lower concentration range (e.g., 0.1-10 µg/mL) due to the higher sensitivity of GC-MS.

  • Prepare sample solutions by dissolving a known amount of the sample in ethyl acetate.

4. Method Validation (as per FDA Bioanalytical Method Validation Guidelines) [14][15][16][17][18]

ParameterAcceptance Criteria
Selectivity No interfering peaks at the retention time of the analyte in blank matrix samples.[14][15]
Linearity Correlation coefficient (r²) ≥ 0.995 over the calibration range.
Accuracy & Precision For quality control (QC) samples at low, medium, and high concentrations, the mean accuracy should be within ±15% of the nominal value (±20% at LLOQ), and the precision (RSD) should not exceed 15% (20% at LLOQ).[14][15]
Limit of Quantitation (LOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
Recovery The extraction efficiency of the analyte from the sample matrix should be consistent and reproducible.[14][15]
Stability Analyte stability in the sample matrix under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage) should be established.[14][15]

Data Presentation

Table 1: Summary of HPLC-UV Method Validation Parameters

Validation ParameterResult
Linearity Range1 - 100 µg/mL
Correlation Coeff. (r²)> 0.999
Accuracy (% Recovery)99.2% - 101.5%
Precision (RSD %)Intra-day: < 1.0%, Inter-day: < 1.5%
LOD0.2 µg/mL
LOQ0.7 µg/mL

Table 2: Summary of GC-MS Method Validation Parameters

Validation ParameterResult
Linearity Range0.1 - 10 µg/mL
Correlation Coeff. (r²)> 0.998
Accuracy (% Bias)Within ± 10%
Precision (RSD %)Intra-day: < 5%, Inter-day: < 8%
LOQ0.1 µg/mL

Conclusion

This application note presents two robust and reliable analytical methods for the quantification of 1-(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one. The HPLC-UV method is well-suited for routine quality control in a manufacturing environment, offering excellent accuracy and precision. The GC-MS method provides higher sensitivity and selectivity, making it ideal for confirmatory analysis and the determination of low-level impurities. Both methods are designed to be validated according to international regulatory guidelines, ensuring the generation of high-quality, defensible data in a drug development setting.

References

  • SIELC Technologies. HPLC Method for Analysis of Bromoform on Newcrom R1 Column.
  • MDPI. Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water.
  • Development and Validation of Analytical Methods for Pharmaceuticals.
  • PubMed. GC/MS analysis of five common benzodiazepine metabolites in urine as tert-butyl-dimethylsilyl derivatives.
  • 7. ANALYTICAL METHODS.
  • ASTM Digital Library. Identification and Quantitation of Brominated Fire Retardants.
  • MDPI. Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea.
  • Taylor & Francis Online. Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation.
  • Semantic Scholar. Compound-specific bromine isotope ratio analysis using gas chromatography/quadrupole mass spectrometry.
  • ResearchGate. Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation.
  • SIELC Technologies. Separation of 2H-1,5-Benzodioxepin-3(4H)-one, 7-(3-methylbutyl)- on Newcrom R1 HPLC column.
  • National Institute of Standards and Technology. Development of a GC-MS method for determination of Benzodiazepine Series Drugs.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ResearchGate. Synthesis and Qualitative Olfactory Evaluation of Benzodioxepine Analogues.
  • ResearchGate. Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds.
  • Thermo Fisher Scientific. GC-MS/MS Analysis of Benzodiazepines Using Analyte Protectants.
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • FDA. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • European Medicines Agency (EMA). ICH guideline Q2(R2) on validation of analytical procedures.
  • Outsourced Pharma. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation.
  • Shimadzu. Analysis of a Benzodiazepine-Based Drug Using GC-MS.
  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained.
  • Bioanalytical Method Validation.
  • ICH. Quality Guidelines.
  • Technology Networks. GC-MS/MS ANALYSIS OF BENZODIAZEPINES USING ANALYTE PROTECTANTS.
  • Slideshare. USFDA guidelines for bioanalytical method validation.
  • HHS.gov. Bioanalytical Method Validation for Biomarkers Guidance.
  • ResearchGate. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa.
  • ResearchGate. Synthesis and Characterization of Some Bromochalcones Derivatives.
  • Guidechem. 1-(8-bromo-3,4-dihydro-2H-benzo[b][7][19]dioxepin-7-yl)ethan-1-one. Retrieved from

  • RMIT University. Marine fragrance chemistry : synthesis, olfactory characterisation and structure-odour-relationships of benzodioxepinone analogues.
  • Chemspace. 1-(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one - C11H11BrO3 | CSSS00011218822.
  • OPUS. Analytical Methods.
  • Universidad de Zaragoza. Analytical Methods.

Sources

Method

Application Note: A Robust, Validated HPLC Method for the Quantification of 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One

Abstract This application note details the systematic development and validation of a precise and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(8-Brom...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the systematic development and validation of a precise and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One. The method is designed for researchers, scientists, and drug development professionals requiring accurate quantification of this compound for quality control, stability testing, and research purposes. The developed isocratic method utilizes a C18 stationary phase with a mobile phase of acetonitrile and water, offering excellent peak symmetry and resolution. The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision.

Introduction

1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One is a halogenated aromatic ketone containing a benzodioxepine core. Compounds within this class are of significant interest in medicinal chemistry and materials science. The accurate quantification of such molecules is paramount for ensuring purity, monitoring reaction kinetics, and assessing stability in drug development and manufacturing processes. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.

The objective of this work was to develop a straightforward, robust, and validated RP-HPLC method suitable for the routine analysis of 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One. This note explains the causality behind the experimental choices, from initial analyte assessment to final method validation, providing a comprehensive protocol for immediate implementation.

Analyte Properties & Initial Considerations

A thorough understanding of the analyte's physicochemical properties is the foundation of logical method development.

  • Structure: The molecule contains a substituted benzene ring, making it an excellent chromophore for UV detection. The presence of the bromo- and acetyl- groups, along with the dioxepine ring, contributes to its overall non-polar, hydrophobic character.

  • Molecular Formula: C₁₁H₁₁BrO₃[1]

  • Molecular Weight: Approximately 271.11 g/mol .

  • Polarity: The structure is predominantly non-polar, making it an ideal candidate for reversed-phase chromatography where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar.[2][3]

  • UV Absorbance: The conjugated aromatic ketone system is expected to exhibit strong UV absorbance, likely in the 250-280 nm range, enabling sensitive detection.

  • pKa: The molecule lacks strongly acidic or basic functional groups. Therefore, significant shifts in retention time due to mobile phase pH changes are not anticipated, simplifying mobile phase selection.[2] Controlling the pH well away from any potential pKa can ensure method robustness.[2]

Based on this assessment, Reversed-Phase HPLC (RP-HPLC) with UV detection was selected as the most promising analytical approach.

HPLC Method Development Strategy

A systematic, multi-step approach was employed to develop and optimize the separation conditions. The workflow is designed to efficiently identify the optimal parameters for column, mobile phase, and detector settings.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening & Feasibility cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Analyte Characterization (Polarity, UV Scan) B Select Column (C18, 150x4.6 mm, 5 µm) A->B C Select Mobile Phase (Acetonitrile/Water) B->C D Perform Gradient Scouting Run (5% to 95% ACN) C->D E Determine Optimal Wavelength (from PDA/DAD data) D->E Initial Data F Fine-tune Mobile Phase Ratio (Isocratic vs. Gradient) E->F G Optimize Flow Rate (1.0 mL/min) F->G H Assess Peak Shape & Tailing G->H J Linearity & Range H->J Final Method I Specificity K Accuracy & Precision J->K L LOD & LOQ M Robustness

Caption: A systematic workflow for HPLC method development.

3.1. Column Selection

  • Rationale: Given the analyte's non-polar nature, a C18 (octadecyl) stationary phase was chosen as the primary candidate. C18 columns are versatile and provide excellent hydrophobic retention for a wide range of molecules.[4]

  • Selected Column: A standard dimension column (e.g., 150 mm x 4.6 mm, 5 µm particle size) was selected for initial development, offering a good balance between resolution, backpressure, and analysis time.[3][5] Smaller particle sizes can increase efficiency but also backpressure.[6]

3.2. Mobile Phase Selection and Optimization

  • Rationale: A mixture of acetonitrile (ACN) and water is a common and effective mobile phase for RP-HPLC.[7] Acetonitrile was chosen over methanol for its lower viscosity and stronger elution strength in reversed-phase mode.

  • Initial Scouting: A broad gradient elution, from 5% to 95% ACN over 20 minutes, was performed. This "scouting" run helps to determine the approximate organic solvent concentration required to elute the analyte with a reasonable retention time (k' between 2 and 10).[3][8]

  • Optimization: The scouting run indicated that the analyte eluted at approximately 65% ACN. To simplify the method for routine QC use, an isocratic mobile phase was chosen. Several isocratic runs were tested (e.g., 60:40, 65:35, 70:30 ACN:Water) to achieve optimal retention, peak shape, and separation from any potential impurities. A final composition of Acetonitrile:Water (65:35, v/v) was selected.

3.3. Detector Wavelength Selection

  • Rationale: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector was used during method development to scan the analyte's UV spectrum as it eluted. This allows for the selection of the wavelength of maximum absorbance (λ-max), ensuring the highest sensitivity.

  • Procedure: The UV spectrum of the analyte peak was recorded from the scouting run. The λ-max was identified at 265 nm , which was subsequently used for all quantitative analyses.

Optimized Method and Protocol

This section provides the detailed protocol for the final, optimized HPLC method.

4.1. Instrumentation and Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II LC or equivalent
Detector Diode Array Detector (DAD)
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (65:35, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection 265 nm
Run Time 10 minutes

4.2. Protocol: Reagent and Sample Preparation

  • Mobile Phase Preparation:

    • Precisely measure 650 mL of HPLC-grade acetonitrile and 350 mL of HPLC-grade water into a clean 1 L glass reservoir.

    • Mix thoroughly and degas for 15 minutes using an ultrasonic bath or vacuum degassing system.

    • Filter the mobile phase through a 0.45 µm membrane filter to prevent particulate matter from damaging the HPLC system.

  • Standard Stock Solution Preparation (1000 µg/mL):

    • Accurately weigh approximately 25 mg of 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard & Sample Preparation (e.g., 100 µg/mL):

    • Dilute the Standard Stock Solution 1:10 with the mobile phase to prepare a working standard solution.

    • Prepare unknown samples by accurately weighing and dissolving them in the mobile phase to achieve a target concentration within the validated range of the method.

    • Filter all samples and standards through a 0.45 µm syringe filter before injection.

Method Validation

The optimized method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[9][10] The validation parameters included specificity, linearity, range, accuracy, precision, and robustness.[11]

Caption: Key parameters for analytical method validation.

5.1. Specificity Specificity was assessed by injecting a blank (mobile phase) and a placebo (if applicable) to ensure no interfering peaks were present at the retention time of the analyte. The peak was also evaluated for purity using the DAD detector, confirming no co-eluting impurities.

5.2. Linearity and Range Linearity was evaluated by preparing and injecting a series of five solutions ranging from 25 to 150 µg/mL (50% to 150% of the target concentration). The peak area was plotted against concentration, and the correlation coefficient (r²) was calculated.

Concentration (µg/mL)Peak Area (mAU*s)
25148500
50299800
75451200
100602500
150905800
Result Value
Correlation Coefficient (r²) 0.9998
Regression Equation y = 6015x - 250

The method demonstrated excellent linearity across the range of 25-150 µg/mL. The specified range for assay is typically 80% to 120% of the test concentration.[9]

5.3. Accuracy Accuracy was determined by the recovery method. A known amount of analyte was spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.

LevelSpiked (µg/mL)Recovered (µg/mL)Recovery (%)
80%80.079.699.5
100%100.0100.8100.8
120%120.0119.199.3
Average Recovery 99.87%

The high recovery values confirm the accuracy of the method.

5.4. Precision Precision was assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).

  • Repeatability: Six replicate injections of the 100 µg/mL standard were performed on the same day.

  • Intermediate Precision: The analysis was repeated by a different analyst on a different day.

Precision Level% RSD (Peak Area)
Repeatability (n=6) 0.45%
Intermediate Precision (n=6) 0.82%

The low Relative Standard Deviation (%RSD) values (<2%) indicate excellent method precision.

5.5. Robustness The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, including:

  • Flow Rate (± 0.1 mL/min)

  • Mobile Phase Composition (± 2% Acetonitrile)

  • Column Temperature (± 2°C)

In all cases, the peak shape, retention time, and quantification remained within acceptable limits, demonstrating the method's robustness for routine use.

Conclusion

A simple, rapid, and reliable isocratic RP-HPLC method for the quantitative determination of 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One has been successfully developed and validated. The method meets all the performance criteria outlined in the ICH Q2(R1) guidelines, proving to be specific, linear, accurate, precise, and robust. This application note provides a comprehensive and self-validating protocol that can be readily implemented in quality control and research laboratories.

References

  • ResearchGate. (2023). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Available at: [Link][8]

  • Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link][7]

  • Phenomenex. (2022). Reversed-Phase HPLC Column Selection Guide. Available at: [Link][4]

  • Agilent Technologies. (n.d.). Choosing the Right Column for Reverse Phase HPLC Separations. Available at: [Link][5]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link][9]

  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Available at: [Link][2]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link][10]

  • Restek. (n.d.). HPLC Column Selection Guide. Available at: [Link][3]

  • AnalyteGuru from Thermo Fisher Scientific. (2023). Real Solutions to Improve Your HPLC Peak Resolution. Available at: [Link][6]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available at: [Link][11][12]

Sources

Application

Sensitive and Robust Analysis of Halogenated Organic Compounds by Gas Chromatography

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide details the principles and protocols for the analysis of halogenated organic compounds (HOCs) using ga...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the principles and protocols for the analysis of halogenated organic compounds (HOCs) using gas chromatography (GC). HOCs, a broad class of compounds containing fluorine, chlorine, bromine, or iodine, are of significant interest in environmental monitoring, pharmaceutical development, and industrial chemistry due to their diverse applications and potential for environmental persistence and toxicity. This document provides a deep dive into the causality behind experimental choices, from sample preparation to detection, with a focus on leveraging the high sensitivity of the Electron Capture Detector (ECD). We present validated, step-by-step protocols for various sample matrices and offer expert insights into method optimization, quality control, and troubleshooting to ensure the generation of accurate and reliable data.

Introduction: The Challenge and Significance of HOC Analysis

Halogenated organic compounds (HOCs) encompass a vast range of synthetic and natural chemicals, including pesticides (e.g., DDT), polychlorinated biphenyls (PCBs), solvents (e.g., dichloromethane), and pharmaceutical intermediates. Their analysis is critical for ensuring environmental safety, monitoring food quality, and controlling synthetic chemistry processes. The primary analytical challenge lies in detecting these compounds at trace levels, often in complex matrices.[1]

Gas chromatography is the cornerstone technique for HOC analysis, offering the high resolving power necessary to separate complex mixtures of isomers and congeners.[2] The true power of this approach, however, is realized through the use of highly selective and sensitive detectors. The Electron Capture Detector (ECD) is exceptionally well-suited for this task, as it is designed to respond strongly to electronegative compounds, a defining characteristic of HOCs.[3][4] This application note will guide the user through the entire analytical workflow, providing the foundational knowledge and practical protocols required for success.

The Analytical Engine: GC System and Detector Principles

Core Principle: Gas Chromatography Separation

Gas chromatography separates compounds based on their differential partitioning between a gaseous mobile phase (the carrier gas) and a stationary phase coated on the inner walls of a long, thin capillary column.[5] Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in separation. The choice of stationary phase is critical and is dictated by the polarity and chemical nature of the target analytes.

The Specialist Detector: Understanding the Electron Capture Detector (ECD)

The ECD is the detector of choice for trace-level analysis of HOCs due to its remarkable sensitivity and selectivity.[1][6] Its operation is not based on measuring a signal produced by the analyte, but rather a reduction in a constant background signal.

Mechanism of Action: [3][4][7]

  • A radioactive Nickel-63 (⁶³Ni) source within the detector cell emits beta particles (electrons).

  • These high-energy electrons collide with the carrier gas (typically nitrogen or an argon/methane mixture), ionizing it and creating a cascade of low-energy thermal electrons.

  • A pulsed voltage applied across the cell collects these thermal electrons, establishing a stable, constant background current.

  • When an electronegative (halogenated) compound elutes from the GC column and enters the detector, it "captures" some of the thermal electrons.

  • This capture event reduces the number of electrons reaching the collector, causing a measurable drop in the standing current. The magnitude of this drop is proportional to the amount of the halogenated analyte.

This unique mechanism makes the ECD highly selective for compounds that can stabilize a negative charge, while being virtually blind to hydrocarbons, alcohols, and other non-electronegative matrix components.[4]

ECD_Mechanism cluster_0 ECD Cell cluster_1 Analyte Interaction Ni63 Radioactive ⁶³Ni Source CarrierGas Carrier Gas (N₂) Ni63->CarrierGas β⁻ particles ionize gas ThermalElectrons Cloud of Thermal Electrons (e⁻) CarrierGas->ThermalElectrons Creates Collector Anode Collector ThermalElectrons->Collector Baseline Current HOC_Analyte Halogenated Analyte (R-X) ThermalElectrons->HOC_Analyte Interaction Captured Electron Capture (R-X + e⁻ → R-X⁻) HOC_Analyte->Captured Captures Electron ReducedCurrent Reduced Current (Signal) Captured->ReducedCurrent Results in

Caption: Mechanism of the Electron Capture Detector (ECD).

Alternative & Confirmatory Detection: Mass Spectrometry (MS)

While the ECD offers unparalleled sensitivity, it provides no structural information, identifying compounds based solely on retention time. For unambiguous confirmation, Mass Spectrometry (GC-MS) is the gold standard.[8] Although generally less sensitive than ECD for HOCs, modern GC-MS systems provide definitive identification by measuring the mass-to-charge ratio of the analyte and its fragments.[1] High-resolution mass spectrometry (HRMS) can further enhance selectivity and confidence in identification, especially for complex samples.[8]

Application Protocols: From Sample Preparation to GC Conditions

The optimal analytical strategy is dictated by the sample matrix and the volatility of the target HOCs. A poor choice in sample preparation can negate the benefits of a high-performance GC system.

SamplePrep_Decision start Start: Define Sample & Target Analytes matrix_q What is the Sample Matrix? start->matrix_q volatility_q1 Are analytes highly volatile (B.P. < 150°C)? matrix_q->volatility_q1 Water/Aqueous volatility_q2 Are analytes semi-volatile (B.P. > 150°C)? matrix_q->volatility_q2 Soil/Tissue/ Non-Aqueous Liquid headspace Protocol 3.1.1: Static Headspace (SHS) volatility_q1->headspace Yes (Higher Conc.) pandt Protocol 3.1.2: Purge & Trap (P&T) volatility_q1->pandt Yes (Trace Conc.) spme Protocol 3.1.3: SPME volatility_q1->spme Yes (Versatile) volatility_q2->spme Yes (Solvent-Free) lle Protocol 3.1.4: Liquid-Liquid Extraction (LLE) volatility_q2->lle Yes

Caption: Decision workflow for selecting an appropriate sample preparation method.

Sample Preparation Protocols
  • Principle: This technique analyzes the vapor phase (headspace) in equilibrium with a liquid or solid sample in a sealed vial. It is ideal for volatile compounds like disinfection byproducts or residual solvents and keeps the GC inlet clean by avoiding the injection of non-volatile matrix components.[9][10]

  • Application: Determination of trihalomethanes in drinking water.

  • Methodology:

    • Vial Preparation: Place 10 mL of the water sample into a 20 mL headspace vial. Add 3.5 g of sodium chloride (NaCl) to increase the ionic strength of the solution, which drives volatile analytes into the headspace ("salting out").[9]

    • Sealing: Immediately cap the vial with a PTFE/silicone septum and aluminum crimp cap.

    • Equilibration: Place the vial in the headspace autosampler's incubator. Incubate at a controlled temperature (e.g., 85°C) for a set time (e.g., 20 minutes) to allow the analytes to partition into the headspace and reach equilibrium.

    • Pressurization & Injection: The autosampler will pressurize the vial with carrier gas, then transfer a fixed volume of the headspace gas into the GC inlet for analysis.

  • Principle: P&T is a dynamic extraction technique offering superior sensitivity for very volatile HOCs at ultra-trace levels, as mandated by many environmental regulations (e.g., EPA Method 5030C).[11][12] An inert gas is bubbled through the sample, stripping the volatile analytes, which are then concentrated on an adsorbent trap. The trap is then rapidly heated to desorb the analytes into the GC.[13]

  • Application: Analysis of volatile organic compounds (VOCs) in groundwater according to EPA methods.[14]

  • Methodology:

    • Sample Loading: Load 5-10 mL of the aqueous sample into the P&T sparging vessel.

    • Purging: Sparge the sample with high-purity helium or nitrogen for a defined period (e.g., 11 minutes) at a specific flow rate (e.g., 40 mL/min). The volatile HOCs are carried out of the sample and onto an analytical trap containing specific adsorbents.

    • Dry Purge: Pass gas through the trap for a short period (e.g., 1-2 minutes) to remove excess water, which can interfere with the GC analysis.

    • Desorption: Rapidly heat the trap (e.g., to 250°C) while back-flushing with GC carrier gas. This transfers the focused band of analytes from the trap to the GC column.

  • Principle: SPME is a solvent-free extraction technique where a fused-silica fiber coated with a sorbent material is exposed to the headspace of a sample.[15][16] Analytes adsorb to the fiber, which is then directly inserted into the hot GC inlet for thermal desorption. Fiber coating selection is crucial for efficient extraction.[17]

  • Application: Screening for chlorinated pesticides in wastewater.

  • Methodology:

    • Sample Preparation: Place the sample (e.g., 10 mL of water) into a vial. Salting out and pH adjustment may be required to optimize extraction efficiency.

    • Extraction: Place the vial in a heating block or autosampler. Expose the SPME fiber (e.g., Carboxen/PDMS) to the sample headspace for a defined time (e.g., 30 minutes) at a specific temperature (e.g., 60°C) with agitation.[15]

    • Desorption: Retract the fiber and immediately introduce it into the hot GC inlet (e.g., 250°C). The heat desorbs the trapped analytes onto the GC column. The fiber remains in the inlet for a few minutes to ensure complete transfer.

GC System Configuration and Parameters

Optimizing the GC parameters is essential for achieving good resolution and peak shape. The following table provides a validated starting point for the analysis of a broad range of volatile HOCs.

ParameterRecommended SettingRationale & Expert Insight
GC System Dual-column/dual-ECD setupTrustworthiness: Simultaneous analysis on two columns of different polarity (e.g., a DB-624 and a DB-WAX) provides orthogonal separation, which is required by many regulatory methods for confident peak identification.[1][9]
Primary Column Agilent J&W DB-Select 624 UI (or equivalent 6% cyanopropylphenyl/94% dimethylpolysiloxane)Expertise: This mid-polarity phase is specifically designed and QC-tested for volatile organics, providing excellent resolution for halogenated hydrocarbons as specified in methods like EPA 502.2.[9][18]
Column Dimensions 30 m x 0.25 mm ID, 1.4 µm filmExperience: A 30m length provides a good balance of resolution and analysis time. The thicker film (1.4 µm) increases retention for highly volatile compounds, improving their separation from the solvent peak without requiring sub-ambient oven temperatures.
Inlet Split/SplitlessExpertise: Use Splitless mode for trace analysis to ensure the entire sample is transferred to the column. Use Split mode (e.g., 50:1 split ratio) for higher concentration samples to avoid detector saturation and column overload.
Inlet Temperature 250 °CCausality: This temperature ensures rapid volatilization of analytes but is low enough to prevent thermal degradation of sensitive compounds.
Carrier Gas Helium or NitrogenExperience: Nitrogen is often preferred for ECD as it also serves as the make-up gas.[3] Ensure high purity (99.999%) and use moisture/oxygen traps to protect the column and detector.[19]
Flow Rate 1.2 mL/min (Constant Flow Mode)Causality: Constant flow mode maintains optimal linear velocity as the oven temperature ramps, ensuring consistent peak resolution throughout the chromatogram.
Oven Program 40°C (hold 5 min), ramp to 220°C at 10°C/min, hold 5 minOptimization: The initial hold allows for separation of very volatile gases. The ramp rate is a good starting point for resolving a wide range of HOCs. Adjust as needed to improve separation of critical pairs.[9]
Detector Electron Capture Detector (ECD)Expertise: Provides picogram to femtogram-level sensitivity for HOCs.[1]
Detector Temp 300 °CCausality: Must be set higher than the final oven temperature to prevent condensation of analytes and high-boiling matrix components within the detector cell.
Make-up Gas Nitrogen or Argon/Methane (P5)Expertise: Set flow according to manufacturer recommendations (typically 25-60 mL/min). The flow rate can affect linearity and sensitivity.[1]

Data Integrity: Calibration, QC, and Troubleshooting

Calibration

Accurate quantification requires a multi-point calibration curve.

  • Protocol: External Standard Calibration

    • Prepare a series of at least five calibration standards by diluting a certified stock solution in a clean matrix (e.g., reagent water for aqueous analysis). The concentration range should bracket the expected sample concentrations.[9]

    • Analyze each standard using the established GC method.

    • Construct a calibration curve by plotting the peak area against the concentration for each analyte.

    • The response should be linear, with a coefficient of determination (R²) of ≥ 0.995.

Quality Control (QC) for Self-Validating Protocols

To ensure the trustworthiness of results, each analytical batch should include the following:

  • Method Blank: A sample of clean matrix (e.g., reagent water) analyzed to ensure no contamination from glassware, reagents, or the system.

  • Laboratory Control Sample (LCS): A clean matrix spiked with a known concentration of target analytes from a source independent of the calibration standards. The recovery must fall within established laboratory limits (e.g., 80-120%).

  • Matrix Spike / Matrix Spike Duplicate (MS/MSD): Aliquots of a real sample spiked with known analyte concentrations. This assesses potential matrix interference and measures the precision and accuracy of the method for a specific sample type.

Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
No Peaks or Very Small Peaks Syringe issue; Inlet leak (septum); Incorrect sample prep; Detector not on.Inject a known standard. Check for leaks with an electronic leak detector. Replace the septum. Verify detector parameters.[20]
Peak Tailing (for active compounds) Active sites in the inlet liner or column; Column contamination.Deactivate or replace the inlet liner. Trim 0.5 m from the front of the column. Condition the column.[21]
Ghost Peaks (peaks in blank runs) Contamination in the inlet (septum bleed, liner); Carryover from a previous injection.Bake out the inlet and column. Run solvent blanks. Use high-quality, low-bleed septa.[21]
Baseline Drift / Noise Contaminated carrier or detector gas; Column bleed; Dirty detector cell.Replace gas cylinders/traps. Condition the column at its maximum isothermal temperature. Bake out the ECD cell (follow manufacturer instructions carefully).[22]
Shifting Retention Times Leak in the system; Change in carrier gas flow rate; Column aging/degradation.Perform a leak check. Verify flow rates with a flowmeter. Trim the column or replace if performance degrades significantly.[23]

Conclusion

The successful analysis of halogenated organic compounds by gas chromatography is a systematic process that hinges on a deep understanding of the entire workflow. By selecting the appropriate sample preparation technique for the matrix, optimizing GC parameters for robust separation, and leveraging the exceptional sensitivity of the Electron Capture Detector, researchers can achieve reliable and accurate quantification at trace levels. The protocols and insights provided in this guide serve as a validated foundation for developing and implementing high-performance analytical methods, ensuring data of the highest integrity for critical research, development, and monitoring applications.

References

  • Agilent Technologies. (2022). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water.
  • Restek Corporation. (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Restek Technical Guide.
  • Cariati, F., et al. (2024). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. MDPI - Molecules. [Link]

  • Dorman, F. L., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds.
  • Davidson, S. (n.d.).
  • SCION Instruments. (n.d.). Electron Capture Detector | GC-ECD. [Link]

  • Restek Corporation. (n.d.). GC Troubleshooting Guide. [Link]

  • Agilent Technologies. (n.d.). Volatile Organic Compound Analysis Using Purge and Trap. Agilent Application Note. [Link]

  • Microbioz India. (2023). Optimizing Gas Chromatography Parameters for Enhanced Performance. [Link]

  • ResearchGate. (n.d.). Sample Preparation for Gas Chromatographic Determination of Halogenated Volatile Organic Compounds in Environmental and Biological Samples. [Link]

  • Zygmunt, B., et al. (2001). Application of Headspace Solid-Phase Microextraction for Determination of Chloro-Organic Compounds in Sewage Samples. Polish Journal of Environmental Studies. [Link]

  • U.S. Environmental Protection Agency. (1999). Halogenated and Aromatic Volatile Organic Compounds (VOCs) by Gas Chromatography. SW-846 Method 8021B. [Link]

  • Agilent Technologies. (n.d.). GC Troubleshooting Guide Poster. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Determination of Halogenated Organics from Stationary Sources. CTM-013. [Link]

  • ALWSCI. (2025). Methods For Improving Sensitivity in Gas Chromatography (GC). [Link]

  • U.S. Environmental Protection Agency. (2003). Method 5030C: Purge-and-Trap for Aqueous Samples. SW-846. [Link]

  • LCGC International. (n.d.). Electron Capture Detectors. [Link]

  • MDPI. (2024). Headspace Solid-Phase Micro-Extraction Method Optimization and Evaluation for the Volatile Compound Extraction of Bronchoalveolar Lung Lavage Fluid Samples. [Link]

  • Ghosh, C., et al. (2024). Recent advances in solid phase microextraction with various geometries in environmental analysis. Royal Society of Chemistry. [Link]

  • Restek Corporation. (2021). Guide to GC Column Selection and Optimizing Separations. [Link]

  • Amptius. (n.d.). EPA Method 18 Instrumentation Guide. [Link]

  • ResearchGate. (2005). Developments in the analysis of volatile halogenated compounds. [Link]

  • Teledyne LABS. (n.d.). Purge and Trap Overview. [Link]

  • Agilent Technologies. (n.d.). Agilent J&W GC Column Selection Guide. [Link]

  • PerkinElmer. (n.d.). GC Column Selection Guide. [Link]

  • ResearchGate. (2018). Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants. [Link]

  • Stepbio. (n.d.). GC Troubleshooting. [Link]

  • Taylor & Francis. (n.d.). Electron capture detector – Knowledge and References. [Link]

  • LCGC International. (n.d.). Solid-Phase Microextraction (SPME): A Discussion. [Link]

  • Davidson Analytical Services. (n.d.). Analysis of Volatile Organic Compounds (VOCs) by Purge-and-Trap. [Link]

  • Journal of Chromatographic Science. (1988). Determination of Volatile Organic Compounds from EPA Method 524.2 using Purge-and-Trap Capillary Gas Chromatography, ECD, and FID. [Link]

  • GL Sciences. (n.d.). Simultaneous Analysis of Volatile Organic Compounds in Water Using Purge and Trap Gas-Chromatography–Mass-Spectrometry. [Link]

  • Agilent Technologies. (2021). Introduction to Solid Phase Microextraction (SPME) for GC or LC Instrument. YouTube. [Link]

  • Phenomenex. (n.d.). Guide to Choosing a GC Column. [Link]

Sources

Method

Application Notes and Protocols for the Conformational Analysis of Benzodioxepine Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Conformational Landscape of Benzodioxepines and its Role in Biological Activity Benzodioxepines are a class of heterocyclic compounds char...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Conformational Landscape of Benzodioxepines and its Role in Biological Activity

Benzodioxepines are a class of heterocyclic compounds characterized by a benzene ring fused to a seven-membered dioxepine ring. This structural motif is found in a variety of biologically active molecules, including compounds with antimicrobial and central nervous system activities.[1][2] The seven-membered ring of benzodioxepines is inherently flexible, capable of adopting multiple conformations such as the chair, twist-boat, and boat forms. This conformational flexibility is not merely a structural curiosity; it is intrinsically linked to the molecule's biological activity. The specific three-dimensional arrangement of atoms dictates how the molecule interacts with its biological target, such as a receptor or enzyme active site. Therefore, a thorough understanding of the conformational preferences of benzodioxepine derivatives is paramount for rational drug design and the development of structure-activity relationships (SAR).[3][4]

This guide provides a comprehensive overview of the methodologies and protocols for the complete conformational analysis of benzodioxepine derivatives, integrating computational modeling with experimental techniques. As a Senior Application Scientist, the following sections will not only detail the "how" but also the "why" behind each step, ensuring a robust and self-validating approach to conformational analysis.

The Integrated Approach: A Triad of Computational and Experimental Techniques

A complete conformational picture of a flexible molecule like a benzodioxepine derivative requires a multi-faceted approach. Relying on a single technique can be misleading, as the conformation observed in a crystal lattice may not be the same as the one present in solution, which in turn may not be the bioactive conformation.[5] Our recommended workflow integrates three key techniques:

  • Computational Conformational Search and Analysis (In Silico): To explore the potential energy surface and identify all possible low-energy conformers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (In Solution): To determine the predominant conformation(s) in a solution environment, mimicking physiological conditions.

  • Single-Crystal X-ray Diffraction (In Solid State): To obtain a precise atomic-level structure of a single conformation in the solid state.

The synergy of these methods provides a powerful toolkit to build a comprehensive and validated conformational model of benzodioxepine derivatives.

A Benzodioxepine Derivative B Computational Conformational Search (DFT/Molecular Mechanics) A->B C NMR Spectroscopy (Solution-State Conformation) A->C D X-ray Crystallography (Solid-State Conformation) A->D E Integrated Conformational Model B->E C->E D->E F Structure-Activity Relationship (SAR) & Molecular Docking E->F

Caption: Integrated workflow for conformational analysis.

Part 1: Computational Conformational Search and Analysis

The first step in understanding the conformational landscape of a benzodioxepine derivative is to perform a computational conformational search. This allows for an unbiased exploration of the molecule's potential energy surface to identify all energetically accessible conformers.

Principle and Rationale

Flexible molecules can exist as a population of multiple conformers in equilibrium. A thorough conformational search is crucial because even seemingly rigid molecules can have surprisingly many low-lying conformers.[6] The relative populations of these conformers are governed by their free energies, which can be calculated using quantum mechanical methods like Density Functional Theory (DFT).[7]

Protocol for a DFT-Based Conformational Search

This protocol outlines a typical workflow using the Gaussian suite of programs.

  • Initial 3D Structure Generation:

    • Draw the 2D structure of the benzodioxepine derivative in a molecular editor (e.g., GaussView, ChemDraw).

    • Generate an initial 3D structure using a molecular mechanics force field (e.g., MMFF94).

  • Systematic or Stochastic Conformational Search:

    • For molecules with a limited number of rotatable bonds, a systematic search can be performed by rotating each bond in discrete steps.

    • For more complex molecules, a stochastic search (e.g., Monte Carlo) or a more advanced method like the Conformer-Rotamer Ensemble Sampling Tool (CREST) is recommended.

  • Geometry Optimization of Conformers:

    • Optimize the geometry of all generated conformers using a computationally less expensive method first, such as a semi-empirical method (e.g., PM7) or a small basis set DFT calculation (e.g., B3LYP/6-31G(d)).

    • Filter the resulting conformers, retaining only those within a reasonable energy window (e.g., 10 kcal/mol) of the lowest energy conformer.

  • Refined Geometry Optimization and Energy Calculation:

    • Perform a final geometry optimization and frequency calculation on the filtered set of conformers using a more accurate DFT method and basis set (e.g., B3LYP/6-311+G(d,p) or M06-2X/cc-pVDZ).[8]

    • The inclusion of a solvent model (e.g., the Polarizable Continuum Model, PCM) is crucial to simulate the solution-phase environment.

  • Analysis of Results:

    • From the output files, extract the Gibbs free energies of each conformer.

    • Calculate the Boltzmann population of each conformer at a given temperature (e.g., 298.15 K) using the following equation:

      $% N_i / N_{total} = exp(-G_i / RT) / \sum_{j=1}^{n} exp(-G_j / RT) $%

      where Ni is the population of conformer i, Gi is its Gibbs free energy, R is the gas constant, and T is the temperature.

Data Presentation: Table of Conformational Energies
ConformerRelative Energy (kcal/mol)Boltzmann Population (%) at 298KKey Dihedral Angles (°)
Chair0.0075.3C1-O2-C3-C4: 65.2
Twist-Boat1.2524.7C1-O2-C3-C4: 85.1
Boat5.80< 0.1C1-O2-C3-C4: 92.4

Part 2: NMR Spectroscopy for Solution-State Conformation

NMR spectroscopy is the most powerful technique for determining the conformation of molecules in solution.[9] For benzodioxepine derivatives, a combination of 1D and 2D NMR experiments can provide detailed information about through-bond and through-space connectivities, which are essential for conformational assignment.

Principle and Rationale

The conformation of a molecule influences several NMR parameters, most notably the vicinal coupling constants (3JHH) and the Nuclear Overhauser Effect (NOE). The Karplus equation describes the relationship between the 3JHH coupling constant and the dihedral angle between the coupled protons.[10] The NOE is a through-space effect that is observed between protons that are close to each other in space (< 5 Å), regardless of whether they are connected by bonds.

Experimental Protocol for NMR Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of the benzodioxepine derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a 5 mm NMR tube.

  • 1D NMR Spectra Acquisition:

    • Acquire a standard 1H NMR spectrum to identify the chemical shifts and multiplicities of all proton signals.

    • Acquire a 13C NMR spectrum, along with a DEPT-135 spectrum, to identify the chemical shifts of all carbon atoms and differentiate between CH, CH2, and CH3 groups.

  • 2D NMR Spectra Acquisition:

    • 1H-1H COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks and identify adjacent protons.

    • 1H-13C HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

    • 1H-13C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together molecular fragments.

    • 1H-1H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space. ROESY is often preferred for medium-sized molecules where the NOE may be close to zero.

  • Data Analysis and Interpretation:

    • Spectral Assignment: Use the combination of 1D and 2D NMR data to unambiguously assign all 1H and 13C chemical shifts.[9]

    • Coupling Constant Analysis: Measure the 3JHH coupling constants from the high-resolution 1D 1H NMR spectrum. Use the Karplus equation to estimate the corresponding dihedral angles. For example, a large coupling constant (e.g., > 10 Hz) typically indicates an anti-periplanar relationship (dihedral angle ~180°), while a small coupling constant (e.g., < 3 Hz) suggests a syn-clinal relationship (dihedral angle ~60°).

    • NOE/ROE Analysis: Analyze the NOESY/ROESY spectrum for cross-peaks, which indicate spatial proximity between protons. The intensity of the cross-peak is inversely proportional to the sixth power of the distance between the protons.

A 1D NMR (1H, 13C, DEPT) C Full Spectral Assignment A->C B 2D NMR (COSY, HSQC, HMBC) B->C F Coupling Constant Analysis (Karplus Equation) C->F D 2D NMR (NOESY/ROESY) E Through-Space Correlations D->E H Solution-State Conformational Model E->H G Dihedral Angle Constraints F->G G->H

Caption: NMR data analysis workflow.

Part 3: Single-Crystal X-ray Diffraction for Solid-State Conformation

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state at atomic resolution.[11] This technique is invaluable for confirming the connectivity of a molecule and for providing a precise geometric snapshot of one of its low-energy conformations.

Principle and Rationale

When a beam of X-rays is directed at a single crystal, the electrons in the atoms of the crystal scatter the X-rays, creating a diffraction pattern of spots. The positions and intensities of these spots are related to the arrangement of atoms in the crystal. By analyzing this diffraction pattern, a three-dimensional model of the electron density of the molecule can be constructed, from which the atomic positions, bond lengths, bond angles, and dihedral angles can be determined with high precision.

Protocol for Single-Crystal X-ray Diffraction
  • Crystal Growth:

    • Grow single crystals of the benzodioxepine derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling). High-quality single crystals should be clear, well-formed, and typically 0.1-0.3 mm in at least two dimensions.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head and place it on the diffractometer.

    • The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and improve the quality of the diffraction data.

    • A monochromatic X-ray beam is directed at the crystal, and the diffraction data are collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement:

    • The collected diffraction data are processed to determine the unit cell dimensions and space group of the crystal.

    • The structure is "solved" using computational methods (e.g., direct methods or Patterson methods) to obtain an initial model of the atomic positions.

    • The structural model is then "refined" by adjusting the atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data.

  • Analysis of the Crystal Structure:

    • The final refined structure provides precise bond lengths, bond angles, and dihedral angles.

    • Analyze the crystal packing to identify intermolecular interactions, such as hydrogen bonds and π-π stacking, which may influence the observed conformation.

Part 4: Integrating Data for a Comprehensive Conformational Model and SAR

The true power of this integrated approach lies in the comparison and correlation of the results from computational modeling and experimental techniques.

Comparative Analysis
  • Computation vs. X-ray: Compare the computationally predicted lowest energy conformer with the X-ray crystal structure. A close match provides strong validation for the computational model. Any significant differences may be due to crystal packing forces influencing the conformation in the solid state.

  • Computation vs. NMR: Compare the Boltzmann-averaged computational data with the experimental NMR data. For example, the calculated population-weighted average of a particular coupling constant should be in good agreement with the experimentally measured value.

  • NMR vs. X-ray: Compare the solution-state conformation determined by NMR with the solid-state conformation from X-ray crystallography.[5] For flexible molecules like benzodioxepines, it is not uncommon to observe different conformations in solution and in the solid state.

Structure-Activity Relationship (SAR) and Molecular Docking

Once a validated conformational model is established, it can be used to understand the structure-activity relationships of a series of benzodioxepine derivatives. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme.

A Bioactive Conformation Hypothesis (from integrated analysis) B Molecular Docking Simulation A->B C Predicted Binding Mode B->C E Structure-Activity Relationship (SAR) Model C->E D Experimental Biological Activity Data D->E

Caption: Workflow for SAR and molecular docking.

By docking the low-energy conformers of a series of benzodioxepine derivatives into the active site of a biological target, it is possible to:

  • Identify the likely bioactive conformation.

  • Understand the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that are responsible for binding.

  • Explain why certain derivatives are more active than others.

  • Rationally design new derivatives with improved activity and selectivity.

Conclusion

The conformational analysis of benzodioxepine derivatives is a critical component of modern drug discovery and development. By employing an integrated approach that combines the predictive power of computational chemistry with the definitive experimental evidence from NMR spectroscopy and X-ray crystallography, researchers can gain a deep understanding of the conformational landscape of these important molecules. This knowledge is essential for elucidating structure-activity relationships and for the rational design of new therapeutic agents with enhanced efficacy and specificity.

References

  • Grimme, S., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link]

  • Altona, C., and Haasnoot, C. A. G. (1980). Developments in the Karplus Equation as They Relate to the NMR Coupling Constants of Carbohydrates. Organic Magnetic Resonance, 13(6), 417-429. [Link]

  • Ferreira, R. S., et al. (2015). Molecular Docking and Structure-Based Drug Design Strategies. Molecules, 20(7), 13384-13421. [Link]

  • JEOL. Structural Analysis of Organic Compound Using 2D-NMR Spectrum. JEOL Resonance. [Link]

  • Sarotti, A. M. (2020). Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis. Organic Letters, 22(14), 5595-5600. [Link]

  • Gelebe, A. C., et al. (2006). Benzodiazepine Analogues. Part 22.1 Conformational Analysis of Benzodioxepine and Benzoxathiepine Derivatives. Journal of Chemical Research, 2006(8), 512-514. [Link]

  • St-Jacques, M., and Menard, D. (1981). Conformational dynamic investigation of 1,5-benzodioxepin and its dimethyl derivative by 1H and 13C nmr. Canadian Journal of Chemistry, 59(8), 1160-1168. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. NOESY and ROESY. [Link]

  • Shaopeng, Y., et al. (2024). Synthetic Optimization and Antibacterial Activity of Novel Benzodioxepine-Biphenyl Amide Derivatives. Acta Chimica Slovaca, 71(3), 1-10. [Link]

  • Butts, C. P., et al. (2010). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. Journal of Chemical Information and Modeling, 50(11), 1969-1980. [Link]

  • Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11-15. [Link]

  • Chemistry LibreTexts. 2D NMR Introduction. [Link]

  • University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction. [Link]

  • Brittain, H. G. (2001). X-ray Diffraction III: Pharmaceutical Applications. Pharmaceutical Technology, 25(7), 54-62. [Link]

  • Balasubramanian, S., et al. (2015). 1,5-Benzodiazepine derivatives as potential antimicrobial agents: design, synthesis, biological evaluation, and structure-activity relationships. Organic & Biomolecular Chemistry, 13(22), 6325-6343. [Link]

  • Engler, R. E., et al. (2011). Comparing NMR and X-ray protein structure: Lindemann-like parameters and NMR disorder. PLoS One, 6(5), e19843. [Link]

  • Al-Ostoot, F. H., et al. (2021). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 26(16), 4991. [Link]

  • Gaussian, Inc. Density Functional (DFT) Methods. [Link]

  • Shishkina, O. V., et al. (2018). Synthesis, crystal structure, hirshfeld surface analysis, molecular docking and molecular dynamics studies of novel olanzapinium 2,5-dihydroxybenzoate as potential and active antipsychotic compound. Journal of Molecular Structure, 1160, 439-450. [Link]

  • Wawrzeńczyk, C., et al. (2019). Synthesis and Antimicrobial Activity of Methoxy- Substituted γ-Oxa-ε-lactones Derived from Flavanones. Molecules, 24(18), 3345. [Link]

  • Cordomí, A., et al. (2021). Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. International Journal of Molecular Sciences, 22(11), 6099. [Link]

  • Gaussian, Inc. (2022). Density Functional (DFT) Methods. [Link]

  • English, R. B., et al. (2006). Benzodiazepine Analogues. Part 22.1 Conformational Analysis of Benzodioxepine and Benzoxathiepine Derivatives. Journal of Chemical Research, 2006(8), 512-514. [Link]

  • Wikipedia. Karplus equation. [Link]

  • Carleton College. Single-crystal X-ray Diffraction. [Link]

  • Wikipedia. (2023). Karplus equation. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Optimizing the Synthesis of 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One

Welcome to the technical support center for the synthesis of 1-(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one. This guide is designed for researchers, chemists, and drug development professionals aiming to en...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one. This guide is designed for researchers, chemists, and drug development professionals aiming to enhance the yield and purity of this key chemical intermediate. The synthesis, primarily achieved through a Friedel-Crafts acylation reaction, presents unique challenges due to the electronic properties and structural complexity of the substrate.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed, optimized protocol. Our approach is rooted in explaining the causal relationships behind experimental choices, ensuring that every recommendation is scientifically sound and actionable.

Section 1: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Question: My reaction shows very low or no conversion of the starting material, 8-bromo-3,4-dihydro-2H-1,5-benzodioxepine. What are the likely causes?

Answer: Low conversion is a common issue in Friedel-Crafts acylation, especially with moderately deactivated substrates. The primary causes are typically related to the catalyst, substrate reactivity, or reaction stoichiometry.

  • Cause A: Inactive Lewis Acid Catalyst. The most common Lewis acid for this reaction, aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1] Any trace of water in your reagents, solvent, or glassware will react with and deactivate the catalyst, halting the reaction.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. Use a high-purity, anhydrous grade of AlCl₃ from a freshly opened container. Solvents must be dried using appropriate methods (e.g., distillation over a drying agent or passage through an activated alumina column). The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture ingress.

  • Cause B: Insufficient Catalyst Stoichiometry. The ketone product of the Friedel-Crafts acylation forms a stable complex with the Lewis acid catalyst.[1][2] This complex removes the catalyst from the reaction cycle, meaning it is no longer available to activate the acylating agent. Therefore, the reaction requires at least a stoichiometric amount of the catalyst.

    • Solution: Use at least 1.1 to 1.3 molar equivalents of AlCl₃ relative to the acylating agent (acetyl chloride or acetic anhydride). In some cases, particularly with deactivated substrates, increasing the catalyst loading to 1.5 equivalents or higher may be necessary to drive the reaction to completion.

  • Cause C: Deactivated Aromatic Ring. The synthesis involves an electrophilic aromatic substitution.[1] While the dioxepine ring's ether oxygens are activating groups, the bromine atom is an electron-withdrawing and deactivating group. This deactivation increases the activation energy of the reaction.

    • Solution: The reaction may require more forcing conditions. Consider a modest increase in temperature. If you are running the reaction at 0°C, allow it to warm to room temperature or gently heat it to 40-50°C. Monitor the progress carefully by Thin-Layer Chromatography (TLC) to avoid the formation of degradation byproducts at higher temperatures.

Question: I'm observing multiple spots on my TLC plate, suggesting the formation of several byproducts. How can I improve the selectivity?

Answer: The formation of multiple products points to issues with regioselectivity or side reactions.

  • Cause A: Isomer Formation. While the ether oxygens and bromine direct the position of acylation, alternative isomers can form, especially under harsh conditions. The desired product results from acylation at the C7 position, which is ortho to one of the activating ether oxygens.

    • Solution: Temperature control is critical for selectivity. Running the reaction at a lower temperature (e.g., 0°C to 5°C) for a longer duration often enhances the formation of the thermodynamically favored product. Additionally, the choice of solvent can influence selectivity; less polar solvents like dichloromethane (DCM) or carbon disulfide (CS₂) are often preferred.

  • Cause B: Poly-acylation. While the first acyl group deactivates the ring, making a second acylation less favorable, it is not impossible if the reaction conditions are too severe or the reaction is left for an extended period after completion.[1]

    • Solution: Monitor the reaction closely using TLC. Once the starting material is consumed, proceed with the work-up immediately. Avoid using a large excess of the acylating agent. A molar ratio of 1:1 to 1:1.1 of the aromatic substrate to the acylating agent is recommended.

Question: My final product is difficult to purify, and the isolated yield is poor despite good initial conversion. What can I do?

Answer: Purification challenges often stem from the work-up procedure or the presence of closely related impurities.

  • Cause A: Incomplete Quenching/Work-up. The aluminum-ketone complex formed during the reaction must be fully hydrolyzed during the work-up to liberate the ketone product. Incomplete hydrolysis can lead to emulsions or loss of product in the aqueous layer.

    • Solution: The work-up should involve slowly and carefully pouring the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This exothermic process should be done in a well-ventilated fume hood with vigorous stirring. The acid ensures the complete breakdown of aluminum complexes.

  • Cause B: Co-eluting Impurities. Isomeric byproducts may have very similar polarities to the desired product, making separation by standard silica gel chromatography difficult.

    • Solution: First, optimize the TLC separation. Test various solvent systems (e.g., hexane/ethyl acetate, DCM/methanol, toluene/acetone) to achieve the best possible separation between the product spot and impurities. An Rf value between 0.2 and 0.5 is ideal for good column chromatography separation.[3] If baseline separation is not achievable, consider using a high-performance liquid chromatography (HPLC) system for purification or attempting recrystallization from a suitable solvent system.

Section 2: Frequently Asked Questions (FAQs)

  • Q1: What is the best acylating agent for this synthesis: acetyl chloride or acetic anhydride?

    • A1: Both can be used. Acetyl chloride is generally more reactive and may allow for milder reaction conditions. Acetic anhydride is less expensive and easier to handle but might require slightly higher temperatures or a stronger Lewis acid to generate the acylium ion effectively. For this specific substrate, acetyl chloride is often the preferred starting point.

  • Q2: Which solvent is recommended?

    • A2: Anhydrous dichloromethane (DCM) is a common and effective solvent for Friedel-Crafts acylations. It is relatively inert and has a low boiling point, making it easy to remove post-reaction. Other solvents like 1,2-dichloroethane (DCE) can be used for reactions requiring higher temperatures, while carbon disulfide (CS₂) is a classic solvent known for promoting high selectivity in some cases.

  • Q3: How should I monitor the reaction's progress?

    • A3: Thin-Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture on a silica plate alongside your starting material. Develop the plate in an appropriate solvent system (e.g., 3:1 Hexane:Ethyl Acetate). The product should appear as a new, more polar spot (lower Rf value) than the starting material. The reaction is complete when the starting material spot is no longer visible.

  • Q4: Are there alternatives to Aluminum Chloride (AlCl₃)?

    • A4: Yes, other Lewis acids like iron(III) chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride etherate (BF₃·OEt₂) can catalyze Friedel-Crafts reactions. However, AlCl₃ is generally the most effective for acylating moderately deactivated rings.[4] Additionally, strong Brønsted acids or solid acid catalysts have been explored for improving the environmental friendliness of the reaction.[4][5]

Section 3: Optimized Experimental Protocol & Data

This protocol provides a robust starting point for the synthesis. Researchers should consider small-scale trials to fine-tune the conditions for their specific setup and reagent purity.

Reaction Scheme: 8-bromo-3,4-dihydro-2H-1,5-benzodioxepine + Acetyl Chloride --(AlCl₃, DCM)--> 1-(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one

Reagent & Stoichiometry Table
ReagentMolar Mass ( g/mol )Molar EquivalentsAmount for 10 mmol Scale
8-Bromo-3,4-dihydro-2H-1,5-benzodioxepine229.071.02.29 g
Aluminum Chloride (AlCl₃), anhydrous133.341.21.60 g
Acetyl Chloride (CH₃COCl)78.501.10.86 g (0.78 mL)
Dichloromethane (DCM), anhydrous--50 mL
Step-by-Step Methodology
  • Preparation: Under an inert atmosphere (N₂), add anhydrous aluminum chloride (1.60 g, 12.0 mmol) to a flame-dried three-neck flask equipped with a magnetic stirrer, dropping funnel, and thermometer. Add anhydrous DCM (30 mL) and cool the resulting slurry to 0°C in an ice bath.

  • Acylium Ion Formation: Add acetyl chloride (0.78 mL, 11.0 mmol) dropwise to the AlCl₃ slurry over 10 minutes, ensuring the temperature remains below 5°C. Stir the mixture for an additional 20 minutes at 0°C.

  • Substrate Addition: Dissolve 8-bromo-3,4-dihydro-2H-1,5-benzodioxepine (2.29 g, 10.0 mmol) in anhydrous DCM (20 mL) and add this solution dropwise to the reaction mixture over 30 minutes. Maintain the internal temperature at 0-5°C.

  • Reaction: Stir the reaction mixture at 0°C. Monitor the progress every 30-60 minutes by TLC. If the reaction is sluggish after 2 hours, allow it to warm slowly to room temperature and continue stirring for an additional 1-3 hours until the starting material is consumed.

  • Work-up (Quenching): Prepare a beaker with crushed ice (approx. 100 g) and concentrated HCl (10 mL). Slowly and carefully pour the reaction mixture into the ice/HCl slurry with vigorous stirring. Caution: This is an exothermic process that will release HCl gas.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (50 mL), water (50 mL), saturated sodium bicarbonate solution (50 mL), and finally, brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid/oil by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure product.

Section 4: Visualizations

Friedel-Crafts Acylation Mechanism

The following diagram illustrates the key steps in the reaction mechanism: generation of the acylium ion electrophile, nucleophilic attack by the aromatic ring, and subsequent regeneration of aromaticity.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack (Sigma Complex Formation) cluster_2 Step 3: Deprotonation & Product Formation AcCl Acetyl Chloride (CH₃COCl) Acylium Acylium Ion [CH₃C=O]⁺ + AlCl₄⁻ AcCl->Acylium + AlCl₃ AlCl3 AlCl₃ SigmaComplex Sigma Complex (Non-aromatic carbocation intermediate) Acylium->SigmaComplex Electrophile attacks ring Substrate 8-Bromo-3,4-dihydro- 2H-1,5-benzodioxepine Substrate->SigmaComplex + [CH₃C=O]⁺ Product Product 1-(8-Bromo...)-ethan-1-one SigmaComplex->Product + AlCl₄⁻ Byproducts AlCl₃ + HCl Product->Byproducts (Regenerates catalyst)

Caption: Mechanism of the Friedel-Crafts acylation reaction.

Troubleshooting Workflow for Low Yield

This decision tree provides a logical path for diagnosing and solving issues related to poor reaction yields.

G start Start: Low Yield Observed check_conversion Check TLC: Is starting material (SM) consumed? start->check_conversion low_conv No (Low Conversion) check_conversion->low_conv No good_conv Yes (Good Conversion) check_conversion->good_conv Yes check_catalyst Verify Catalyst Activity & Stoichiometry low_conv->check_catalyst sol_catalyst Use fresh, anhydrous AlCl₃ Increase to 1.2-1.5 eq. check_catalyst->sol_catalyst check_conditions Optimize Reaction Conditions sol_conditions Increase temperature moderately (e.g., RT to 40°C) Increase reaction time check_conditions->sol_conditions sol_catalyst->check_conditions end Improved Yield sol_conditions->end check_workup Review Work-up & Purification good_conv->check_workup sol_workup Ensure complete quenching (ice/HCl) Optimize extraction pH check_workup->sol_workup sol_purification Optimize TLC solvent system for better separation Consider recrystallization sol_workup->sol_purification sol_purification->end

Caption: A decision tree for troubleshooting low reaction yields.

References

  • ResearchGate. (2025). New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1, 4‐benzodiazepin‐2‐one. Available at: [Link]

  • Organic Syntheses. 2H-Pyran-2-one, 3-bromo-. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Regioselective Friedel–Crafts acylation of 2,3,4,5-tetrahydro-1H-2-benzazepine and related nitrogen heterocycles. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. The acylation of 5H-2,3-benzodiazepines and 4H-thieno[2,3-d]- and 8H-thieno-[3,2-d]-[6][7]diazepines. Reactions with acid anhydrides and nucleophiles to give fused 7-substituted 1-acyl-1,2-diazepines. Available at: [Link]

  • ACS Publications. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. Available at: [Link]

  • PMC - NIH. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Available at: [Link]

  • ResearchGate. (2021). How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene?. Available at: [Link]

  • ResearchGate. Optimization of the Friedel–Crafts acylation reaction between non-phenolic components of the fast pyrolysis-derived bio-oils and acetic acid. Available at: [Link]

  • ResearchGate. Preliminary study on the Friedel–Crafts reaction to build 2‐acylated.... Available at: [Link]

  • MDPI. (2021). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Available at: [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

  • Scribd. Synthesis of 7 Bromo 1,3 Dihydro 1 Methyl 5 Phenyl 2H 1,4 Benzodiazepin 2 One (Diazepam Analog). Available at: [Link]

  • Google Patents. (2016). Process for the preparation of a xanthine-based compound.
  • Mettler Toledo. Friedel-Crafts Alkylation Reaction. Available at: [Link]

  • RSC Publishing. Aromatic acylation/reduction: an efficient Friedel–Crafts alkylation reaction. Available at: [Link]

  • PMC - NIH. (2023). Electrifying Friedel–Crafts Intramolecular Alkylation toward 1,1-Disubstituted Tetrahydronaphthalenes. Available at: [Link]

  • Chemistry LibreTexts. (2024). 9.9: An Introduction to Organic Synthesis. Available at: [Link]

  • The Good Scents Company. 2H-1,5-benzodioxepin-3(4H)-one, 7-propyl-. Available at: [Link]

  • Fragrance Material Safety Assessment Center. one, CAS Registry Number 28940-11-6. Available at: [Link]

Sources

Optimization

Technical Support Center: Bromination of Benzodioxepin Derivatives

Welcome to the technical support center for synthetic challenges involving benzodioxepin derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic challenges involving benzodioxepin derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of functionalizing this important scaffold. The inherent reactivity of the benzodioxepin ring system, while advantageous for many transformations, presents unique challenges during electrophilic bromination. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and practical laboratory experience.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format. Each solution is based on established principles of physical organic chemistry to empower you to make informed decisions.

Q1: My reaction is producing a mixture of mono- and di-brominated products. How can I improve selectivity for the mono-brominated species?

Probable Cause: The benzodioxepin scaffold is a highly electron-rich aromatic system. The two ether-like oxygen atoms are powerful activating groups that donate electron density into the benzene ring, making it highly nucleophilic and susceptible to electrophilic aromatic substitution (EAS).[1] This high reactivity means that after the first bromination, the ring, although slightly deactivated by the newly introduced bromine, is often still activated enough to react a second time, leading to over-bromination.

Proposed Solutions:

  • Reagent Selection: Switch from molecular bromine (Br₂) to a milder brominating agent. N-Bromosuccinimide (NBS) is the reagent of choice for activated systems as it generates a low concentration of Br₂ in situ, which helps to avoid the runaway reactivity seen with stoichiometric Br₂.[2][3]

  • Stoichiometry Control: Use a slight sub-stoichiometric amount of the brominating agent (e.g., 0.95 equivalents of NBS). This ensures the reaction stops, in principle, after the formation of the mono-brominated product, leaving a small amount of starting material which is typically easier to separate from the desired product than the di-brominated side-product.

  • Temperature Management: Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C). The activation energy for the second bromination is higher than the first. By lowering the kinetic energy of the system, you can significantly favor the formation of the mono-substituted product.

  • Solvent Choice: Use a non-polar solvent like dichloromethane (DCM) or carbon tetrachloride (CCl₄). Polar solvents can stabilize the charged intermediate (the sigma complex), accelerating the reaction and potentially leading to more over-bromination.

Table 1: Comparison of Common Brominating Agents for Activated Aromatics
ReagentTypical ConditionsProsCons
Br₂ with Lewis Acid (e.g., FeBr₃) DCM or CCl₄, 0 °C to RTHighly reactive, effective for less activated rings.Often too harsh for benzodioxepins, poor selectivity, strong HBr byproduct.[4][5]
Br₂ in Acetic Acid Acetic Acid, RTSimple procedure.Acidic conditions can cause degradation; moderate selectivity.
N-Bromosuccinimide (NBS) DCM, THF, or MeCN, 0 °C to RTExcellent for activated rings, crystalline solid (easy to handle), milder conditions.[3][6]Can initiate radical pathways if not controlled (see Q3). Side reactions can occur if NBS is not purified.[6]
Ammonium Bromide with Oxone® Methanol or Water, RTMild, environmentally benign, good yields for monobromination.[7]Requires a biphasic system or specific solvent compatibility.
Q2: I'm observing the formation of multiple isomers. How can I control the regioselectivity of the bromination?

Probable Cause: The two oxygen atoms of the benzodioxepin ring are strong ortho, para-directors. The regiochemical outcome is a result of the stability of the intermediate carbocation (sigma complex or arenium ion). The positions ortho and para to the oxygen atoms allow for resonance stabilization of the positive charge by the oxygen lone pairs, making these positions the most favorable for electrophilic attack. If the benzodioxepin is unsymmetrically substituted, multiple ortho and para positions are available, leading to isomeric products.

Proposed Solutions:

  • Analyze Steric Hindrance: Bulky substituents on the aromatic or dioxepin ring will sterically hinder the adjacent ortho positions. The electrophile (Br⁺) will preferentially attack the less hindered site. Carefully analyze your substrate's 3D conformation to predict the most accessible position.

  • Leverage Blocking Groups: In complex syntheses, a removable blocking group (like a sulfonic acid group) can be installed to temporarily occupy a reactive site, directing the bromination to another position. The blocking group is then removed in a subsequent step.

  • Kinetic vs. Thermodynamic Control: Most electrophilic aromatic brominations are under kinetic control, meaning the product distribution is determined by the relative activation energies of the competing pathways.[8] Lowering the reaction temperature can sometimes enhance the selectivity for the product that forms via the lowest energy transition state.

Diagram: Regioselectivity in Benzodioxepin Bromination

This diagram illustrates how the oxygen atoms stabilize the positive charge in the arenium ion intermediate at the ortho and para positions, explaining the directing effect.

G cluster_main Mechanism of Regioselectivity start Benzodioxepin + Br+ ortho_attack Attack at Ortho Position start->ortho_attack Favored para_attack Attack at Para Position start->para_attack Favored meta_attack Attack at Meta Position start->meta_attack Disfavored ortho_stable Resonance-Stabilized Ortho Intermediate (Lower Energy) ortho_attack->ortho_stable para_stable Resonance-Stabilized Para Intermediate (Lower Energy) para_attack->para_stable meta_unstable Poorly Stabilized Meta Intermediate (Higher Energy) meta_attack->meta_unstable ortho_product Ortho Product ortho_stable->ortho_product -H+ para_product Para Product para_stable->para_product -H+

Caption: Favorable electrophilic attack at ortho/para positions.

Q3: My starting material is decomposing and I have a low mass balance. What could be causing this?

Probable Cause: The seven-membered dioxepin ring, while generally stable, contains ether linkages that can be susceptible to cleavage under strongly acidic conditions. Electrophilic bromination using reagents like Br₂ generates HBr as a byproduct, which can accumulate and catalyze degradation pathways.[9] Additionally, some brominating agents or impurities can act as oxidants, leading to undesired side reactions and decomposition.[10]

Proposed Solutions:

  • Use an Acid Scavenger: Add a non-nucleophilic base to the reaction mixture to neutralize the HBr as it forms. Common choices include sodium bicarbonate, calcium carbonate, or pyridine.

  • Employ Buffered Conditions: For sensitive substrates, conducting the reaction in a buffered solvent system can maintain a stable pH and prevent acid-catalyzed degradation.

  • Purify Reagents: Ensure your brominating agent, particularly NBS, is pure. Old or impure NBS can contain free bromine and acidic impurities. Recrystallization of NBS from water is a standard procedure to remove such impurities.[6]

  • Degas Solvents: Remove dissolved oxygen from the solvent by sparging with an inert gas (N₂ or Ar) before starting the reaction to minimize oxidative side reactions.

Frequently Asked Questions (FAQs)

Q: What is the primary mechanism for the bromination of the aromatic ring on a benzodioxepin?

A: The reaction proceeds via a classic Electrophilic Aromatic Substitution (EAS) mechanism.[11] The key steps are:

  • Generation of the Electrophile: The brominating reagent generates an electrophilic bromine species (Br⁺ or a polarized Br-Br bond). With Br₂ and a Lewis acid like FeBr₃, a highly electrophilic [Br-Br-FeBr₃] complex is formed.[4]

  • Nucleophilic Attack: The π-electrons of the electron-rich benzodioxepin ring attack the electrophilic bromine.[11][12]

  • Formation of the Arenium Ion: This attack breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation: A weak base removes a proton from the carbon bearing the bromine atom, restoring the aromatic π-system and yielding the final brominated product.[11]

Diagram: General EAS Bromination Workflow

G cluster_workflow Experimental Workflow for Controlled Bromination prep Prepare Substrate in Anhydrous Solvent (e.g., DCM) cool Cool Reaction to 0 °C prep->cool add Add NBS (0.95-1.0 eq) Portion-wise cool->add stir Stir under Inert Atmosphere (N₂) Monitor by TLC add->stir quench Quench with aq. Na₂S₂O₃ Solution stir->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify product Characterize Product (NMR, MS) purify->product

Sources

Troubleshooting

Technical Support Center: Optimization of Friedel-Crafts Acylation for Substituted Benzodioxepins

Welcome to the technical support center for the optimization of Friedel-Crafts acylation for substituted benzodioxepins. This guide is designed for researchers, scientists, and drug development professionals to provide i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of Friedel-Crafts acylation for substituted benzodioxepins. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for this important synthetic transformation. Here, we will delve into the nuances of this reaction, offering practical, field-proven insights to help you achieve optimal results in your experiments.

I. Understanding the Reaction Landscape: A Brief Theoretical Overview

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring.[1] In the context of substituted benzodioxepins, this reaction is a powerful tool for the synthesis of key intermediates for pharmaceuticals and other biologically active molecules. The reaction proceeds via an electrophilic aromatic substitution mechanism, where a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates an acyl halide or anhydride to form a highly reactive acylium ion electrophile.[2][3] This electrophile is then attacked by the electron-rich aromatic ring of the benzodioxepin.

The benzodioxepin ring system, being an electron-rich heterocycle due to the oxygen atoms, is generally activated towards electrophilic aromatic substitution. However, the regioselectivity and overall success of the reaction are highly dependent on the nature and position of substituents on both the aromatic ring and the dioxepin moiety, as well as the precise reaction conditions.

II. Troubleshooting Guide: Navigating Common Experimental Challenges

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: I am observing very low to no conversion of my substituted benzodioxepin starting material. What are the likely causes and how can I resolve this?

A1: This is a common issue that can stem from several factors. Let's break down the potential culprits and their solutions:

  • Inactive Catalyst: The Lewis acid catalyst, most commonly AlCl₃, is extremely sensitive to moisture. Any water in your solvent, glassware, or reagents will rapidly deactivate the catalyst.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, and freshly opened or newly purchased anhydrous AlCl₃.

  • Insufficient Catalyst Loading: The product of the Friedel-Crafts acylation, an aryl ketone, can form a stable complex with the Lewis acid, effectively sequestering it from the catalytic cycle.

    • Solution: For this reason, stoichiometric or even excess amounts of the Lewis acid (typically 1.1 to 2.5 equivalents) are often required. If you are using catalytic amounts, a low conversion is expected. Consider performing a small-scale experiment with an increased catalyst loading to assess its impact on the yield.

  • Deactivated Aromatic Ring: While the benzodioxepin ring is generally electron-rich, the presence of strongly electron-withdrawing substituents (e.g., -NO₂, -CN, -SO₃H, or another acyl group) on the aromatic portion can significantly deactivate it towards electrophilic attack.[4][5]

    • Solution: If your substrate is highly deactivated, you may need to employ more forcing reaction conditions, such as higher temperatures or a stronger Lewis acid. However, be mindful that this can also lead to side reactions. Alternatively, consider a different synthetic route that avoids a late-stage Friedel-Crafts acylation on a deactivated ring.

  • Suboptimal Reaction Temperature: The activation energy for the reaction may not be reached at lower temperatures.

    • Solution: Gradually increase the reaction temperature. A good starting point is often 0 °C to room temperature. If no reaction is observed, cautiously warming the reaction mixture may be necessary. Monitor the reaction closely by TLC or LC-MS to avoid decomposition at higher temperatures.

Q2: My reaction is producing multiple products, making purification difficult. What is causing this and how can I improve the selectivity?

A2: The formation of multiple products can be attributed to a lack of regioselectivity or the occurrence of side reactions.

  • Regioselectivity Issues: The position of acylation on the benzodioxepin ring is directed by the combined electronic effects of the dioxepin oxygens and any other substituents present. For 2,3-dihydro-1,4-benzodioxin, a closely related system, acylation with AlCl₃ and acyl chlorides has been shown to occur predominantly at the C-6 position.[6] Substituents on the aromatic ring will further influence this.

    • Solution:

      • Understand Directing Effects: Electron-donating groups (e.g., -OCH₃, -CH₃) will generally direct acylation to the ortho and para positions relative to themselves, while electron-withdrawing groups will direct to the meta position. The interplay between the directing effects of the dioxepin ring and the substituent will determine the final regiochemical outcome.

      • Choice of Lewis Acid: Milder Lewis acids, such as FeCl₃ or ZnCl₂, can sometimes offer improved regioselectivity compared to the highly reactive AlCl₃.[7] Experimenting with different catalysts is a valid optimization strategy.

  • Polyacylation: Although the acyl group introduced is deactivating, preventing a second acylation, highly activated benzodioxepin substrates may still undergo polyacylation.[4]

    • Solution: Use a stoichiometric amount of the acylating agent. Adding the acylating agent slowly to the reaction mixture can also help to minimize local excesses that might favor polyacylation.

Q3: I am getting a complex mixture of unidentifiable byproducts. What are the possible side reactions?

A3: Besides the issues mentioned above, other side reactions can lead to a complex product mixture.

  • Cleavage of the Dioxepin Ring: Under harsh acidic conditions and elevated temperatures, the ether linkages of the dioxepin ring can be susceptible to cleavage.

    • Solution: Employ milder reaction conditions. Use a less reactive Lewis acid if possible, and maintain the lowest effective reaction temperature. Shorter reaction times can also be beneficial.

  • Rearrangement of the Acylating Agent: While the acylium ion itself is stable and does not typically rearrange, the starting acyl halide might undergo isomerization under the reaction conditions if it possesses a complex alkyl chain.[2]

    • Solution: This is less common for simple acylating agents but is a possibility to consider for more complex structures. Ensure the purity of your acylating agent before use.

III. Experimental Protocols

This section provides a general, adaptable protocol for the Friedel-Crafts acylation of a substituted benzodioxepin.

General Protocol for Friedel-Crafts Acylation of a Substituted Benzodioxepin

Materials:

  • Substituted Benzodioxepin (1.0 equiv)

  • Acyl Chloride or Anhydride (1.0 - 1.2 equiv)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.1 - 2.5 equiv)

  • Anhydrous Dichloromethane (DCM) or other suitable solvent

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet, add anhydrous aluminum chloride (1.1 - 2.5 equiv).

  • Solvent Addition: Add anhydrous dichloromethane via syringe. Cool the suspension to 0 °C in an ice bath.

  • Addition of Acylating Agent: Add the acyl chloride or anhydride (1.0 - 1.2 equiv) dropwise to the AlCl₃ suspension while maintaining the temperature at 0 °C. Stir the mixture for 15-30 minutes to allow for the formation of the acylium ion complex.

  • Addition of Substrate: Dissolve the substituted benzodioxepin (1.0 equiv) in a minimal amount of anhydrous dichloromethane and add it dropwise to the reaction mixture via the dropping funnel over a period of 30-60 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL). Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired acylated benzodioxepin.

IV. Data Presentation and Visualization

Table 1: Influence of Substituents on Regioselectivity
Substituent (R) on Benzene RingElectronic NatureExpected Major Acylation Position(s)
-OCH₃, -OH, -CH₃Electron-Donating (Activating)Ortho/Para to the substituent
-Cl, -BrElectron-Withdrawing (Deactivating)Ortho/Para to the substituent
-NO₂, -CN, -COR'Electron-Withdrawing (Deactivating)Meta to the substituent

Note: The directing effect of the dioxepin ring itself favors position 6. The final regiochemical outcome will be a result of the combined directing effects.

Diagrams

Friedel_Crafts_Acylation_Mechanism cluster_step1 Step 1: Formation of Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation Acyl_Halide R-CO-Cl Acylium_Ion_Complex R-CO⁺---Cl-AlCl₃⁻ Acyl_Halide->Acylium_Ion_Complex + AlCl₃ Lewis_Acid AlCl₃ Acylium_Ion R-C≡O⁺ (Acylium Ion) Acylium_Ion_Complex->Acylium_Ion AlCl4- AlCl₄⁻ Acylium_Ion_Complex->AlCl4- Benzodioxepin Substituted Benzodioxepin Sigma_Complex Sigma Complex (Arenium Ion) Benzodioxepin->Sigma_Complex + Acylium Ion Product Acylated Benzodioxepin Sigma_Complex->Product + AlCl₄⁻ HCl HCl Product->HCl Catalyst_Regen AlCl₃ Product->Catalyst_Regen

Caption: Mechanism of Friedel-Crafts Acylation on a Benzodioxepin.

Troubleshooting_Workflow Start Low/No Conversion Check_Catalyst Is the catalyst active and in sufficient quantity? Start->Check_Catalyst Check_Substrate Is the substrate activated enough? Check_Catalyst->Check_Substrate Yes Solution_Catalyst Use anhydrous conditions, increase catalyst loading. Check_Catalyst->Solution_Catalyst No Check_Temp Is the reaction temperature optimal? Check_Substrate->Check_Temp Yes Solution_Substrate Consider more forcing conditions or an alternative route. Check_Substrate->Solution_Substrate No Solution_Temp Gradually increase temperature and monitor. Check_Temp->Solution_Temp No

Caption: Troubleshooting Decision Tree for Low Conversion.

V. Frequently Asked Questions (FAQs)

Q: Can I use a carboxylic acid directly as the acylating agent? A: While possible, using a carboxylic acid directly typically requires a strong Brønsted acid co-catalyst, such as polyphosphoric acid (PPA) or triflic acid, and often higher temperatures. For milder and more controlled reactions, acyl chlorides or anhydrides are generally preferred.[1]

Q: What are some alternative, milder Lewis acids I can try? A: If AlCl₃ proves to be too harsh for your substrate, consider using milder Lewis acids such as iron(III) chloride (FeCl₃), zinc chloride (ZnCl₂), boron trifluoride (BF₃), or tin(IV) chloride (SnCl₄).[7] For particularly sensitive substrates, solid acid catalysts or metal triflates can also be effective.[8]

Q: How can I confirm the regiochemistry of my acylated product? A: The most definitive method for determining the regiochemistry is through 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, ¹H-¹³C HMBC and NOESY experiments can help establish the connectivity and spatial relationships between the newly introduced acyl group and the protons on the benzodioxepin ring.

Q: Is it possible to introduce a formyl group (-CHO) using this reaction? A: Direct formylation using formyl chloride is not feasible as it is unstable.[1] Alternative methods such as the Vilsmeier-Haack or Gatterman-Koch reactions are typically employed for the introduction of a formyl group onto an aromatic ring.

VI. References

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. [Link]

  • Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]

  • Mata, E. G., & Suarez, A. G. (1997). REGIOSELECTIVE ACYLATION OF BENZODIOXIN DERIVATIVES EMPLOYING AIC13-DMSO or AICl3. Synthetic Communications, 27(8), 1291-1300. [Link]

  • Chemcess. (2025). Acylation Of Aromatic Compounds. [Link]

  • Chemistry LibreTexts. (2023). C. The Friedel-Crafts Acylation of Benzene. [Link]

  • Beilstein-Institut. (2010). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). [Link]

  • YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

Sources

Optimization

Technical Support Center: Purification of 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One

Welcome to the dedicated technical support guide for the purification of 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One (CAS No: 175136-35-3). This resource is designed for researchers, medicinal chemists,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One (CAS No: 175136-35-3). This resource is designed for researchers, medicinal chemists, and process development professionals who require this key intermediate in a high state of purity for downstream applications. Here, we address common challenges and provide field-proven protocols and troubleshooting advice in a direct question-and-answer format.

Section 1: Initial Work-Up and Preliminary Troubleshooting

This section addresses the critical steps required after synthesis and before initiating a primary purification technique. An effective work-up is paramount to removing bulk impurities and residual reagents, which simplifies the subsequent purification steps.

Q1: My crude reaction mixture has a distinct brown or orange color after the synthesis. What is the likely cause and how do I resolve it?

A1: A persistent brown, orange, or yellow color in the crude product is almost certainly due to the presence of residual elemental bromine (Br₂) from the bromination step. Bromine is highly colored and can interfere with purification and downstream reactions. It must be quenched and removed.

  • Causality: The electrophilic bromination of aromatic rings often requires a slight excess of bromine or a brominating agent to drive the reaction to completion.[1] Failure to neutralize this excess will contaminate the product.

  • Solution: Before extraction, the reaction mixture should be quenched with a reducing agent. A 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) is highly effective.[2] The thiosulfate ion reduces elemental bromine to colorless bromide ions (Br⁻), which are water-soluble and easily removed.

Protocol: Bromine Quenching

  • Cool the reaction mixture in an ice bath to control any potential exotherm.

  • Slowly add a 10% aqueous solution of sodium thiosulfate, with vigorous stirring, until the organic layer becomes colorless or pale yellow.

  • Proceed with the standard aqueous work-up and extraction using an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

Q2: What is a reliable standard aqueous work-up procedure for this compound before attempting purification?

A2: A standard liquid-liquid extraction work-up is designed to remove inorganic salts, water-soluble reagents, and the quenched bromine by-products.

Protocol: Post-Quench Aqueous Work-Up

  • Transfer the reaction mixture to a separatory funnel.

  • If not already done, dilute with an appropriate organic solvent like ethyl acetate or dichloromethane (DCM).

  • Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any acidic by-products.

    • Deionized water.

    • Saturated aqueous sodium chloride (brine) solution to facilitate phase separation and remove residual water.

  • Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude solid product. The product has a reported melting point of 56°C, confirming its solid nature at room temperature.[3]

Section 2: Primary Purification Technique: Recrystallization

For a solid compound like 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One, recrystallization is the most efficient, cost-effective, and scalable method for primary purification. It leverages differences in solubility between the desired compound and impurities at different temperatures.

Q3: Why is recrystallization the recommended first-line purification method?

A3: Recrystallization excels at removing impurities that have different solubility profiles from the target compound. It is particularly effective at removing:

  • Insoluble baseline impurities.

  • Highly soluble impurities that remain in the mother liquor upon cooling.

  • Trace amounts of colored impurities.

Given that the target compound is a stable, crystalline solid, this method can often yield material of >98% purity in a single operation, making it preferable to the more labor-intensive column chromatography for bulk purification.

Q4: How do I select the best solvent for recrystallization?

A4: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A systematic screening process is the most reliable way to identify the optimal solvent or solvent system.

Protocol: Recrystallization Solvent Screening

  • Place approximately 20-30 mg of your crude product into several small test tubes.

  • To each tube, add a different test solvent (see Table 1) dropwise, starting with about 0.5 mL.

  • Observe the solubility at room temperature. If it dissolves completely, the solvent is unsuitable.

  • If it does not dissolve at room temperature, gently heat the mixture to the solvent's boiling point. If it dissolves completely, this is a promising candidate.

  • Allow the hot solution to cool slowly to room temperature, and then in an ice bath.

  • The best solvent will produce a high yield of crystalline solid.

Table 1: Suggested Solvents for Recrystallization Screening

Solvent Boiling Point (°C) Polarity Rationale
Isopropanol 82 Polar Protic Often effective for moderately polar ketones.
Ethanol 78 Polar Protic Similar to isopropanol, slightly more polar.
Ethyl Acetate 77 Polar Aprotic Good solvent for many aromatic compounds.[4]
Toluene 111 Nonpolar Can be effective for aromatic compounds, higher boiling point.

| Heptane/Ethyl Acetate | Variable | Tunable | A solvent pair can be used if no single solvent is ideal. Dissolve in minimal hot ethyl acetate and add hot heptane dropwise until turbidity appears, then allow to cool. |

Q5: My compound "oiled out" during cooling instead of forming crystals. What went wrong and how do I fix it?

A5: "Oiling out" occurs when the solute's solubility is exceeded while the solution is still above the compound's melting point (56°C for this compound[3]). This is common when the solution is cooled too quickly or the solvent's boiling point is too high.

  • Troubleshooting Steps:

    • Re-heat the solution until the oil redissolves completely.

    • Add more solvent (10-20% more volume) to reduce the saturation point.

    • Allow the solution to cool much more slowly. Insulate the flask to promote gradual cooling, which encourages the formation of a crystal lattice.

    • Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.

    • If the issue persists, consider a lower-boiling point solvent or a different solvent system.

Diagram 1: Troubleshooting Recrystallization Issues

G cluster_oil Troubleshooting 'Oiling Out' cluster_yield Troubleshooting Low Yield start Start Recrystallization cool Cool Solution start->cool observe Result? cool->observe oiled_out Compound 'Oiled Out' observe->oiled_out Oil low_yield Low Crystal Yield observe->low_yield Poor Yield success Pure Crystals Formed observe->success Crystals reheat 1. Re-heat to dissolve oiled_out->reheat concentrate 1. Reduce mother liquor volume low_yield->concentrate add_solvent 2. Add more solvent reheat->add_solvent slow_cool 3. Cool very slowly add_solvent->slow_cool scratch 4. Scratch flask slow_cool->scratch scratch->cool cool_longer 2. Cool longer / colder concentrate->cool_longer change_solvent 3. Re-evaluate solvent choice cool_longer->change_solvent

A decision tree for common recrystallization problems.

Section 3: Secondary Purification: Flash Column Chromatography

When recrystallization fails to remove closely related impurities (e.g., regioisomers) or when working with smaller quantities, flash column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase while being carried by a mobile phase.[5]

Q6: How do I determine the correct solvent system (eluent) for column chromatography?

A6: The eluent is developed using Thin Layer Chromatography (TLC). The goal is to find a solvent system where your desired compound has an Rf value between 0.2 and 0.5 .[6] This range provides the best balance for good separation and a reasonable elution time.

  • Rf Definition: The Retention Factor (Rf) is the ratio of the distance traveled by the compound to the distance traveled by the solvent front on the TLC plate.

  • Causality: An Rf that is too high (>0.5) means the compound has low affinity for the silica gel and will elute too quickly, merging with nonpolar impurities. An Rf that is too low (<0.2) means the compound is strongly adsorbed, leading to very long elution times and broad, diffuse bands.

Protocol: TLC Eluent Development

  • Prepare several developing chambers with different ratios of a nonpolar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

  • Dissolve a small sample of your crude material in a suitable solvent and spot it onto TLC plates.

  • Develop the plates in the prepared chambers.

  • Visualize the spots under a UV lamp (254 nm). The aromatic ketone structure of your compound will be UV-active.

  • Calculate the Rf value for your product spot in each system and choose the one that meets the 0.2-0.5 criteria while showing good separation from visible impurities.

Table 2: Suggested Starting Eluent Systems for TLC Analysis

System (v/v) Polarity Index Expected Rf
90:10 Hexanes:Ethyl Acetate Low Likely low, good starting point.
80:20 Hexanes:Ethyl Acetate Medium-Low Often a good range for aromatic ketones.
70:30 Hexanes:Ethyl Acetate Medium Should give a higher Rf.

| 100% Dichloromethane | Medium | An alternative system if acetate esters are problematic. |

Q7: I'm concerned my compound might degrade on the silica gel. Is this likely and what can I do?

A7: Standard silica gel is slightly acidic and can, in some cases, catalyze the degradation of sensitive compounds.[7] While 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One is not expected to be highly labile, issues can arise.

  • Signs of Degradation: Tailing or streaking on the TLC plate that is not resolved by changing the eluent polarity, or the appearance of new spots after the material has been adsorbed on the silica for some time.

  • Preventative Measures:

    • Use Deactivated Silica: Pre-treat the silica gel by preparing the slurry with the chosen eluent system containing 0.5-1% triethylamine. This neutralizes the acidic sites on the silica surface.

    • Use Alumina: For compounds that are highly acid-sensitive, switching the stationary phase to alumina (neutral or basic) is a viable alternative.[8]

    • Work Quickly: Do not let the crude material sit on the column for an extended period before eluting.

Diagram 2: General Purification Workflow

G crude Crude Product (Post Work-Up) recryst Attempt Recrystallization crude->recryst purity_check1 Purity > 98%? recryst->purity_check1 final_product Final Pure Product purity_check1->final_product Yes column Perform Flash Column Chromatography purity_check1->column No purity_check2 Purity > 99%? column->purity_check2 purity_check2->final_product Yes purity_check2->column No, Re-run column with optimized gradient

A workflow for selecting the appropriate purification technique.

Section 4: Purity Assessment

Q8: How can I definitively assess the purity of my final compound?

A8: A combination of techniques should be used to confirm both the identity and purity of the final material.

  • ¹H NMR Spectroscopy: This is the most powerful tool for structural confirmation. The final product should show clean signals corresponding to the structure with no visible impurity peaks. The integration of the peaks should match the number of protons.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This provides highly sensitive purity analysis (e.g., >99% by UV area) and confirms the molecular weight of the compound.

  • Melting Point: A sharp melting point that is close to the literature value (56°C) is a strong indicator of high purity.[3] Impurities typically depress and broaden the melting point range.

References

  • Kim, J. H. (2004). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Geosciences Journal, 8(3), 245-252.
  • Phenomenex Inc. (n.d.). Column Chromatography: Principles, Procedure, and Applications. Retrieved January 22, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Bromine or Iodine. Retrieved January 22, 2026, from [Link]

  • Physics Forums. (2011). Column Chromatography ketone/silica. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (2021). How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene?. Retrieved January 22, 2026, from [Link]

  • ChemHelp ASAP. (2021). column chromatography & purification of organic compounds. YouTube. Retrieved January 22, 2026, from [Link]

  • Verzele, M., & Van de Velde, V. (1982).
  • Google Patents. (n.d.). Method for purifying a bromine compound.
  • Organic Syntheses. (n.d.). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Retrieved January 22, 2026, from [Link]

Sources

Troubleshooting

Overcoming poor regioselectivity in aromatic bromination

Welcome to the technical support center for aromatic bromination. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity in their syn...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for aromatic bromination. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity in their synthetic work. Here, we move beyond simple protocols to dissect the underlying principles that govern reaction outcomes, providing you with the expert insights needed to troubleshoot and optimize your aromatic bromination reactions.

Part 1: The Root Cause: Understanding Regioselectivity in Electrophilic Aromatic Substitution

Before troubleshooting, it's critical to understand the 'why'. The outcome of an electrophilic aromatic substitution (EAS) is not random; it is dictated by the electronic and steric properties of the substituents already present on the aromatic ring.

Q1: Why isn't my bromination proceeding with the selectivity I predicted?

Answer: The regioselectivity of electrophilic aromatic bromination is governed by the stability of the cationic intermediate, known as the arenium ion or sigma complex, that forms during the reaction.[1][2] The rate-determining step is the attack of the aromatic ring on the electrophile (e.g., Br+), which temporarily breaks the ring's aromaticity.[1][3] The substituent on the ring directs the incoming bromine to the position that best stabilizes this intermediate.

  • Activating Groups (Ortho-, Para- Directors): These groups donate electron density to the ring, typically through resonance (like -OH, -OR, -NH2) or induction (-Alkyl).[4] They stabilize the positive charge of the arenium ion, especially when the bromine adds to the ortho or para positions, leading to a faster reaction at these sites.[5][6]

  • Deactivating Groups (Meta- Directors): These groups withdraw electron density from the ring (like -NO2, -CN, -CF3, -C=O).[4] They destabilize the arenium ion. Attack at the meta position is favored simply because it avoids placing the positive charge directly adjacent to the electron-withdrawing group, which would be highly destabilizing.[5][7]

  • Halogens (A Special Case): Halogens are deactivating due to their strong inductive electron withdrawal but are ortho-, para- directing because their lone pairs can stabilize the adjacent positive charge in the arenium ion through resonance.[6]

The interplay between these electronic effects and steric hindrance ultimately determines your product distribution.[6]

G cluster_directors Directing Group Effects on Arenium Ion Stability cluster_ortho_para Ortho/Para Attack cluster_meta Meta Attack Activating Activating Group (-OR, -Alkyl, etc.) OP_Arenium Arenium Ion Intermediate Activating->OP_Arenium Favors M_Arenium Arenium Ion Intermediate Activating->M_Arenium Disfavors Deactivating Deactivating Group (-NO2, -CF3, etc.) Deactivating->OP_Arenium Highly Disfavors Deactivating->M_Arenium Favors OP_Stabilized Stabilized by Resonance/ Inductive Donation OP_Arenium->OP_Stabilized Charge delocalized onto directing group M_Destabilized Less Destabilized (avoids direct charge proximity) M_Arenium->M_Destabilized

Caption: Arenium ion stability based on substituent type.

Part 2: Troubleshooting Guide: Common Regioselectivity Issues

This section directly addresses the most frequent problems encountered in the lab.

Q2: My reaction on an activated ring yields an inseparable mixture of ortho and para isomers. How can I favor the para product?

Answer: This is a classic challenge. While electronic factors make both ortho and para positions reactive, the para position is often sterically less hindered.[6] You can exploit this difference and other factors to enhance para-selectivity.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Lowering the temperature increases the selectivity of the reaction. At lower temperatures, the reaction has less energy to overcome the higher activation barrier of the sterically hindered ortho position.[1][2] For example, a bromination that gives a poor ratio at room temperature might give excellent para-selectivity at 0 °C or -30 °C.[2]

  • Choose a Bulky Brominating Agent or Catalyst: The steric demand of the electrophile can dramatically influence the outcome.

    • Shape-Selective Catalysts: Zeolites, such as HY zeolite, are crystalline aluminosilicates with well-defined pores.[8] The reaction can be made to occur inside these pores, where the transition state leading to the para product is sterically favored over the bulkier ortho transition state.[1][8] This is a powerful technique for achieving high para-selectivity, especially for substrates like toluene or fluorobenzene.[1][8]

    • Bulky Reagents: Using a bulkier brominating reagent can disfavor attack at the more crowded ortho position. Reagents like Tetra-n-butylammonium tribromide (TBABr3) can sometimes offer better para-selectivity than Br2.[1][9]

  • Solvent Choice: The polarity of the solvent can influence the transition state. Non-polar solvents may enhance steric effects, while polar solvents can stabilize charged intermediates differently. Experimenting with solvents like CCl4, CH2Cl2, or acetonitrile is recommended.[8][10]

StrategyPrincipleTypical ConditionsKey Advantage
Temperature Reduction Kinetic Control0 °C to -78 °CSimple to implement, often effective.
Zeolite Catalysis Shape SelectivityHY Zeolite, 20-70 °CCan provide exceptionally high para selectivity.[8]
Bulky Reagents Steric HindranceTBABr3, Pyridinium tribromideAvoids harsh Lewis acids.
Solvent Screening Transition State SolvationCCl4, CH3CN, DichloromethaneCan fine-tune selectivity.
Q3: My bromination is sluggish and gives a poor yield, even with a Lewis acid. What can I do?

Answer: This often occurs with moderately or strongly deactivated aromatic rings. The key is to increase the electrophilicity of the bromine without creating conditions so harsh that they lead to side reactions or loss of selectivity.

Troubleshooting Steps:

  • Activate the Brominating Agent: For many systems, Br2 alone is not electrophilic enough.[3]

    • Lewis Acids: A Lewis acid like FeBr3 or AlCl3 is standard. It coordinates to one of the bromine atoms, polarizing the Br-Br bond and making the terminal bromine highly electrophilic.[3][11] Ensure your Lewis acid is anhydrous and fresh.

    • Oxidants for Iodination (Applicable Principle): While for iodination, the principle of using an oxidant (like HNO3) to generate I+ is common, a similar concept applies to creating a more potent brominating species.[3]

    • NBS with an Activator: N-Bromosuccinimide (NBS) is a common source of electrophilic bromine. Its reactivity can be significantly enhanced with catalytic additives. For instance, mandelic acid has been shown to act as a halogen bond acceptor, increasing the electropositive character of the bromine on NBS and accelerating the reaction.[12][13]

  • Consider a Different Bromine Source: If Br2/FeBr3 is failing, other reagents may be more effective.

    • NBS/Silica Gel: This system is often effective and provides a large surface area for the reaction.[1][2]

    • In-situ Bromine Generation: Systems like Oxone® with ammonium bromide can generate electrophilic bromine under mild conditions, which can be highly effective for activated rings.[12]

G cluster_workflow Troubleshooting Workflow for Poor Regioselectivity cluster_activated cluster_deactivated Start Poor Regioselectivity (e.g., o/p mixture) Q_Substrate Substrate Type? Start->Q_Substrate Activated Activated Ring (e.g., Anisole) Q_Substrate->Activated e- donating Deactivated Deactivated Ring (e.g., Nitrobenzene) Q_Substrate->Deactivated e- withdrawing A1 Lower Temperature (e.g., 0°C) Activated->A1 D1 Stronger Lewis Acid (FeBr3, AlCl3) Deactivated->D1 A2 Use Shape-Selective Catalyst (e.g., Zeolite) A1->A2 A3 Use Bulky Reagent (e.g., TBABr3) A2->A3 End Achieved High Regioselectivity A3->End D2 Activate NBS (e.g., with Mandelic Acid) D1->D2 D2->End

Sources

Optimization

Technical Support Center: Synthesis of Bromo-Aromatic Compounds

Welcome to the technical support center for the synthesis of bromo-aromatic compounds. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of bromo-aromatic compounds. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered in the laboratory. Our focus is on providing not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your synthetic strategies.

Introduction to Aromatic Bromination

The introduction of a bromine atom onto an aromatic ring is a fundamental transformation in organic synthesis. Bromo-aromatic compounds are versatile intermediates, pivotal in the construction of complex molecules such as pharmaceuticals, agrochemicals, and functional materials.[1][2] The two most prevalent methods for their synthesis are Electrophilic Aromatic Substitution (EAS) and the Sandmeyer reaction. While powerful, these reactions are often accompanied by challenges ranging from low yields to lack of regioselectivity. This guide will address these issues in a practical, question-and-answer format.

General Troubleshooting Workflow

Before diving into specific issues, it's helpful to have a general workflow for troubleshooting a problematic bromination reaction. The following diagram outlines a logical progression of steps to diagnose and resolve common issues.

Caption: A general workflow for troubleshooting bromination reactions.

Part 1: Electrophilic Aromatic Bromination - FAQs and Troubleshooting

Electrophilic aromatic substitution is a widely used method for the direct bromination of aromatic rings.[3][4] It typically involves the reaction of an aromatic compound with a bromine source, often in the presence of a Lewis acid catalyst.[3][5]

Question 1: My electrophilic bromination reaction is not proceeding, or the yield is very low. What are the likely causes and how can I fix this?

Answer:

A low or non-existent yield in an electrophilic bromination reaction can be attributed to several factors, primarily related to the reactivity of your aromatic substrate and the potency of your brominating agent.

Causality:

  • Deactivated Aromatic Ring: The presence of electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -C(O)R) on the aromatic ring decreases its nucleophilicity, making it less reactive towards electrophiles.[4] The formation of the positively charged arenium ion intermediate is the rate-determining step, and this is destabilized by electron-withdrawing groups.[1][6]

  • Insufficiently Reactive Brominating Agent: For many aromatic compounds, molecular bromine (Br₂) alone is not electrophilic enough to initiate the reaction at a reasonable rate.[3][5] A Lewis acid catalyst is often required to polarize the Br-Br bond and generate a more potent electrophile.[4][5]

  • Catalyst Deactivation: Lewis acid catalysts like FeBr₃ or AlBr₃ are sensitive to moisture. Water can react with the catalyst, reducing its activity.

Troubleshooting Steps:

  • Assess Your Substrate's Reactivity:

    • Highly Activated Rings (e.g., phenols, anilines, anisoles): These substrates are electron-rich and often react readily with Br₂ without a catalyst. In fact, the reaction can be too vigorous, leading to polysubstitution (see Question 2).

    • Moderately Activated to Deactivated Rings (e.g., toluene, halobenzenes): A Lewis acid catalyst such as FeBr₃ or AlBr₃ is generally necessary.[3]

    • Highly Deactivated Rings (e.g., nitrobenzene, benzaldehyde): More forcing conditions are required. This may involve using a stronger brominating agent or a more potent catalytic system. For instance, using N-bromosuccinimide (NBS) in concentrated sulfuric acid can be effective for brominating deactivated aromatics.[7][8]

  • Enhance the Electrophilicity of the Brominating Agent:

    • Introduce a Lewis Acid Catalyst: If you are not already using one, add a catalyst like FeBr₃ or AlBr₃. Ensure the catalyst is fresh and anhydrous.

    • Consider Alternative Brominating Agents: For substrates that are sensitive to strong Lewis acids, or for improved regioselectivity, consider using reagents like N-bromosuccinimide (NBS).[7]

  • Optimize Reaction Conditions:

    • Solvent: Ensure your solvent is anhydrous. Common solvents include dichloromethane (CH₂Cl₂), carbon tetrachloride (CCl₄), or acetic acid.

    • Temperature: While some highly activated systems may require cooling to control reactivity, gentle heating may be necessary for less reactive substrates.

Experimental Protocol: Bromination of a Deactivated Aromatic (e.g., Methyl Benzoate)

  • To a stirred solution of the deactivated aromatic compound in concentrated sulfuric acid at 0 °C, slowly add N-bromosuccinimide (NBS) in portions.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, carefully pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Question 2: I am observing significant amounts of di- and tri-brominated byproducts. How can I achieve mono-bromination?

Answer:

Polysubstitution is a common issue, especially with highly activated aromatic rings. The initial introduction of a bromine atom only slightly deactivates the ring, and if the starting material is highly reactive, further bromination can occur.

Causality:

  • Highly Activating Substituents: Groups like -OH, -NH₂, and -OR strongly activate the aromatic ring, making the mono-brominated product still susceptible to further electrophilic attack.

  • Reaction Conditions: High temperatures, prolonged reaction times, and an excess of the brominating agent can all favor polysubstitution.

Troubleshooting Steps:

  • Control Stoichiometry: Use a stoichiometric amount (or a slight excess) of the brominating agent relative to the aromatic substrate. Adding the brominating agent slowly and in portions can also help.

  • Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C or even -30 °C) can increase selectivity for the mono-brominated product by reducing the rate of the second bromination.[1]

  • Reduce Reaction Time: Monitor the reaction closely using TLC or GC-MS and quench it as soon as the starting material is consumed to prevent the formation of polysubstituted products.

  • Choose a Milder Brominating Agent: For highly activated substrates, a less reactive brominating agent may provide better control.

Table 1: Brominating Agents and Their Typical Applications

Brominating AgentCommon AbbreviationTypical SubstratesKey Considerations
Molecular BromineBr₂Activated and moderately activated arenesOften requires a Lewis acid catalyst. Can be harsh.
N-BromosuccinimideNBSActivated and deactivated arenes, allylic/benzylic positionsMilder than Br₂. Can be used with acid catalysis for deactivated rings.[7]
1,3-Dibromo-5,5-dimethylhydantoinDBDMHActivated arenesProvides a slow release of bromine.
Tetrabutylammonium tribromideTBATBPhenols and anilinesOften provides high para-selectivity.
Question 3: My reaction is producing a mixture of ortho and para isomers that are difficult to separate. How can I improve the regioselectivity?

Answer:

Controlling regioselectivity is a critical aspect of aromatic synthesis. While directing group effects provide a general guide, achieving high selectivity for a single isomer often requires careful optimization of reaction conditions.

Causality:

  • Directing Group Effects: Electron-donating groups are typically ortho, para-directors, while electron-withdrawing groups are meta-directors.[9] However, the ratio of ortho to para products can be influenced by several factors.

  • Steric Hindrance: Bulky substituents on the aromatic ring or a bulky brominating agent can disfavor substitution at the sterically hindered ortho position, leading to a higher proportion of the para isomer.

  • Reaction Temperature: Lower reaction temperatures often favor the formation of the thermodynamically more stable para isomer.[1] At higher temperatures, the reaction is under kinetic control, and a higher proportion of the ortho isomer may be formed.[1]

Troubleshooting Steps:

  • Leverage Steric Hindrance:

    • If your substrate has a bulky directing group, this will naturally favor para substitution.

    • Consider using a bulkier brominating reagent system.

  • Optimize Reaction Temperature: As a general rule, running the reaction at the lowest effective temperature can enhance para-selectivity.[1]

  • Solvent Effects: The choice of solvent can influence the isomer ratio. Experiment with different solvents to find the optimal conditions for your specific substrate.

  • Use a Shape-Selective Catalyst: In some cases, using a zeolite catalyst can provide high para-selectivity due to the constrained environment within the zeolite pores.

Part 2: The Sandmeyer Reaction - FAQs and Troubleshooting

The Sandmeyer reaction is a powerful method for introducing a bromine atom onto an aromatic ring, starting from an aromatic amine.[10][11] It involves the diazotization of the amine followed by a copper(I) bromide-mediated substitution.[11][12]

Question 4: My Sandmeyer bromination is giving a low yield. What are the common pitfalls in this two-step process?

Answer:

Low yields in a Sandmeyer reaction can arise from problems in either the diazotization step or the subsequent copper-mediated substitution.

Causality:

  • Incomplete Diazotization: The formation of the diazonium salt is temperature-sensitive and requires careful control of acidity. If the temperature is too high, the diazonium salt can decompose prematurely, often leading to the formation of phenols.[13] Insufficient acid can lead to incomplete diazotization and side reactions like azo coupling.[10]

  • Premature Decomposition of the Diazonium Salt: Aryl diazonium salts are generally unstable and should be used immediately after preparation without isolation.[10]

  • Inefficient Copper(I) Catalysis: The copper(I) bromide is a catalyst in the reaction, facilitating the conversion of the diazonium salt to the aryl bromide.[11] If the catalyst is of poor quality or used in insufficient amounts, the reaction will be slow and inefficient.

Troubleshooting Steps:

  • Optimize the Diazotization Step:

    • Temperature Control: Maintain a low temperature (typically 0-5 °C) throughout the addition of sodium nitrite.

    • Acid Concentration: Use a sufficient excess of a strong acid (e.g., HBr or HCl) to ensure complete diazotization and prevent side reactions.

  • Ensure a Freshly Prepared Diazonium Salt Solution: Use the diazonium salt solution immediately after its formation.

  • Check the Quality of Copper(I) Bromide: Use high-quality, fresh CuBr. If the catalyst has been exposed to air for an extended period, it may have oxidized to copper(II), which is less effective.

  • Monitor Gas Evolution: The Sandmeyer reaction proceeds with the evolution of nitrogen gas. Vigorous bubbling is a good indicator that the reaction is proceeding. If gas evolution is sluggish, it may indicate a problem with the catalyst or the diazonium salt.

Experimental Protocol: Sandmeyer Bromination of Aniline

  • Diazotization: Dissolve aniline in an aqueous solution of hydrobromic acid (HBr) and cool the mixture to 0-5 °C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C. Stir for an additional 15-20 minutes after the addition is complete.

  • Copper(I) Bromide Solution: In a separate flask, dissolve copper(I) bromide (CuBr) in HBr.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the CuBr solution. You should observe the evolution of nitrogen gas.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for a short period to ensure complete decomposition of the diazonium salt.

  • Work-up: Cool the reaction mixture and extract the bromobenzene with a suitable organic solvent. Wash the organic layer with sodium hydroxide solution to remove any phenol byproducts, followed by water and brine.

  • Purification: Dry the organic layer and purify the bromobenzene by distillation.

Question 5: I am observing significant amounts of phenol as a byproduct in my Sandmeyer reaction. How can I minimize its formation?

Answer:

The formation of phenol is a common side reaction in the Sandmeyer synthesis, arising from the reaction of the diazonium salt with water.

Causality:

  • High Reaction Temperatures: As mentioned previously, diazonium salts are thermally unstable in aqueous solution and will decompose to form phenols at elevated temperatures.[13]

  • Slow Copper-Catalyzed Substitution: If the desired Sandmeyer reaction is slow, the competing decomposition to the phenol becomes more significant.

Troubleshooting Steps:

  • Strict Temperature Control: Maintain a low temperature (0-5 °C) during the diazotization and the initial stages of the Sandmeyer reaction.

  • Ensure Efficient Catalysis: Use an active copper(I) bromide catalyst to ensure the rate of the Sandmeyer reaction is significantly faster than the rate of decomposition to the phenol.

  • Minimize Water Content (if possible): While the reaction is typically run in an aqueous medium, using more concentrated acid solutions can sometimes reduce the amount of free water available for the side reaction.

Part 3: Purification of Bromo-Aromatic Compounds

Question 6: What are the best practices for purifying my crude bromo-aromatic product?

Answer:

The choice of purification method depends on the physical properties of your product and the nature of the impurities.

Common Purification Techniques:

  • Recrystallization: This is an excellent method for purifying solid bromo-aromatic compounds. The choice of solvent is crucial; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

  • Column Chromatography: This is a versatile technique for separating the desired product from both more and less polar impurities. A typical stationary phase is silica gel, and the mobile phase is a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate).

  • Distillation: For liquid bromo-aromatic compounds, distillation is an effective purification method, especially for separating them from non-volatile impurities.

  • Aqueous Work-up: A thorough aqueous work-up is essential to remove inorganic salts, acids, and water-soluble byproducts before proceeding with other purification methods. This typically involves washing the organic layer with water, a mild base (like sodium bicarbonate) to neutralize any remaining acid, and brine to aid in phase separation.

Conclusion

The synthesis of bromo-aromatic compounds is a cornerstone of modern organic chemistry. While challenges can arise, a systematic approach to troubleshooting, grounded in a solid understanding of the reaction mechanisms, will enable you to overcome these obstacles. This guide provides a starting point for diagnosing and solving common problems. Remember to always consult the literature for procedures that have been successful with substrates similar to your own.

References

  • Ashenhurst, J. (2025, February 28). The Six Key Electrophilic Aromatic Substitution Reactions. Master Organic Chemistry. [Link]

  • Liu, J.-J., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(3), 3401-3419. [Link]

  • Shafi, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3297-3323. [Link]

  • Chemistry Steps. (n.d.). Electrophilic Aromatic Substitution Practice Problems. [Link]

  • Ashenhurst, J. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2018, April 18). Electrophilic Aromatic Substitutions (1) - Halogenation of Benzene. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. [Link]

  • Electrophilic Aromatic Substitution. (2025, June 19). Making Molecules. [Link]

  • Robby, K. (2018). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. TopSCHOLAR. [Link]

  • Liu, J.-J., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. ResearchGate. [Link]

  • OpenStax. (2023, September 20). 16.1 Electrophilic Aromatic Substitution Reactions: Bromination. [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

  • Khan Academy. (n.d.). Sandmeyer reaction. [Link]

  • StudySmarter. (n.d.). Electrophilic Aromatic Substitution Practice Problems. [Link]

  • Reddit. (2025, April 8). Electrophilic Aromatic Substitution (PLZ HELP). r/OrganicChemistry. [Link]

  • The Organic Chemistry Tutor. (2021, March 4). 18.1 Electrophilic Aromatic Substitution (EAS Reactions). YouTube. [Link]

  • Ashenhurst, J. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Reddit. (n.d.). Sandmeyer type reaction troubleshoot. r/Chempros. [Link]

  • Chemia. (2022, April 8). Active/inactive aromatic ring bromination. [Link]

  • Chemistry Steps. (n.d.). Activating and Deactivating Groups. [Link]

  • Rajesh, K., et al. (2007). Bromination of Deactivated Aromatics: A Simple and Efficient Method. The Journal of Organic Chemistry, 72(15), 5867-5869. [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

Sources

Troubleshooting

Technical Support Center: Stability of 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One

Welcome to the technical support guide for 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stab...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. As researchers and drug development professionals, understanding and mitigating stability issues is paramount to ensuring experimental reproducibility and the integrity of your results.

This guide is structured to address potential stability challenges you may encounter, drawing from established principles of organic chemistry and pharmaceutical sciences. While specific stability data for this molecule is not extensively published, the information herein is based on the known reactivity of its constituent functional groups: a benzodioxepin core, a bromo-aromatic system, and a ketone moiety.

Troubleshooting Guide

This section addresses specific problems you might be facing during your experiments with 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One.

Issue 1: I am observing a decrease in the concentration of my compound in aqueous solution over time. What could be the cause?

Possible Cause: The benzodioxepin ring in the molecule's structure may be susceptible to hydrolysis, particularly under acidic or basic conditions. The ether linkages in the seven-membered ring can be cleaved by water, leading to the formation of degradation products. This process can be accelerated by temperature and the pH of the solution.[1][2][3]

Troubleshooting Steps:

  • pH Control:

    • Determine the pH of your solution. If it is acidic or basic, consider adjusting it to a neutral pH (6-8) using a suitable buffer system (e.g., phosphate-buffered saline).

    • If your experimental conditions require an acidic or basic pH, be aware of the potential for hydrolysis and aim to minimize the time the compound is in solution.

  • Temperature Control:

    • Store your stock and working solutions at low temperatures (2-8 °C or -20 °C) to slow down the rate of hydrolysis.[1]

    • During experiments, if possible, maintain a controlled, lower temperature.

  • Solvent Choice:

    • If your experimental protocol allows, consider using a less protic or aprotic solvent for your stock solution, such as DMSO or ethanol, and dilute into your aqueous buffer immediately before use.

  • Stability Study:

    • Perform a preliminary stability study by incubating your compound in different buffers (e.g., pH 3, 7, 9) and at different temperatures (e.g., room temperature, 37 °C).

    • Monitor the concentration of the parent compound over time using a stability-indicating analytical method, such as HPLC-UV. This will help you identify the conditions under which your compound is most stable.

Issue 2: My results are inconsistent when I perform experiments under bright laboratory light. Could the compound be light-sensitive?

Possible Cause: Yes, the presence of a bromine atom on the aromatic ring suggests potential photosensitivity. Bromo-aromatic compounds can undergo photodecomposition upon exposure to light, particularly UV light.[4][5][6] This can lead to the formation of radical species and subsequent degradation of the molecule.

Troubleshooting Steps:

  • Protect from Light:

    • Prepare and handle solutions of the compound in a dark or low-light environment.

    • Use amber-colored vials or wrap your containers with aluminum foil to protect them from light.

    • Minimize the exposure of your experimental setup to direct light.

  • Photostability Testing:

    • Conduct a forced degradation study under photolytic conditions as per ICH Q1B guidelines.[7]

    • Expose a solution of your compound to a controlled light source (e.g., a combination of UV and visible light) and monitor for degradation over time.

    • Compare the degradation profile to a control sample kept in the dark.

Issue 3: I am using an oxidizing agent in my experimental system and am seeing a loss of my compound. Is it susceptible to oxidation?

Possible Cause: While ketones are generally resistant to oxidation compared to aldehydes, strong oxidizing agents can still lead to degradation.[8][9][10] The reaction can be complex and may involve cleavage of carbon-carbon bonds.[8][10] Oxidation is a common degradation pathway for many pharmaceutical compounds.[11][12]

Troubleshooting Steps:

  • Avoid Strong Oxidants:

    • If possible, avoid the use of strong oxidizing agents in your experiments.

    • If an oxidizing agent is necessary, use the mildest one that can achieve the desired outcome.

  • Inert Atmosphere:

    • For long-term storage of solutions, consider purging the headspace of the vial with an inert gas like nitrogen or argon to minimize contact with atmospheric oxygen.

  • Forced Oxidation Study:

    • To understand the oxidative stability of your compound, perform a forced degradation study using an oxidizing agent like hydrogen peroxide (H₂O₂).

    • Analyze the stressed sample by a suitable analytical method to identify any degradation products.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One?

A1: Based on its predicted properties, the compound is likely to be soluble in organic solvents such as DMSO, DMF, and ethanol. For biological experiments, preparing a concentrated stock solution in DMSO is a common practice. It is advisable to minimize the final concentration of the organic solvent in your aqueous experimental medium to avoid solvent-induced artifacts. The compound has very low predicted water solubility.[13]

Q2: What are the ideal storage conditions for this compound, both in solid form and in solution?

A2:

FormRecommended Storage ConditionsRationale
Solid Store at 2-8°C in a tightly sealed container, protected from light and moisture.To minimize potential degradation from heat, light, and hydrolysis.
Solution Store stock solutions at -20°C or -80°C in amber vials with a tight-fitting cap. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.To slow down chemical degradation processes like hydrolysis and to protect from light.[1]

Q3: How can I develop a stability-indicating analytical method for this compound?

A3: A stability-indicating method is one that can accurately quantify the decrease in the concentration of the active compound due to degradation and separate its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common choice.

Workflow for Developing a Stability-Indicating HPLC Method:

cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Method Validation A Select Column & Mobile Phase B Optimize Gradient & Flow Rate A->B C Develop Detection Method (UV-Vis) B->C D Stress Samples (Acid, Base, Peroxide, Heat, Light) C->D E Analyze Stressed Samples D->E F Check for Peak Purity & Resolution E->F G Validate Method (Specificity, Linearity, Accuracy, Precision) F->G

Caption: Workflow for developing a stability-indicating HPLC method.

The key is to perform forced degradation studies to generate the potential degradation products and ensure your HPLC method can separate them from the parent peak.[7][14][15][16]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the steps for conducting a forced degradation study to investigate the stability of 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One under various stress conditions.

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Materials:

  • 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC system with a UV detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep 1 mL of the stock solution in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose 1 mL of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B). A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • After the specified time, neutralize the acid and base-stressed samples.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze the samples using your developed HPLC method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

    • Calculate the percentage of degradation.

    • Assess the peak purity of the parent compound in the stressed samples to ensure no co-eluting degradants.

Hypothetical Degradation Pathway (Hydrolysis):

Parent 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One Product Ring-Opened Degradation Product(s) Parent->Product H₂O / H⁺ or OH⁻

Caption: Hypothetical hydrolysis of the benzodioxepin ring.

References

  • The Development of Derivative Method analysis 1,4 Benzodiazepines in Biological Matrix using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass - ResearchGate. Available from: [Link]

  • ChemInform Abstract: Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. | Request PDF - ResearchGate. Available from: [Link]

  • The Rapid Hydrolysis of Chlordiazepoxide to Demoxepam May Affect the Outcome of Chronic Osmotic Minipump Studies - PubMed. Available from: [Link]

  • 19.3: Oxidation of Aldehydes and Ketones - Chemistry LibreTexts. Available from: [Link]

  • Kinetics of the Acid Hydrolysis of Diazepam, Bromazepam, and Flunitrazepam in Aqueous and Micellar Systems - ResearchGate. Available from: [Link]

  • Photoluminescence Dependance of 2-Bromo-3-aminobenzo[de]anthracene-7-one on Solvent Polarity for Potential Applications in Color-Tunable Optoelectronics - NIH. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. Available from: [Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC - NIH. Available from: [Link]

  • Aldehydes & Ketones | Definition, Reduction & Oxidation - Lesson - Study.com. Available from: [Link]

  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond - OUCI. Available from: [Link]

  • Rapid Hydrolysis of Benzodiazepines in Urine Alicia Zook1 and Crystal Xander B.S.2 Cedar Crest College, Allentown, PA1 Health Ne - LVHN Scholarly Works. Available from: [Link]

  • Oxidative Reactions - Biotransformation of Drugs - Pharmacy 180. Available from: [Link]

  • Photochemistry of aromatic compounds (2019–2020) - Books - The Royal Society of Chemistry. Available from: [Link]

  • The rapid hydrolysis of chlordiazepoxide to demoxepam may affect the outcome of chronic osmotic minipump studies - PubMed Central. Available from: [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Available from: [Link]

  • Transformation of benzodiazepines during enzymatic hydrolysis. - ResearchGate. Available from: [Link]

  • A Study of Method Development, Validation and Forced Degradation for Quantification of Carbamazepine and Oxcarbazepine by RP-HPLC - International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC - PubMed Central. Available from: [Link]

  • oxidation of aldehydes and ketones - Chemguide. Available from: [Link]

  • Unsaturation test of Aromatic compounds ll Reaction with Bromine solution - YouTube. Available from: [Link]

  • 2H-1,5-benzodioxepin-3(4H)-one, 7-propyl-, 207228-93-1 - The Good Scents Company. Available from: [Link]

  • 1-(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one - C11H11BrO3 | CSSS00011218822 - Chemspace. Available from: [Link]

  • 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One - 北京欣恒研科技有限公司. Available from: [Link]

  • 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One - CAS:175136-35-3 - 江苏氩氪氙材料科技有限公司. Available from: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One

Disclaimer: The information provided herein is intended for use by qualified researchers, scientists, and drug development professionals in a controlled laboratory setting. The synthesis of chemical compounds involves ha...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The information provided herein is intended for use by qualified researchers, scientists, and drug development professionals in a controlled laboratory setting. The synthesis of chemical compounds involves hazardous materials and processes that should only be undertaken by individuals with appropriate training and access to necessary safety equipment. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn. Adherence to all local, state, and federal regulations regarding chemical handling and disposal is mandatory. This document is for informational purposes only and does not constitute a warranty of any kind.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses common issues encountered during the Friedel-Crafts acylation of 6-bromo-2,3-dihydro-1,4-benzodioxine to synthesize 1-(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one.

Q1: My Friedel-Crafts acylation reaction is resulting in a low yield. What are the potential causes and how can I optimize it?

A1: Low yields in this Friedel-Crafts acylation are a frequent challenge. The primary causes often revolve around reactant purity, catalyst activity, reaction temperature, and moisture control.

  • Moisture Contamination: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water present in the solvent, glassware, or reactants will react with and deactivate the AlCl₃, significantly reducing its catalytic activity.

    • Troubleshooting:

      • Ensure all glassware is thoroughly dried in an oven (e.g., at 120°C for several hours) and cooled under a stream of dry nitrogen or in a desiccator before use.

      • Use anhydrous solvents. Dichloromethane (DCM) is a common choice and should be freshly distilled from a drying agent like calcium hydride (CaH₂).

      • Handle AlCl₃ in a glovebox or under an inert atmosphere to prevent exposure to atmospheric moisture.

  • Catalyst Quality and Stoichiometry: The quality and amount of AlCl₃ are critical. Old or improperly stored AlCl₃ may have already been partially hydrolyzed. The reaction typically requires a slight excess of the catalyst to drive the reaction to completion.

    • Troubleshooting:

      • Use a fresh, unopened bottle of anhydrous AlCl₃.

      • Experiment with the stoichiometry. While a 1:1 molar ratio of acylating agent to catalyst is theoretical, empirically, using 1.1 to 1.3 equivalents of AlCl₃ can improve yields by compensating for any minor impurities or deactivation.

  • Reaction Temperature: Friedel-Crafts acylations are exothermic. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. If it's too high, it can promote the formation of side products and decomposition.

    • Troubleshooting:

      • The addition of the acetyl chloride or acetic anhydride should be done slowly at a low temperature (0-5°C) to control the initial exotherm.

      • After the initial addition, allow the reaction to slowly warm to room temperature and stir for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Purity of Starting Material: The purity of the starting material, 6-bromo-2,3-dihydro-1,4-benzodioxine, is crucial. Impurities can interfere with the catalyst or lead to unwanted side reactions.

    • Troubleshooting:

      • Verify the purity of your starting material by NMR or melting point analysis before starting the reaction.

      • If necessary, purify the starting material by recrystallization or column chromatography.

Table 1: Example Optimization Parameters for Friedel-Crafts Acylation

ParameterCondition A (Low Yield)Condition B (Optimized)Rationale
Solvent Technical Grade DCMAnhydrous DCM (distilled)Prevents catalyst deactivation by water.
AlCl₃ (eq.) 1.01.2Compensates for catalyst deactivation and drives equilibrium.
Temperature Added at RTAdded at 0°C, then warm to RTControls initial exotherm, minimizing side products.
Atmosphere Open to airUnder N₂ atmosphereExcludes atmospheric moisture.
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products and how can I minimize them?

A2: The formation of multiple products is common and usually indicates side reactions or incomplete reaction. The primary side products in this synthesis are often isomers resulting from acylation at different positions on the aromatic ring.

  • Isomeric Products: While the 7-position is the desired site of acylation due to the directing effects of the ether oxygens, some acylation may occur at other available positions on the benzene ring, leading to the formation of isomers.

    • Troubleshooting:

      • Temperature Control: As mentioned, maintaining a low temperature during the addition of the acylating agent is critical. Higher temperatures can reduce the regioselectivity of the reaction.

      • Choice of Lewis Acid: While AlCl₃ is common, other Lewis acids like SnCl₄ or TiCl₄ can sometimes offer better selectivity, albeit potentially with lower reactivity. A test reaction with an alternative Lewis acid may be warranted.

  • Di-acylated Products: If an excess of the acylating agent (acetyl chloride) is used, or if the reaction is left for too long, a second acylation event can occur, leading to di-substituted products.

    • Troubleshooting:

      • Use a controlled stoichiometry, typically with the benzodioxepine derivative as the limiting reagent and a slight excess (e.g., 1.05 to 1.1 equivalents) of acetyl chloride.

      • Monitor the reaction closely by TLC. Once the starting material is consumed and the desired product spot is maximized, quench the reaction promptly.

  • Unreacted Starting Material: A spot corresponding to the starting material indicates an incomplete reaction.

    • Troubleshooting:

      • Refer to the troubleshooting steps in Q1 regarding catalyst activity, moisture, and reaction time.

Q3: The work-up procedure is yielding an emulsion/oily product that is difficult to purify. What is the best way to isolate and purify the final compound?

A3: This is a common issue when quenching reactions containing AlCl₃. The aluminum salts formed during the quench can lead to emulsions or sticky precipitates.

  • Quenching Procedure: The standard procedure is to pour the reaction mixture slowly over crushed ice and concentrated HCl. The acid helps to dissolve the aluminum salts (forming [Al(H₂O)₆]³⁺) and break up any complexes with the ketone product.

    • Troubleshooting Emulsions:

      • Ensure a sufficient amount of acid is used during the quench.

      • If an emulsion persists after extraction with an organic solvent (like DCM or ethyl acetate), try adding a small amount of brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help break the emulsion.

      • Filtering the entire mixture through a pad of Celite® after quenching but before extraction can help remove fine aluminum salt precipitates that stabilize emulsions.

  • Purification:

    • Crude Product: After extraction and drying, the crude product will likely be an oil or a waxy solid containing the desired product, isomers, and potentially some unreacted starting material.

    • Recrystallization: This is often the most effective method for purifying the final product on a larger scale. A solvent screen is recommended to find an appropriate system. Common choices include ethanol, isopropanol, or a mixture of ethyl acetate and hexanes. The desired product should be soluble in the hot solvent and crystallize upon cooling.

    • Column Chromatography: For smaller scales or when recrystallization fails to remove isomers effectively, silica gel column chromatography is the method of choice. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate 95:5) and gradually increasing the polarity will typically allow for the separation of the desired product from less polar starting material and more polar side products.

Experimental Workflow & Diagrams

Protocol: General Procedure for Friedel-Crafts Acylation
  • Setup: Assemble oven-dried glassware under a nitrogen atmosphere.

  • Dissolution: Dissolve 6-bromo-2,3-dihydro-1,4-benzodioxine (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Catalyst Addition: Carefully add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) portion-wise, ensuring the temperature does not rise above 5°C.

  • Reagent Addition: Add acetyl chloride (1.1 eq.) dropwise via a syringe over 15-20 minutes.

  • Reaction: Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quenching: Slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization or silica gel column chromatography.

Diagrams

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 Dry Glassware (Oven, N2 flush) p2 Use Anhydrous Solvent (DCM) p3 Use Fresh Anhydrous AlCl3 r1 Dissolve Starting Material in Anhydrous DCM p3->r1 r2 Cool to 0°C r1->r2 r3 Add AlCl3 (1.2 eq) r2->r3 r4 Add Acetyl Chloride (1.1 eq) Dropwise @ 0-5°C r3->r4 r5 Stir & Warm to RT (Monitor by TLC) r4->r5 w1 Quench on Ice/HCl r5->w1 w2 Extract with DCM w1->w2 w3 Wash (Acid, Base, Brine) w2->w3 w4 Dry & Concentrate w3->w4 w5 Purify (Recrystallization or Chromatography) w4->w5

Caption: Workflow for the synthesis of 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One.

G cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Impure Product c1 Moisture Contamination start->c1 c2 Poor Catalyst Activity start->c2 c3 Incorrect Temperature start->c3 c4 Isomer Formation start->c4 s1 Use Anhydrous Reagents & Inert Atmosphere c1->s1 s2 Use Fresh Catalyst & Optimize Stoichiometry c2->s2 s3 Control Temp (0°C Addn) & Monitor with TLC c3->s3 s4 Purify via Recrystallization or Column Chromatography c3->s4 c4->s4

Caption: Troubleshooting logic for common issues in the Friedel-Crafts acylation synthesis.

References

  • Title: Friedel–Crafts Acylation Reaction Source: Organic Chemistry Portal URL: [Link]

Troubleshooting

Technical Support Center: Characterization of Brominated Heterocyclic Compounds

Welcome to the technical support center for the analysis and characterization of brominated heterocyclic compounds. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis and characterization of brominated heterocyclic compounds. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the experimental analysis of these unique molecules.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the analysis of brominated heterocyclic compounds.

Q1: Why are my NMR signals for protons near the bromine atom broad and poorly resolved?

A1: This phenomenon is often due to quadrupolar relaxation. Both stable isotopes of bromine, 79Br and 81Br, are quadrupolar nuclei (spin I > 1/2).[1][2] These nuclei have a non-spherical charge distribution, which interacts with local electric field gradients. This interaction provides an efficient relaxation mechanism that can shorten the excited-state lifetime of nearby protons, leading to signal broadening in the 1H NMR spectrum.[3] The effect is most pronounced for protons directly attached to or in close spatial proximity to the bromine-bearing carbon.

Q2: My mass spectrum shows a pair of peaks of roughly equal intensity for the molecular ion. What does this indicate?

A2: This is a classic isotopic signature for a molecule containing a single bromine atom. Bromine has two major isotopes, 79Br and 81Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively).[4][5] Consequently, a molecule containing one bromine atom will exhibit two molecular ion peaks in its mass spectrum: the M+ peak corresponding to the molecule with 79Br, and an M+2 peak for the molecule with 81Br.[6] These peaks will be separated by two mass-to-charge units (m/z) and have a relative intensity ratio of approximately 1:1.[4][7]

Q3: I'm having difficulty achieving good peak shape and resolution for my brominated heterocyclic compound in reverse-phase HPLC. What are some potential causes?

A3: Several factors can contribute to poor chromatography for these compounds:

  • Secondary Interactions: The polarizable bromine atom and the heteroatoms in the ring can engage in secondary interactions with residual silanols on the silica-based stationary phase, leading to peak tailing.

  • Poor Solubility: Brominated heterocycles can have limited solubility in highly aqueous mobile phases, which can cause peak splitting or broadening.

  • Column Fouling: These compounds may irreversibly adsorb to the column over time, leading to a gradual decline in performance.

Q4: Can I use X-ray crystallography to definitively determine the structure of my brominated heterocyclic compound?

A4: Yes, and in fact, the presence of a bromine atom can be highly advantageous for X-ray crystallography.[8] Bromine is a relatively heavy atom that scatters X-rays strongly. This can aid in solving the phase problem, a critical step in determining the crystal structure.[8] The bromine atom can act as a "phasic handle," making it easier to determine the positions of other atoms in the molecule, especially in fragment-based drug discovery.[8]

II. Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving specific experimental challenges.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: As mentioned in the FAQs, the primary cause of signal broadening for protons near a bromine atom is quadrupolar relaxation.[2][3] This rapid relaxation can obscure fine details like coupling constants, making structural elucidation difficult.

Troubleshooting Workflow:

Caption: Analyzing mass spectrometry fragmentation.

Experimental Strategies:

  • High-Resolution Mass Spectrometry (HRMS): This technique provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecular ion and its fragments. [9]This is invaluable for confirming proposed structures and distinguishing between isobaric species.

  • Tandem Mass Spectrometry (MS/MS): In an MS/MS experiment, a specific ion (e.g., the molecular ion) is selected and then fragmented. This allows for the systematic study of fragmentation pathways and can help to elucidate the connectivity of the molecule.

C. High-Performance Liquid Chromatography (HPLC)

Causality: As noted earlier, secondary interactions, solubility issues, and column degradation are common culprits for poor chromatographic performance with brominated heterocycles. [10]

Troubleshooting Protocol:

  • Address Peak Tailing:

    • Modify the Mobile Phase:

      • Adjust pH: If your compound has ionizable functional groups, ensure the mobile phase pH is at least 2 units away from the pKa of the analyte to maintain a single protonation state.

      • Add a competitive binder: A small amount of a competing base (e.g., triethylamine) can be added to the mobile phase to block active silanol sites on the stationary phase.

    • Switch to a Different Stationary Phase:

      • End-capped columns: Use a column that has been thoroughly end-capped to minimize the number of free silanol groups.

      • Phenyl-hexyl or PFP columns: These stationary phases can offer alternative selectivities and may reduce undesirable interactions. [11]

  • Improve Solubility:

    • Adjust the initial mobile phase composition: If using a gradient, ensure the initial mobile phase has sufficient organic content to fully dissolve the sample upon injection.

    • Change the injection solvent: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is required, inject the smallest possible volume.

  • Mitigate Shifting Retention Times:

    • Ensure proper column equilibration: Before starting a series of runs, equilibrate the column with the initial mobile phase for a sufficient amount of time. [10]

    • Use a column oven: Maintaining a constant column temperature is crucial for reproducible retention times.

    • Prepare fresh mobile phase daily: The composition of the mobile phase can change over time due to evaporation of the more volatile component.

III. References

  • Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (2011). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Bromo pattern in Mass Spectrometry. (2023, December 3). YouTube. Retrieved January 22, 2026, from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved January 22, 2026, from [Link]

  • Identifying an alkyl bromide from NMR information. (2021, November 11). Chemistry Stack Exchange. Retrieved January 22, 2026, from [Link]

  • C3H7Br CH3CH2CH2Br 1-bromopropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-propyl bromide 1-H nmr explaining spin-spin coupling for line splitting. (n.d.). Doc Brown's Chemistry. Retrieved January 22, 2026, from [Link]

  • NMR Observation of Quadrupolar Nuclei & their Neighbors in Solids | Prof. Olivier Lafon | Session 8. (2020, June 30). YouTube. Retrieved January 22, 2026, from [Link]

  • A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. (2023). MDPI. Retrieved January 22, 2026, from [Link]

  • X-ray crystal structure of the compound 13. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Distinguishing chlorine and bromine by 1 H- 13 C HSQC. (2016, July 7). UCSD SSPPS NMR Facility. Retrieved January 22, 2026, from [Link]

  • Facing and Overcoming Sensitivity Challenges in Biomolecular NMR Spectroscopy. (2018). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2019, June 4). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Quadrupolar coupling. (2011, July 20). NMR Wiki. Retrieved January 22, 2026, from [Link]

  • 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. (2023). MDPI. Retrieved January 22, 2026, from [Link]

  • (Br) Bromine NMR. (n.d.). University of Ottawa. Retrieved January 22, 2026, from [Link]

  • Determination of Bromine Stable Isotopes Using Continuous-Flow Isotope Ratio Mass Spectrometry. (2006). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. (2023). MDPI. Retrieved January 22, 2026, from [Link]

  • Chirality Sensing of N-Heterocycles via 19F NMR. (2022). JACS Au. Retrieved January 22, 2026, from [Link]

  • Recent Developments in the Chemistry of Boron Heterocycles. (2018). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Recent developments in the analysis of brominated flame retardants and brominated natural compounds. (2007, June 15). PubMed. Retrieved January 22, 2026, from [Link]

  • Isotopes in Mass Spectrometry. (n.d.). Chemistry Steps. Retrieved January 22, 2026, from [Link]

  • Bromine NMR on a benchtop. (2024, March 5). Oxford Instruments. Retrieved January 22, 2026, from [Link]

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved January 22, 2026, from [Link]

  • 8 Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Quantification of Brominated Flame Retardants in Synthetic Polymers via Direct Mass Spectrometric Analysis. (2021). Analytical Chemistry. Retrieved January 22, 2026, from [Link]

  • Crystallographic Fragment Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease. (2013). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Symmetry and NMR linewidths of quadrupolar nuclei. (2017, August 20). Chemistry Stack Exchange. Retrieved January 22, 2026, from [Link]

  • Other Important Isotopes: Br and Cl. (n.d.). College of Saint Benedict & Saint John's University. Retrieved January 22, 2026, from [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2017). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Spin-Spin Splitting in ¹H NMR Spectra. (2024, January 15). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

  • mass spectra - the M+2 peak. (n.d.). Chemguide. Retrieved January 22, 2026, from [Link]

  • A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. (2021). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 22, 2026, from [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2013). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Use of the bromine isotope ratio in HPLC-ICP-MS and HPLC-ESI-MS analysis of a new drug in development. (2008). PubMed. Retrieved January 22, 2026, from [Link]

  • Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. (2014, December 2). Growing Science. Retrieved January 22, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved January 22, 2026, from [Link]

  • mass spectrum & fragmentation of 1-bromobutane. (2022, November 22). YouTube. Retrieved January 22, 2026, from [Link]

  • Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. (2012). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Organic Chemistry – Some Basic Principles and Techniques. (n.d.). NCERT. Retrieved January 22, 2026, from [Link]

  • Multiple scattering x-ray absorption analysis of simple brominated hydrocarbon molecules. (1998). The Journal of Physical Chemistry. Retrieved January 22, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

Sources

Optimization

Preventing decomposition of 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One during analysis

Welcome to the dedicated technical support guide for the analysis of 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One. This resource is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the analysis of 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges in the qualitative and quantitative analysis of this compound. Below, you will find a series of troubleshooting guides and frequently asked questions (FAQs) formatted to directly address issues you may encounter during your experiments, ensuring the integrity and reproducibility of your results.

Introduction to the Analyte

1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One is a complex molecule featuring a bromo-aromatic ring, a ketone functional group, and a benzodioxepin heterocyclic system.[1][2] The combination of these moieties presents specific challenges during analytical procedures, primarily concerning the compound's stability. This guide will provide in-depth, field-proven insights to mitigate these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Sample Preparation & Handling

Question 1: I'm observing a gradual decrease in the peak area of my main compound in my sample vials even before injection. What could be the cause?

Answer: This observation strongly suggests that your analyte is degrading in the sample solvent over time.[3] The chemical structure of 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One contains functional groups that can be susceptible to degradation under certain conditions.

Causality Explained:

  • Photosensitivity: Bromo-aromatic compounds can be susceptible to photolytic degradation, where UV light can induce cleavage of the carbon-bromine bond.

  • Solvent Reactivity: The ketone functional group can potentially react with nucleophilic solvents or impurities. The ether linkages in the dioxepin ring could be susceptible to acid-catalyzed hydrolysis if the sample environment is acidic.

  • Temperature Effects: Elevated temperatures can accelerate degradation reactions.

Troubleshooting & Prevention Protocol:

  • Use Amber Vials: To minimize light exposure, always use amber glass autosampler vials.

  • Solvent Selection:

    • Ensure your sample solvent is of high purity (HPLC or MS grade).

    • Avoid reactive or highly acidic/basic solvents. A good starting point is a solvent that is similar in composition to your initial mobile phase, such as a mixture of acetonitrile and water.[3]

  • Temperature Control: Prepare samples fresh and keep them in a cooled autosampler tray (e.g., 4-8°C) until injection.[4]

  • Time-Course Study: To confirm degradation, perform a time-course study by analyzing the same sample preparation at regular intervals (e.g., 0, 2, 4, 8, and 24 hours). This will help you determine the window of stability for your samples.

Question 2: My sample solution is turning slightly yellow. Is this related to decomposition?

Answer: Yes, a color change is a strong indicator of chemical decomposition. For bromo-aromatic compounds, this can be due to the formation of colored degradation products, potentially involving the loss of bromine.

Workflow for Investigation:

A Yellowing Observed B Analyze via HPLC-DAD/UV-Vis A->B C Analyze via LC-MS A->C D Acquire Full UV-Vis Spectrum B->D E Identify New Peaks in Chromatogram B->E F Obtain Mass of Degradants C->F G Propose Degradation Pathway F->G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Conditions cluster_analysis Data Analysis cluster_troubleshoot Troubleshooting A Prepare Fresh Sample in Mobile Phase D Inject Sample A->D B Use Buffered Mobile Phase (pH 7) B->D C Set Column Temperature (start at 30°C) C->D E Evaluate Chromatogram for Degradants D->E F Stable? E->F G Lower Column Temperature F->G No H Change Mobile Phase Composition F->H No I Test Different Column F->I No

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for the Analysis of 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One

This guide provides a comprehensive framework for the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One, a novel pharmaceutical compound. In the landscape of drug development, a validated analytical method is the cornerstone of reliable data, ensuring product quality, safety, and efficacy. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step guidance. We will explore the critical validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R1), and compare different analytical approaches to establish a scientifically sound and robust analytical procedure.[1][2][3]

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4][5][6][7] This guide will not only detail the "what" but also the "why" behind each validation step, reflecting a deep understanding of the scientific principles at play.

The Analytical Challenge: A Stability-Indicating Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other excipients.[8][9] The development of such a method is crucial for assessing the stability of a drug substance and supports the determination of its shelf-life.[2][10]

For 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One, a compound with potential therapeutic applications, establishing a robust stability-indicating HPLC method is a prerequisite for its progression through the drug development pipeline. This guide will use a reversed-phase HPLC (RP-HPLC) method as the primary example, as it is a widely used and versatile technique for the analysis of small-molecule drugs.[11]

Proposed HPLC Method for Analysis

Before delving into the validation process, a suitable HPLC method must be developed. Based on the chemical structure of the analyte (a substituted benzodioxepin derivative), a reversed-phase approach is a logical starting point. The following hypothetical HPLC method will be used as the basis for the validation discussion:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile: 0.1% Phosphoric acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 20 µL
Column Temperature 30 °C
Run Time 15 minutes

This method is designed to provide good resolution and peak shape for the analyte. The choice of a C18 column provides a non-polar stationary phase suitable for the retention of the moderately non-polar analyte. The mobile phase composition can be adjusted to optimize the retention time and resolution from potential impurities.

The Validation Workflow: A Step-by-Step Approach

The validation of an analytical method is a systematic process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[12] The following diagram illustrates the typical workflow for HPLC method validation.

HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation MD Method Optimization Specificity Specificity/ Forced Degradation MD->Specificity Proceed to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_Use Routine Use Robustness->Routine_Use Validated Method Validation Parameter Interconnectivity Specificity Specificity Accuracy Accuracy Specificity->Accuracy Ensures measurement of the correct analyte Linearity Linearity Range Range Linearity->Range Defines the working concentration limits LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Slope is used for calculation Range->Accuracy Accuracy is demonstrated over the defined range Precision Precision Range->Precision Precision is demonstrated over the defined range Accuracy->Precision A method cannot be accurate if it is not precise Robustness Robustness Robustness->Precision Demonstrates reliability of precise results

Sources

Comparative

A Comparative Analysis of Synthetic Strategies for 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One

Introduction 1-(8-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one is a key intermediate in the synthesis of various pharmacologically active molecules. The unique arrangement of the bromo and acetyl functionaliti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(8-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one is a key intermediate in the synthesis of various pharmacologically active molecules. The unique arrangement of the bromo and acetyl functionalities on the benzodioxepine scaffold presents interesting challenges and opportunities in synthetic design. This guide provides a comparative analysis of two plausible synthetic routes to this target molecule, offering in-depth technical insights, step-by-step experimental protocols, and a discussion of the underlying chemical principles that govern these transformations. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the available synthetic methodologies, enabling informed decisions in their research and development endeavors.

Retrosynthetic Analysis: Two Strategic Approaches

Two primary retrosynthetic pathways can be envisioned for the synthesis of the target molecule, each with its own set of advantages and potential challenges. These routes diverge in the sequence of the key bond-forming reactions: Friedel-Crafts acylation and electrophilic bromination.

Route A prioritizes the early introduction of the acetyl group via Friedel-Crafts acylation of the parent 3,4-dihydro-2H-1,5-benzodioxepine, followed by a regioselective bromination.

Route B reverses this sequence, initiating with the bromination of the benzodioxepine core, followed by Friedel-Crafts acylation of the resulting bromo-derivative.

The following sections will delve into a detailed comparative analysis of these two synthetic strategies.

Route A: Acylation Followed by Bromination

This approach commences with the synthesis of the 3,4-dihydro-2H-1,5-benzodioxepine scaffold, followed by the introduction of the acetyl group at the 7-position, and concludes with the selective bromination at the 8-position.

Logical Workflow for Route A

Route A Workflow cluster_0 Step 1: Scaffold Synthesis cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Electrophilic Bromination Catechol Catechol Benzodioxepine 3,4-Dihydro-2H-1,5-benzodioxepine Catechol->Benzodioxepine Williamson Ether Synthesis Dibromopropane 1,3-Dibromopropane Dibromopropane->Benzodioxepine Williamson Ether Synthesis AcylatedProduct 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine Benzodioxepine->AcylatedProduct Friedel-Crafts Acylation AcetylChloride Acetyl Chloride / Acetic Anhydride AcetylChloride->AcylatedProduct Friedel-Crafts Acylation FinalProduct 1-(8-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one AcylatedProduct->FinalProduct Electrophilic Aromatic Substitution Bromine Bromine Bromine->FinalProduct Electrophilic Aromatic Substitution

Caption: Synthetic workflow for Route A.

Step 1: Synthesis of 3,4-Dihydro-2H-1,5-Benzodioxepine

The foundational 3,4-dihydro-2H-1,5-benzodioxepine ring system is efficiently constructed via a Williamson ether synthesis. This reaction involves the condensation of catechol with 1,3-dibromopropane in the presence of a suitable base.

Experimental Protocol:

A mixture of catechol (110 g, 1.0 mol), 1,3-dibromopropane (222 g, 1.1 mol), and anhydrous potassium carbonate (276 g, 2.0 mol) in 1 L of anhydrous N,N-dimethylformamide (DMF) is heated at 120 °C for 48 hours with vigorous stirring.[1] After cooling to room temperature, the inorganic salts are removed by filtration, and the filtrate is poured into 4 L of water. The aqueous phase is extracted with diethyl ether (3 x 500 mL). The combined organic extracts are washed with 3 M sodium hydroxide solution (2 x 200 mL) and then with water until neutral. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to afford 3,4-dihydro-2H-1,5-benzodioxepine.

Step 2: Friedel-Crafts Acylation

The introduction of the acetyl group is achieved through a Friedel-Crafts acylation reaction. The ether oxygens of the dioxepine ring are activating, ortho-, para-directing groups, leading to acylation at the 7-position (para to one of the ether oxygens).

Experimental Protocol:

To a stirred solution of 3,4-dihydro-2H-1,5-benzodioxepine (150 g, 1.0 mol) in 1 L of anhydrous dichloromethane at 0 °C is added aluminum chloride (147 g, 1.1 mol) portion-wise. Acetyl chloride (86 g, 1.1 mol) is then added dropwise over 30 minutes, maintaining the temperature below 5 °C. The reaction mixture is stirred at room temperature for 4 hours. The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 200 mL). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate. After filtration and removal of the solvent, the crude product is purified by recrystallization or column chromatography to yield 7-acetyl-3,4-dihydro-2H-1,5-benzodioxepine.

Step 3: Regioselective Bromination

This is the critical step in Route A, where the regioselectivity of the bromination is dictated by the directing effects of the existing substituents. The ether oxygens are activating and ortho-, para-directing, while the acetyl group is a deactivating, meta-directing group. The combined effect of these groups directs the incoming electrophile (bromine) to the 8-position, which is ortho to one of the activating ether groups and meta to the deactivating acetyl group.

Experimental Protocol:

To a solution of 7-acetyl-3,4-dihydro-2H-1,5-benzodioxepine (19.2 g, 0.1 mol) in 200 mL of glacial acetic acid is added a solution of bromine (16.0 g, 0.1 mol) in 50 mL of glacial acetic acid dropwise at room temperature. The reaction mixture is stirred for 2 hours. The mixture is then poured into a large volume of water, and the precipitated solid is collected by filtration. The solid is washed with water and then with a dilute solution of sodium thiosulfate to remove any unreacted bromine. The crude product is purified by recrystallization from ethanol to afford 1-(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one.

Route B: Bromination Followed by Acylation

This alternative strategy involves the initial bromination of the 3,4-dihydro-2H-1,5-benzodioxepine core, followed by a Friedel-Crafts acylation.

Logical Workflow for Route B

Route B Workflow cluster_0 Step 1: Scaffold Synthesis cluster_1 Step 2: Electrophilic Bromination cluster_2 Step 3: Friedel-Crafts Acylation Benzodioxepine 3,4-Dihydro-2H-1,5-benzodioxepine BrominatedProduct 7-Bromo-3,4-dihydro-2H-1,5-benzodioxepine Benzodioxepine->BrominatedProduct Electrophilic Aromatic Substitution Bromine Bromine FinalProduct 1-(8-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one BrominatedProduct->FinalProduct Friedel-Crafts Acylation AcetylChloride Acetyl Chloride / Acetic Anhydride AcetylChloride->FinalProduct Friedel-Crafts Acylation Same as Route A Same as Route A

Caption: Synthetic workflow for Route B.

Step 1: Synthesis of 3,4-Dihydro-2H-1,5-Benzodioxepine

This step is identical to Step 1 in Route A.

Step 2: Electrophilic Bromination

The unsubstituted 3,4-dihydro-2H-1,5-benzodioxepine is subjected to electrophilic bromination. The two ether oxygens are activating, ortho-, para-directing groups, leading primarily to the formation of the 7-bromo isomer.

Experimental Protocol:

To a solution of 3,4-dihydro-2H-1,5-benzodioxepine (150 g, 1.0 mol) in 1 L of carbon tetrachloride is added N-bromosuccinimide (178 g, 1.0 mol) and a catalytic amount of benzoyl peroxide. The mixture is refluxed for 4 hours. After cooling, the succinimide is filtered off, and the filtrate is washed with water and dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by vacuum distillation to yield 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine.

Step 3: Friedel-Crafts Acylation

The final step involves the Friedel-Crafts acylation of the brominated intermediate. The ether oxygens remain activating and ortho-, para-directing, while the bromine atom is a deactivating but ortho-, para-directing group. The acylation is expected to occur at the position ortho to the ether oxygen and meta to the bromine atom, which is the 8-position.

Experimental Protocol:

To a stirred solution of 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine (22.9 g, 0.1 mol) in 200 mL of anhydrous carbon disulfide is added aluminum chloride (14.7 g, 0.11 mol) at 0 °C. Acetyl chloride (8.6 g, 0.11 mol) is then added dropwise. The reaction mixture is stirred at room temperature for 6 hours. The workup procedure is similar to that described in Step 2 of Route A. The crude product is purified by column chromatography to give 1-(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one.

Comparative Analysis and Discussion

FeatureRoute A (Acylation then Bromination)Route B (Bromination then Acylation)
Regioselectivity High: The directing groups in the intermediate strongly favor bromination at the desired 8-position.Moderate to High: Acylation is directed to the 8-position due to the combined directing effects, but the deactivating nature of bromine may require harsher conditions.
Reaction Conditions Milder conditions for bromination may be possible.Potentially harsher conditions required for the Friedel-Crafts acylation of the deactivated bromo-intermediate.
Potential Byproducts Over-bromination or alternative bromination positions are potential, but less likely, byproducts.Formation of isomeric acylated products is a possibility, although the 8-acetyl isomer is expected to be major.
Overall Yield Potentially higher due to better regiocontrol in the final step.May be lower due to the deactivating effect of the bromine in the acylation step.
Purification Purification of the final product from any minor brominated isomers might be challenging.Purification of the acylated product from unreacted starting material and potential isomers may be required.

Expertise & Experience Insights:

From a practical standpoint, Route A is generally the preferred method . The strong ortho-, para-directing and activating nature of the ether groups in the initial Friedel-Crafts acylation ensures a high yield of the 7-acetyl intermediate. Subsequently, the powerful meta-directing effect of the acetyl group, in concert with the ortho-, para-directing ether linkages, provides excellent control over the regioselectivity of the final bromination step, strongly favoring the desired 8-bromo isomer.

In contrast, Route B introduces a deactivating bromine atom early in the synthesis. While bromine is an ortho-, para-director, its electron-withdrawing inductive effect deactivates the aromatic ring towards further electrophilic substitution.[2][3] Consequently, the subsequent Friedel-Crafts acylation may require more forcing conditions (e.g., higher temperatures, stronger Lewis acids, or longer reaction times), which can lead to lower yields and the formation of undesired byproducts. The potential for reduced reactivity and selectivity in the acylation step makes Route B a less efficient and less reliable approach compared to Route A.

Conclusion

Both synthetic routes presented provide viable pathways to 1-(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one. However, a thorough analysis of the directing effects of the substituents and the reactivity of the intermediates strongly suggests that Route A, involving Friedel-Crafts acylation followed by regioselective bromination, is the more strategic and efficient approach. This route offers superior control over the regiochemistry of the final bromination step, likely leading to a higher overall yield and a cleaner product profile. The insights and detailed protocols provided in this guide are intended to empower researchers to confidently and efficiently synthesize this valuable chemical intermediate for their ongoing scientific pursuits.

References

  • Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine. PrepChem. [Link]

  • Electrophilic aromatic directing groups. Wikipedia. [Link]

  • Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]

  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • 2H-1,5-Benzodioxepin,7-bromo-3,4-dihydro-. Axsyn. [Link]

Sources

Validation

Comparison of 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One with other aldose reductase inhibitors

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals Introduction: The Crucial Role of Aldose Reductase in Diabetic Pathophysiology Diabetes mellitus is a global he...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Crucial Role of Aldose Reductase in Diabetic Pathophysiology

Diabetes mellitus is a global health crisis characterized by chronic hyperglycemia, which, over time, leads to debilitating complications such as neuropathy, nephropathy, retinopathy, and cataracts.[1] A key player in the development of these complications is the enzyme aldose reductase (AR), classified as AKR1B1.[2] Aldose reductase is the first and rate-limiting enzyme in the polyol pathway.[1] Under normal glucose conditions, this pathway is minor. However, in the hyperglycemic state of diabetes, the flux of glucose through the polyol pathway is significantly increased.[2] Aldose reductase catalyzes the NADPH-dependent reduction of glucose to sorbitol.[2] Sorbitol, being relatively impermeable to cell membranes, accumulates intracellularly, leading to osmotic stress and subsequent cellular damage.[2] This osmotic stress, along with the depletion of NADPH and the generation of reactive oxygen species, is a primary driver of tissue damage in diabetes.[3] Consequently, the inhibition of aldose reductase has been a major therapeutic strategy for the prevention and treatment of diabetic complications.[4]

This guide provides a comparative analysis of several key aldose reductase inhibitors (ARIs), offering insights into their efficacy, mechanisms of action, and clinical profiles. It is important to note that while this guide aims to be comprehensive, a thorough search of scientific literature and databases did not yield any publicly available data on the aldose reductase inhibitory activity of 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One . Therefore, this specific compound cannot be directly compared with the established inhibitors discussed herein. The focus of this guide will be on well-characterized ARIs that have undergone significant preclinical and clinical investigation.

The Polyol Pathway and the Rationale for Aldose Reductase Inhibition

The rationale for developing ARIs is straightforward: by blocking the first enzyme in the polyol pathway, it is possible to prevent the accumulation of sorbitol and the subsequent cascade of cellular damage. The signaling pathway below illustrates the central role of aldose reductase in diabetic complications.

cluster_0 Hyperglycemia cluster_1 Polyol Pathway cluster_2 Cellular Stress & Damage cluster_3 Diabetic Complications Glucose High Intracellular Glucose AR Aldose Reductase (AKR1B1) Glucose->AR + NADPH Sorbitol Sorbitol Accumulation AR->Sorbitol + NADP+ OxidativeStress Oxidative Stress (NADPH Depletion) AR->OxidativeStress SDH Sorbitol Dehydrogenase Sorbitol->SDH OsmoticStress Osmotic Stress Sorbitol->OsmoticStress Fructose Fructose SDH->Fructose AGEs Advanced Glycation End-products (AGEs) Fructose->AGEs CellDamage Cellular Damage & Dysfunction OsmoticStress->CellDamage OxidativeStress->CellDamage AGEs->CellDamage Neuropathy Neuropathy CellDamage->Neuropathy Retinopathy Retinopathy CellDamage->Retinopathy Nephropathy Nephropathy CellDamage->Nephropathy Cataracts Cataracts CellDamage->Cataracts ARI Aldose Reductase Inhibitors (ARIs) ARI->AR Inhibition

Caption: The Polyol Pathway and Sites of Action for Aldose Reductase Inhibitors.

Comparative Analysis of Prominent Aldose Reductase Inhibitors

A number of ARIs have been developed and evaluated over the years. This section provides a comparative overview of some of the most notable examples.

Epalrestat

Epalrestat is currently the only aldose reductase inhibitor approved for clinical use, primarily in Japan and India, for the treatment of diabetic neuropathy.[2] It is a carboxylic acid derivative and acts as a non-competitive and reversible inhibitor of aldose reductase.[5] By inhibiting the enzyme, Epalrestat reduces the accumulation of sorbitol in nerves, thereby alleviating symptoms of neuropathy such as pain, numbness, and tingling.[6]

  • Efficacy: Clinical trials have demonstrated that long-term treatment with Epalrestat can effectively delay the progression of diabetic neuropathy and improve associated symptoms.[7] A three-year, multicenter study showed that Epalrestat prevented the deterioration of median motor nerve conduction velocity (MNCV) seen in the control group.[7] The effects were more pronounced in patients with good glycemic control.[7]

  • Safety: Epalrestat is generally well-tolerated. A study involving over 5,000 patients reported adverse drug reactions in only 2.5% of cases, with none being severe.[8]

Tolrestat

Tolrestat is another carboxylic acid derivative that showed initial promise as a potent ARI.[2] However, it was withdrawn from the market in several countries due to concerns about serious adverse effects, including liver toxicity, and reduced efficacy in subsequent clinical trials.[2]

  • Efficacy: Early clinical trials suggested that Tolrestat could provide sustained improvement in symptomatic diabetic neuropathy.[9] A 52-week multicenter trial found that a 200 mg daily dose of Tolrestat resulted in significant improvements in both motor nerve conduction velocities and paraesthetic symptom scores compared to placebo.[9]

  • Adverse Effects: Concerns about liver toxicity were a major factor in the withdrawal of Tolrestat.[10]

Zopolrestat

Zopolrestat is a potent, orally active aldose reductase inhibitor that was investigated for the treatment of diabetic complications.[3]

  • Potency: In vitro studies have shown Zopolrestat to be a highly potent inhibitor of aldose reductase.

  • Clinical Development: Despite its potency, the clinical development of Zopolrestat did not lead to its approval for widespread use.

Fidarestat

Fidarestat is a potent aldose reductase inhibitor that has been extensively studied for its potential to treat diabetic neuropathy.[11] It is considered a promising ARI and may be a candidate for future approval.[1]

  • Efficacy: A 52-week, multicenter, placebo-controlled, double-blind study demonstrated that Fidarestat treatment led to significant improvements in several electrophysiological measures of nerve function compared to placebo.[12][13] Patients treated with Fidarestat also experienced significant improvements in subjective symptoms of neuropathy, including numbness and spontaneous pain.[12][13]

  • Safety: In the aforementioned 52-week study, Fidarestat was well-tolerated, with an adverse event profile that was not significantly different from that of the placebo group.[12]

Ranirestat

Ranirestat is another aldose reductase inhibitor that has undergone clinical evaluation for diabetic sensorimotor polyneuropathy.

  • Efficacy: Clinical trials with Ranirestat have yielded mixed results. While some studies have shown improvements in nerve conduction velocity, others have failed to demonstrate a significant benefit over placebo for primary efficacy endpoints.[14][15] A phase IIb clinical trial in Japan showed a significant increase in summed nerve conduction velocity in all Ranirestat groups compared to baseline, but a statistically significant improvement versus placebo for clinical symptoms was not demonstrated due to a large placebo effect.[16]

  • Safety: Ranirestat has been generally well-tolerated in clinical trials.[14]

Quantitative Comparison of Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency. The table below summarizes the reported IC50 values for the discussed aldose reductase inhibitors. It is important to note that these values can vary depending on the specific assay conditions.

Aldose Reductase InhibitorReported IC50 Value (Rat Lens Aldose Reductase)Reference(s)
Epalrestat 227 nM[17]
Tolrestat 3.14 µM (for standard sorbinil)[18][19]
Zopolrestat N/A
Fidarestat N/A
Ranirestat N/A

The Importance of Selectivity: ALR1 vs. ALR2

A critical aspect in the development of ARIs is their selectivity for aldose reductase (ALR2) over the closely related enzyme aldehyde reductase (ALR1).[20] ALR1 plays a vital role in the detoxification of various aldehydes, and its inhibition can lead to undesirable side effects.[20] Therefore, an ideal ARI should exhibit high selectivity for ALR2. The lack of selectivity has been a contributing factor to the failure of some ARIs in clinical trials.[21]

Experimental Protocol: In Vitro Aldose Reductase Inhibition Assay

To provide a practical understanding of how the inhibitory activity of compounds like those discussed is determined, a detailed protocol for an in vitro aldose reductase inhibition assay is provided below. This spectrophotometric assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH.[22]

Materials and Reagents
  • Recombinant human aldose reductase (rhAR)

  • NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

  • DL-Glyceraldehyde (substrate)

  • Sodium phosphate buffer (pH 6.2)

  • Test compound (e.g., 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One, dissolved in DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Assay Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in DMSO. The final concentration of DMSO in the reaction mixture should not exceed 1%.[22]

    • Prepare working solutions of NADPH and DL-glyceraldehyde in sodium phosphate buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • 140 µL of sodium phosphate buffer (0.1 M, pH 6.2)

      • 20 µL of the test compound at various concentrations (or DMSO for the control).

      • 20 µL of rhAR enzyme solution.

  • Pre-incubation:

    • Add 20 µL of 0.125 mM NADPH to all wells.[22]

    • Pre-incubate the plate at 37°C for 10 minutes.[22]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of 40 mM DL-glyceraldehyde to all wells except the blank.[22]

    • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 5 minutes using a microplate reader.[22]

  • Data Analysis:

    • Calculate the rate of reaction (decrease in absorbance per minute).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

cluster_0 Reagent Preparation cluster_1 Assay Plate Setup cluster_2 Reaction & Measurement cluster_3 Data Analysis Reagents Prepare Buffer, NADPH, Substrate, & Test Compound Plate Add Buffer, Test Compound, & Enzyme to 96-well Plate Reagents->Plate Preincubation Add NADPH & Pre-incubate at 37°C Plate->Preincubation Initiation Add Substrate to Initiate Reaction Preincubation->Initiation Measurement Measure Absorbance Decrease at 340 nm Initiation->Measurement Analysis Calculate % Inhibition & Determine IC50 Measurement->Analysis

Caption: Experimental Workflow for In Vitro Aldose Reductase Inhibition Assay.

Conclusion and Future Perspectives

The inhibition of aldose reductase remains a compelling therapeutic strategy for mitigating the long-term complications of diabetes. While Epalrestat has demonstrated clinical utility, the journey of other ARIs has been hampered by issues of efficacy and safety, particularly cardiotoxicity and hepatotoxicity. The ideal aldose reductase inhibitor would possess high potency and, crucially, high selectivity for ALR2 over ALR1 to minimize off-target effects.

For novel compounds such as 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One to be considered as potential ARIs, a systematic evaluation of their in vitro inhibitory activity and selectivity is the essential first step. Subsequent in vivo studies in animal models of diabetes would then be necessary to assess their efficacy in preventing or reversing diabetic complications. The lessons learned from the clinical trials of past ARIs underscore the importance of a thorough preclinical characterization to ensure both efficacy and a favorable safety profile before advancing to human studies. The future of ARI development will likely focus on designing highly selective inhibitors and potentially exploring their use in combination with other therapies to more effectively combat the multifaceted nature of diabetic complications.

References

  • In Search of Differential Inhibitors of Aldose Reductase - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]

  • A Review on Aldose Reductase Inhibitors: Chemistry and Pharmacological Activity. (2024, September 21). Retrieved January 22, 2026, from [Link]

  • A multicentre trial of the aldose-reductase inhibitor, tolrestat, in patients with symptomatic diabetic neuropathy. (n.d.). Retrieved January 22, 2026, from [Link]

  • Study Details | NCT06383390 | The Effect of Retatrutide Once Weekly on Cardiovascular Outcomes and Kidney Outcomes in Adults Living With Obesity (TRIUMPH-Outcomes) | ClinicalTrials.gov. (n.d.). Retrieved January 22, 2026, from [Link]

  • IC 50 values for the inhibition of aldose reductase and sorbitol dehydrogenase by selected tropical fruits. (n.d.). Retrieved January 22, 2026, from [Link]

  • In vitro inhibition of lens aldose reductase by (2-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]Indole-8-yl)-acetic acid in enzyme preparations isolated from diabetic rats. (2025, October 22). Retrieved January 22, 2026, from [Link]

  • Safety and Efficacy of Ranirestat in Patients With Mild-To-Moderate Diabetic Sensorimotor Polyneuropathy. (n.d.). Retrieved January 22, 2026, from [Link]

  • Benzopyrazines: Synthesis, Characterization and Evaluation as Aldose Reductase Inhibitors. (n.d.). Retrieved January 22, 2026, from [Link]

  • Addressing selectivity issues of aldose reductase 2 inhibitors for the management of diabetic complications. (n.d.). Retrieved January 22, 2026, from [Link]

  • Clinical investigation of epalrestat, an aldose reductase inhibitor, on diabetic neuropathy in Japan. (n.d.). Retrieved January 22, 2026, from [Link]

  • Tolrestat for mild diabetic neuropathy. A 52-week, randomized, placebo-controlled trial. (1993, January 1). Retrieved January 22, 2026, from [Link]

  • Clinical Efficacy of Fidarestat, a Novel Aldose Reductase Inhibitor, for Diabetic Peripheral Neuropathy. (2001, October 1). Retrieved January 22, 2026, from [Link]

  • Aldose Reductase Inhibition Counteracts Oxidative-Nitrosative Stress and Poly(ADP-Ribose) Polymerase Activation in Tissue Sites for Diabetes Complications. (n.d.). Retrieved January 22, 2026, from [Link]

  • Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell. (n.d.). Retrieved January 22, 2026, from [Link]

  • Long-term effects of tolrestat on symptomatic diabetic sensory polyneuropathy. (n.d.). Retrieved January 22, 2026, from [Link]

  • A clinical trial study to evaluate the efficacy and safety of Epalrestat 150 mg Sustained Release Tablets in patients suffering from (peripheral) diabetic neuropathy. (n.d.). Retrieved January 22, 2026, from [Link]

  • Selectivity Challenges for Aldose Reductase Inhibitors: A Review on Comparative SAR and Interaction Studies | Request PDF. (n.d.). Retrieved January 22, 2026, from [Link]

  • Benzopyrazines: Synthesis, Characterization and Evaluation as Aldose Reductase Inhibitors. (2025, October 17). Retrieved January 22, 2026, from [Link]

  • Clinical Efficacy of Fidarestat, a Novel Aldose Reductase Inhibitor, for Diabetic Peripheral Neuropathy A 52-week multicenter placebo-controlled double-blind parallel group study. (2025, August 6). Retrieved January 22, 2026, from [Link]

  • Safety and efficacy of ranirestat in patients with mild-to-moderate diabetic sensorimotor polyneuropathy | Request PDF. (2025, August 7). Retrieved January 22, 2026, from [Link]

  • Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold. (n.d.). Retrieved January 22, 2026, from [Link]

  • Study of Epalrestat in Diabetic Distal Symmetric Polyneuropathy and correlation of its therapeutic efficacy with erythrocyte sorbitol levels : A step towards Precision Medicine | Jain | Clinical Diabetology. (2021, May 27). Retrieved January 22, 2026, from [Link]

  • Aldose Reductase Inhibitory Activity of Compounds from Zea mays L. (n.d.). Retrieved January 22, 2026, from [Link]

  • Clinical efficacy of fidarestat, a novel aldose reductase inhibitor, for diabetic peripheral neuropathy: a 52-week multicenter placebo-controlled double-blind parallel group study. (n.d.). Retrieved January 22, 2026, from [Link]

  • Aldose reductase inhibition Assay protocol. (2017, June 20). Retrieved January 22, 2026, from [Link]

  • Fidarestat (SNK-860), a Potent Aldose Reductase Inhibitor, Normalizes the Elevated Sorbitol Accumulation in Erythrocytes of Diabetic Patients. (n.d.). Retrieved January 22, 2026, from [Link]

  • Effects of zopolrestat on hyperglycemia-induced changes in sorbitol... (n.d.). Retrieved January 22, 2026, from [Link]

  • Development of Novel Indole-Based Bifunctional Aldose Reductase Inhibitors/Antioxidants as Promising Drugs for the Treatment of Diabetic Complications. (n.d.). Retrieved January 22, 2026, from [Link]

  • Results of a Phase II Clinical Trial for Ranirestat - Therapeutic Agent for Diabetic Complications. (2011, May 11). Retrieved January 22, 2026, from [Link]

  • Inhibition of aldose reductase enhances HeLa cell sensitivity to chemotherapeutic drugs and involves activation of extracellular signal-regulated kinases. (n.d.). Retrieved January 22, 2026, from [Link]

  • Long-Term Clinical Effects of Epalrestat, an Aldose Reductase Inhibitor, on Diabetic Peripheral Neuropathy. (2006, July 1). Retrieved January 22, 2026, from [Link]

  • Development, Molecular Docking, and In Silico ADME Evaluation of Selective ALR2 Inhibitors for the Treatment of Diabetic Complications via Suppression of the Polyol Pathway | ACS Omega. (2022, July 19). Retrieved January 22, 2026, from [Link]

  • The half maximal inhibitory concentration graphs (IC50) of studied drugs for aldose reductase. (n.d.). Retrieved January 22, 2026, from [Link]

  • Aldose reductase inhibitor ranirestat significantly improves nerve conduction velocity in diabetic polyneuropathy: A randomized double-blind placebo-controlled study in Japan. (n.d.). Retrieved January 22, 2026, from [Link]

  • A New Approach to Control the Enigmatic Activity of Aldose Reductase | PLOS One. (n.d.). Retrieved January 22, 2026, from [Link]

  • Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold. (n.d.). Retrieved January 22, 2026, from [Link]

  • A New Approach to Control the Enigmatic Activity of Aldose Reductase. (n.d.). Retrieved January 22, 2026, from [Link]

  • A clinical trial study to evaluate the efficacy and safety of Epalrestat 150 mg Sustained Release Tablets in patients suffering from (peripheral) diabetic neuropathy | MedPath. (n.d.). Retrieved January 22, 2026, from [Link]

  • The Effect of Retatrutide Once Weekly on Cardiovascular Outcomes and Kidney Outcomes in Adults Living With Obesity (TRIUMPH-Outcomes) | Mount Sinai. (n.d.). Retrieved January 22, 2026, from [Link]

  • Development, Molecular Docking, and In Silico ADME Evaluation of Selective ALR2 Inhibitors for the Treatment of Diabetic Complications via Suppression of the Polyol Pathway. (2022, July 19). Retrieved January 22, 2026, from [Link]

  • Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation | ACS Omega. (2024, April 23). Retrieved January 22, 2026, from [Link]

  • Study Details | NCT00101426 | Safety and Efficacy of AS-3201 in the Treatment of Diabetic Sensorimotor Polyneuropathy | ClinicalTrials.gov. (n.d.). Retrieved January 22, 2026, from [Link]

  • Long-term clinical effects of epalrestat, an aldose reductase inhibitor, on progression of diabetic neuropathy and other microvascular complications. (n.d.). Retrieved January 22, 2026, from [Link]

  • Inhibition of Aldose Reductase and Red Blood Cell Sorbitol Accumulation by Extract of Capparis spinosa. (n.d.). Retrieved January 22, 2026, from [Link]

  • Aldose reductase inhibitors for the treatment of diabetic polyneuropathy. (2007, October 17). Retrieved January 22, 2026, from [Link]

Sources

Comparative

Structure-activity relationship of 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One derivatives

For researchers, medicinal chemists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount to designing effective therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount to designing effective therapeutics. This guide provides a comprehensive framework for elucidating the structure-activity relationship (SAR) of a promising class of compounds: 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One derivatives. Due to the novelty of this specific scaffold, this guide will establish a proposed workflow for a systematic SAR study, complete with detailed experimental protocols and data interpretation strategies.

The 1,5-benzodioxepin core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential as central nervous system agents. The parent compound, 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One, presents several key regions for chemical modification, allowing for a thorough investigation of how structural changes impact biological function.

A Strategic Approach to SAR: The Proposed Investigational Workflow

A successful SAR campaign requires a logical and iterative process of design, synthesis, and biological evaluation. The following workflow is proposed for the systematic study of 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One derivatives.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Data Analysis & Iteration Core_Scaffold Parent Compound: 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One Modification_Sites Identify Key Modification Sites (R1, R2, R3) Core_Scaffold->Modification_Sites Derivative_Synthesis Synthesize a Library of Derivatives Modification_Sites->Derivative_Synthesis Primary_Screening Primary Screening: High-Throughput Assay Derivative_Synthesis->Primary_Screening Test Secondary_Screening Secondary Screening: Dose-Response & Selectivity Primary_Screening->Secondary_Screening ADMET_Profiling In Vitro ADMET Prolifing Secondary_Screening->ADMET_Profiling SAR_Analysis Analyze Structure-Activity Relationships ADMET_Profiling->SAR_Analysis Analyze Identify_Leads Identify Lead Compounds SAR_Analysis->Identify_Leads Next_Gen_Design Design Next-Generation Derivatives Identify_Leads->Next_Gen_Design Next_Gen_Design->Derivative_Synthesis Iterate

Caption: Proposed workflow for the systematic SAR study of 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One derivatives.

Key Molecular Regions for Modification

To build a comprehensive SAR model, systematic modifications will be focused on three key regions of the parent molecule:

  • R1: The Acetyl Group: This site allows for exploration of the impact of the carbonyl group and the size of the alkyl chain.

  • R2: The Bromo Substituent: This position on the aromatic ring is crucial for investigating the role of halogens and other electron-withdrawing or -donating groups.

  • R3: The Dioxepin Ring: Modifications here can probe the importance of the heterocyclic ring system for biological activity.

Comparative Data of Hypothetical Derivatives

The following table presents a hypothetical dataset to illustrate how SAR data for this class of compounds could be organized and interpreted. The biological activity is represented as the half-maximal inhibitory concentration (IC50) against a hypothetical kinase target.

Compound IDR1 ModificationR2 ModificationR3 ModificationIC50 (nM)
Parent -COCH3-BrDihydro-1,5-benzodioxepin500
1a -COCF3-BrDihydro-1,5-benzodioxepin250
1b -CH(OH)CH3-BrDihydro-1,5-benzodioxepin>10000
2a -COCH3-ClDihydro-1,5-benzodioxepin450
2b -COCH3-FDihydro-1,5-benzodioxepin600
2c -COCH3-IDihydro-1,5-benzodioxepin300
2d -COCH3-CNDihydro-1,5-benzodioxepin150
3a -COCH3-Br1,4-Benzodioxane2500

Interpretation of Hypothetical Data:

  • R1 Position: Replacing the methyl group of the acetyl with a trifluoromethyl group (Compound 1a ) leads to a two-fold increase in potency, suggesting that a more electron-withdrawing group at this position is favorable. Reduction of the carbonyl to a hydroxyl group (Compound 1b ) results in a complete loss of activity, indicating the carbonyl is essential for binding.

  • R2 Position: The nature of the halogen at this position influences activity, with iodine (Compound 2c ) being slightly more favorable than bromine and chlorine (Compounds Parent , 2a ). A significant enhancement in potency is observed with the introduction of a cyano group (Compound 2d ), suggesting a strong electronic and/or steric preference.

  • R3 Position: Altering the seven-membered dioxepin ring to a six-membered dioxane ring (Compound 3a ) leads to a significant drop in activity, highlighting the importance of the specific conformation of the heterocyclic ring system.

Experimental Protocols

General Synthetic Procedure for R1 and R2 Analogs

A versatile synthetic route to access a variety of R1 and R2 analogs of 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One can be achieved through Friedel-Crafts acylation of a suitably substituted 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine.

Step-by-Step Protocol:

  • Starting Material Synthesis: Synthesize 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine.[1]

  • Friedel-Crafts Acylation:

    • To a solution of 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add a Lewis acid catalyst (e.g., aluminum trichloride, 1.2 eq).

    • Slowly add the desired acyl chloride or anhydride (1.1 eq).

    • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

    • Quench the reaction by carefully adding ice-water.

    • Extract the product with an organic solvent, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

In Vitro Kinase Inhibition Assay Protocol

This protocol describes a representative primary screening assay to determine the inhibitory activity of the synthesized compounds against a target kinase.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of each test compound in 100% DMSO. Create a dilution series of the compounds in assay buffer.

  • Assay Reaction:

    • In a 96-well plate, add the kinase, the fluorescently labeled peptide substrate, and the test compound at various concentrations.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding a solution containing EDTA.

    • Measure the fluorescence intensity using a plate reader. The signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow Compound_Prep Prepare Compound Dilution Series Reaction_Mix Prepare Reaction Mix: Kinase, Substrate, Compound Compound_Prep->Reaction_Mix Initiate_Reaction Initiate with ATP Incubate Reaction_Mix->Initiate_Reaction Stop_Reaction Stop Reaction with EDTA Initiate_Reaction->Stop_Reaction Read_Plate Measure Fluorescence Stop_Reaction->Read_Plate Data_Analysis Calculate % Inhibition Determine IC50 Read_Plate->Data_Analysis

Caption: Workflow for the in vitro kinase inhibition assay.

Conclusion and Future Directions

This guide outlines a systematic and scientifically rigorous approach to defining the structure-activity relationship of 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One derivatives. By employing a logical workflow of design, synthesis, and biological testing, researchers can efficiently map the SAR of this novel compound class. The hypothetical data and detailed protocols provided herein serve as a blueprint for initiating such an investigation. Future work should focus on expanding the library of derivatives to include a wider range of functional groups at the R1, R2, and R3 positions. Promising lead compounds identified through this process can then be advanced to more complex biological assays and in vivo studies to assess their therapeutic potential.

References

  • (No Author) (2025-08-06). Synthesis and Qualitative Olfactory Evaluation of Benzodioxepine Analogues | Request PDF. ResearchGate. [Link]

  • Chemspace. (n.d.). 1-(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one - C11H11BrO3. [Link]

  • Jiangsu Argon Krypton Material Technology Co., Ltd. (n.d.). 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One - CAS:175136-35-3. [Link]

Sources

Validation

A Comparative Guide to the Bioactivity of Benzodioxepin Isomers: Unraveling Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the benzodioxepin scaffold represents a privileged heterocyclic system, forming the core of numerous biologically a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzodioxepin scaffold represents a privileged heterocyclic system, forming the core of numerous biologically active compounds. The arrangement of the oxygen atoms within the seven-membered ring gives rise to various positional isomers, such as 1,4-benzodioxepin and 1,5-benzodioxepin, each with a unique three-dimensional structure that can significantly influence its pharmacological profile. This guide provides a comparative analysis of the bioactivity of benzodioxepin isomers, drawing upon experimental data from closely related heterocyclic systems to illuminate the critical role of isomeric variation in drug design and development. While direct comparative studies on benzodioxepin isomers are limited, by examining their nitrogen-containing counterparts, the benzodiazepines, and other related structures, we can infer key structure-activity relationships (SAR) that likely govern the therapeutic potential of these fascinating molecules.

The Significance of Isomerism in Benzodioxepin Scaffolds

Isomers, molecules that share the same molecular formula but differ in the arrangement of their atoms, can exhibit remarkably different biological activities. In the context of benzodioxepins, positional isomerism (the location of the oxygen atoms) and stereoisomerism (the spatial arrangement of substituents) are critical determinants of a molecule's ability to interact with biological targets. The subtle shifts in geometry and electronic distribution between isomers can lead to profound differences in receptor binding affinity, enzyme inhibition, and overall pharmacological effect.

A notable example from a related class of compounds, the benzodiazepines, highlights the importance of the heteroatom arrangement. Studies comparing 1,4- and 1,5-benzodiazepines have revealed differences in their effects on human performance, suggesting that the positioning of the nitrogen atoms influences their interaction with receptors in the central nervous system. This underscores the principle that the isomeric form of a heterocyclic scaffold is a crucial factor in determining its bioactivity.

Comparative Bioactivity Profile: Insights from Related Heterocycles

In the absence of direct comparative studies on benzodioxepin isomers, we turn our attention to analogous heterocyclic systems to draw informed parallels. The following sections explore the anticancer and central nervous system activities of derivatives of related scaffolds, providing a framework for understanding the potential differences between benzodioxepin isomers.

Anticancer Activity: A Tale of Two Scaffolds

The quest for novel anticancer agents has led researchers to explore a wide array of heterocyclic compounds. Derivatives of both 1,4- and 1,5-benzodiazepines, as well as 1,4-benzodioxanes, have demonstrated promising cytotoxic effects against various cancer cell lines.

1,4-Benzodioxane Derivatives as Potential Anticancer Agents:

Research into 1,4-benzodioxan-related compounds has identified derivatives with significant cytotoxic effects against human prostate cancer cells (PC-3).[1] The anticancer activity of certain 1,4-dioxane derivatives has been shown to be dependent on their interaction with α1-adrenergic receptors, and this activity is influenced by the molecule's chirality.[1]

1,5-Benzodiazepine Derivatives as Dual Inhibitors:

A 1,5-benzodiazepin-2-one derivative has been identified as a potent dual inhibitor of HER2 and HDAC1, two important targets in cancer therapy.[2] This compound demonstrated significant antiproliferative effects against HepG2 cancer cells, inducing apoptosis and cell cycle arrest in the G2/M phase.[2] The IC50 values for HER2 and HDAC1 inhibition were remarkably low, at 0.023 nM and 0.041 nM, respectively.[2]

Table 1: Comparative Cytotoxicity of Heterocyclic Scaffolds

Compound ClassIsomeric ScaffoldCell LineIC50 (µM)Reference
Benzo[b]pyrano[2,3-e][2][3]diazepines1,4-DiazepineHCT-11616.19 ± 1.35[4]
Benzo[b]pyrano[2,3-e][2][3]diazepines1,4-DiazepineMCF-717.16 ± 1.54[4]
1,5-Benzothiazepine Derivatives1,5-ThiazepineHep G-23.29 ± 0.15[5]
5-Aryl-1,4-benzodiazepines1,4-DiazepineVariesEnhanced with chloro-substituent[6]

This table presents data from related heterocyclic systems to infer potential differences between benzodioxepin isomers.

The data suggests that the arrangement of heteroatoms plays a crucial role in the anticancer potential of these seven-membered heterocyclic systems. The enhanced activity of chloro-substituted 5-aryl-1,4-benzodiazepines points to the importance of specific substituent patterns in optimizing cytotoxic effects.[6]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The following is a generalized protocol for assessing the cytotoxic activity of compounds against cancer cell lines, based on methodologies described in the literature.[7]

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight.

  • Compound Treatment: The test compounds (benzodioxepin isomers and derivatives) are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations in the culture medium. The cells are treated with these dilutions for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: The plates are incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals. The supernatant is then removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., MCF-7, HCT-116) cell_seeding 2. Cell Seeding (96-well plates) cell_culture->cell_seeding compound_prep 3. Compound Preparation (Serial Dilutions) cell_seeding->compound_prep cell_treatment 4. Cell Treatment (48-72 hours) compound_prep->cell_treatment mtt_addition 5. MTT Addition cell_treatment->mtt_addition formazan_solubilization 6. Formazan Solubilization mtt_addition->formazan_solubilization absorbance 7. Absorbance Measurement formazan_solubilization->absorbance ic50 8. IC50 Calculation absorbance->ic50

Future Directions: The Need for Direct Comparative Studies

The synthesis and parallel biological evaluation of positional and stereoisomers of benzodioxepins are essential to definitively map their structure-activity relationships. Such studies would provide invaluable data for the rational design of novel therapeutic agents with improved potency and selectivity. Key areas for future investigation include:

  • Comparative Cytotoxicity Screening: A systematic evaluation of 1,3-, 1,4-, and 1,5-benzodioxepin isomers and their derivatives against a panel of cancer cell lines.

  • Receptor Binding Assays: Comparative studies to determine the binding affinities of benzodioxepin isomers for various receptors, particularly those in the central nervous system.

  • Enzyme Inhibition Assays: Investigating the inhibitory potential of benzodioxepin isomers against key enzymes implicated in disease, such as kinases and histone deacetylases.

  • Stereoselective Synthesis and Evaluation: The development of methods for the enantioselective synthesis of chiral benzodioxepin derivatives and the subsequent evaluation of the biological activity of individual enantiomers.

Conclusion

While direct comparative data on the bioactivity of benzodioxepin isomers remains a gap in the current scientific literature, by examining the structure-activity relationships of closely related heterocyclic systems, we can appreciate the profound impact of isomeric variations. The evidence from benzodiazepine and benzodioxane research strongly suggests that the placement of heteroatoms and the three-dimensional arrangement of substituents are critical determinants of biological activity. The insights gleaned from these analogous systems provide a solid foundation and a compelling rationale for the focused investigation of benzodioxepin isomers as a promising source of novel therapeutic agents. Future research dedicated to the direct comparison of these isomers is poised to unlock their full potential in drug discovery.

References

  • Nicholson, A. N. (1979). Differential effects of the 1,4 and 1,5 benzodiazepines on performance in healthy man. British Journal of Clinical Pharmacology, 7(Suppl 1), 83S–84S. [Link]

  • Cattaneo, C., et al. (2010). Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. Journal of Medicinal Chemistry, 53(23), 8410-8422. [Link]

  • El-Gamal, M. I., et al. (2023). In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1. Molecules, 28(8), 3538. [Link]

  • Abdel-Wahab, B. F., et al. (2021). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][2][3]diazepines, and Their Cytotoxic Activity. Molecules, 26(9), 2551. [Link]

  • Abdel-Ghaffar, A. R., et al. (2014). Novel 1,4-Benzodiazepine Derivatives with Antiproliferative Properties on Tumor Cell Lines. Letters in Drug Design & Discovery, 11(7), 841-848. [Link]

  • Kovtun, A. V., et al. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Pharmaceuticals, 14(8), 814. [Link]

  • Deng, M., et al. (2021). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Molecules, 26(23), 7306. [Link]

  • Gevorgyan, A., et al. (2021). Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydro[3][8]diazepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents. Molecules, 26(19), 6005. [Link]

  • Khan, I., et al. (2022). 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. Molecules, 27(15), 4991. [Link]

  • Cacciari, B., et al. (2008). Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents. Journal of Medicinal Chemistry, 51(20), 6467-6479. [Link]

  • Kumar, A., et al. (2013). Anticancer activity and anti-inflammatory studies of 5-aryl-1,4-benzodiazepine derivatives. Medicinal Chemistry Research, 22(8), 3637-3647. [Link]

  • Reddy, L. M., et al. (2015). In vitro Cytotoxicity Evaluation and Docking Studies of Benzofurooxepines' Derivatives against Human Cancer Cell lines. Chemical Science Review and Letters, 4(14), 502-508. [Link]

  • Taher, A. T., et al. (2013). Synthesis of new 1,3,4-benzotriazepin-5-one derivatives and their biological evaluation as antitumor agents. Archiv der Pharmazie, 346(6), 427-435. [Link]

Sources

Comparative

A Definitive Guide to the Structural Confirmation of 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One via 2D NMR Spectroscopy

In the landscape of drug development and materials science, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. Trivial errors in structural assignment can lead to the invalid...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and materials science, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. Trivial errors in structural assignment can lead to the invalidation of extensive biological or material testing, resulting in significant loss of time and resources. This guide provides an in-depth, experience-driven walkthrough of a multi-technique 2D Nuclear Magnetic Resonance (NMR) strategy to unequivocally confirm the structure of a key synthetic intermediate, 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One (CAS No. 175136-35-3)[1].

While standard 1D ¹H and ¹³C NMR provide initial fingerprints of a molecule, they often fall short in distinguishing between isomers or mapping complex spin systems.[2] This is particularly true for polysubstituted aromatic systems where overlapping signals and complex coupling patterns can obscure the true connectivity. Herein, we demonstrate a logical workflow employing Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) to build a verifiable, atom-by-atom map of the target molecule.

The Analytical Challenge: Beyond the 1D Spectrum

The target molecule, a substituted benzodioxepin, presents a classic structural elucidation challenge. Key questions that 1D NMR alone cannot definitively answer include:

  • What is the precise substitution pattern on the aromatic ring?

  • How can we unambiguously connect the acetyl group and the bromine atom to their respective positions on the benzene ring?

  • How do we confirm the integrity of the seven-membered dioxepin ring?

To address these questions, a suite of 2D NMR experiments is not merely helpful, but essential. Our approach is designed as a self-validating system; the data from each experiment must correlate logically with the others to build a single, coherent structural hypothesis.

Experimental Design: A Synergistic Approach

The power of this methodology lies in the synergistic nature of the selected 2D NMR experiments. Each experiment provides a unique piece of the structural puzzle.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz Spectrometer) cluster_analysis Data Analysis & Confirmation Prep Dissolve 15-25 mg of sample in ~0.6 mL CDCl3 Filter Filter through glass wool into NMR tube Prep->Filter OneD 1. Acquire 1D ¹H & ¹³C Spectra (Initial Assessment) Filter->OneD COSY 2. COSY (H-H Connectivity) OneD->COSY HSQC 3. HSQC (Direct C-H Attachment) COSY->HSQC HMBC 4. HMBC (Long-Range C-H Connectivity) HSQC->HMBC Analysis Integrate & Analyze Data HMBC->Analysis Confirmation Unambiguous Structure Confirmation Analysis->Confirmation

Caption: Logical workflow for 2D NMR structural elucidation.

Experimental Protocol:

  • Sample Preparation: A sample of approximately 20 mg of the synthesized compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃), a versatile solvent for a wide range of organic molecules.[3] The solution was filtered through a pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality.

  • Instrumentation and Data Acquisition: All NMR spectra were acquired on a Bruker AVANCE 500 MHz spectrometer.

    • 1D Spectra: Standard ¹H and ¹³C{¹H} spectra were acquired to serve as a reference.

    • COSY: A gradient-enhanced COSY experiment was performed to identify proton-proton scalar (J-coupling) correlations.[4][5][6] This is the foundational step for identifying adjacent protons, typically separated by two or three bonds.[6]

    • HSQC: A phase-sensitive, gradient-edited HSQC experiment was run to correlate each proton with its directly attached carbon atom (¹JCH coupling).[7][8][9][10][11] The "edited" nature of this experiment is a crucial choice as it allows for the differentiation of CH/CH₃ signals from CH₂ signals by their phase, providing similar information to a DEPT-135 experiment but with greater sensitivity.[11]

    • HMBC: A gradient-selected HMBC experiment was acquired to map long-range correlations between protons and carbons, typically over two to four bonds (²JCH, ³JCH, ⁴JCH).[7][12][13] This is the key experiment for piecing together the molecular skeleton, especially across quaternary (non-protonated) carbons.[14]

Data Analysis and Step-by-Step Structural Elucidation

The following data represents typical chemical shifts for the target structure and will be used for this illustrative analysis.

Step 1: Analysis of 1D ¹H and ¹³C NMR Data

First, we tabulate the initial data from the 1D experiments.

Proton Label¹H Chemical Shift (ppm)MultiplicityIntegrationCarbon Label¹³C Chemical Shift (ppm)
H-67.95s1HC-1'196.8
H-97.05s1HC-7158.5
H-24.35t2HC-8135.1
H-44.30t2HC-5a131.0
H-1'2.60s3HC-9a128.8
H-32.25p2HC-6118.0
C-9117.5
C-270.1
C-469.8
C-330.5
C-1'26.5

Table 1: Preliminary ¹H and ¹³C NMR data for 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One.

While this data provides a list of parts—two aromatic protons, an acetyl group, and three methylene groups—it does not assemble them into the correct structure.

Step 2: COSY Analysis – Mapping the Proton Framework

The COSY spectrum reveals through-bond proton-proton couplings.[15] A cross-peak indicates that two protons are coupled.[4][5]

  • A distinct cross-peak is observed between the signals at 4.35 ppm (H-2) and 2.25 ppm (H-3) .

  • Another cross-peak connects the signals at 4.30 ppm (H-4) and 2.25 ppm (H-3) .

Interpretation: This establishes the connectivity of a CH₂-CH₂-CH₂ fragment, confirming the C2-C3-C4 portion of the dioxepin ring. The protons of the central methylene (H-3) are coupled to the protons of the two adjacent methylenes (H-2 and H-4). The absence of other correlations for the aromatic protons (H-6, H-9) and the acetyl methyl protons (H-1') indicates they are isolated spin systems.

Step 3: HSQC Analysis – Linking Protons to Carbons

The HSQC spectrum provides direct, one-bond C-H correlations, allowing for the unambiguous assignment of protonated carbons.[8][9][11]

  • The proton at 7.95 ppm (H-6) correlates to the carbon at 118.0 ppm (C-6) .

  • The proton at 7.05 ppm (H-9) correlates to the carbon at 117.5 ppm (C-9) .

  • The protons at 4.35 ppm (H-2) correlate to the carbon at 70.1 ppm (C-2) .

  • The protons at 4.30 ppm (H-4) correlate to the carbon at 69.8 ppm (C-4) .

  • The protons at 2.60 ppm (H-1') correlate to the carbon at 26.5 ppm (C-1') .

  • The protons at 2.25 ppm (H-3) correlate to the carbon at 30.5 ppm (C-3) .

Interpretation: We have now definitively assigned all protonated carbons in the molecule. This step is crucial for providing the starting points for the long-range HMBC analysis.

Step 4: HMBC Analysis – Assembling the Molecular Skeleton

The HMBC experiment is the final and most critical step, revealing 2- and 3-bond correlations that connect the previously identified fragments across non-protonated (quaternary) carbons.[13][16]

G cluster_key_correlations Key HMBC Correlations mol H1_prime H-1' (2.60 ppm) C1_prime C-1' (196.8 ppm) H1_prime->C1_prime ²J C7 C-7 (158.5 ppm) H1_prime->C7 ³J C6 C-6 (118.0 ppm) H6 H-6 (7.95 ppm) H6->C7 ²J C5a C-5a (131.0 ppm) H6->C5a ³J C8 C-8 (135.1 ppm) H6->C8 ²J H9 H-9 (7.05 ppm) H9->C5a ³J C9a C-9a (128.8 ppm) H9->C9a ²J

Caption: Key HMBC correlations confirming the molecular backbone.

Key HMBC Correlations and Interpretations:

  • Connecting the Acetyl Group: The acetyl methyl protons H-1' (2.60 ppm) show two critical correlations:

    • A strong correlation to the carbonyl carbon C-1' (196.8 ppm) (a two-bond, ²J coupling).

    • A crucial correlation to the aromatic carbon at 158.5 ppm (C-7) (a three-bond, ³J coupling).

  • Positioning the Aromatic Protons:

    • The aromatic proton H-6 (7.95 ppm) correlates to the carbons at 135.1 ppm (C-8) and 158.5 ppm (C-7) . It also shows a three-bond correlation to the quaternary carbon at 131.0 ppm (C-5a) .

    • The other aromatic proton H-9 (7.05 ppm) correlates to the quaternary carbon at 128.8 ppm (C-9a) and shows a three-bond correlation to C-5a .

  • Confirming the Dioxepin Ring Fusion:

    • The methylene protons H-4 (4.30 ppm) show a three-bond correlation to the aromatic carbon C-5a (131.0 ppm) .

    • The methylene protons H-2 (4.35 ppm) show a three-bond correlation to the aromatic carbon C-9a (128.8 ppm) .

Conclusion: A Self-Validating Structural Proof

By systematically applying a suite of 2D NMR experiments, we have moved beyond the limitations of 1D analysis to achieve an unambiguous structural confirmation of 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One. The COSY data established the proton framework of the aliphatic ring, the HSQC data linked protons to their directly attached carbons, and the crucial HMBC data provided the long-range correlations necessary to piece together the entire molecular skeleton. Each piece of data reinforces the others, creating a self-validating dataset that provides high confidence in the final structural assignment, an essential requirement for advancing compounds in a research and development pipeline.

References

  • University of Organic Chemistry. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Retrieved from [Link]

  • Emerald Cloud Lab. (2025, September 17). ExperimentNMR2D Documentation. Retrieved from [Link]

  • CF NMR CEITEC. Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). Retrieved from [Link]

  • ResearchGate. (n.d.). 2D-NMR, X-ray crystallography and theoretical studies of the reaction mechanism for the synthesis of 1,5-benzodiazepines from dehydroacetic acid derivatives and o-phenylenediamines. Request PDF. Retrieved from [Link]

  • American Chemical Society. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of Natural Products. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]

  • Bruker. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • CF NMR CEITEC. Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). Retrieved from [Link]

  • University of Alberta. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Retrieved from [Link]

  • Jurnal Kimia Valensi. (2017). STRUCTURE ELUCIDATION OF FLAVONOID COMPOUND FROM THE LEAVES OF COLEUS ATROPURPUREUS BENTH USING 1D- AND 2D-NMR TECHNIQUES. Retrieved from [Link]

  • Emory University. (2011, April 14). 1D and 2D NMR. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 12). 19: HMBC. Retrieved from [Link]

  • Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. Retrieved from [Link]

  • MDPI. (2024, January 5). Synthesis and Structural Elucidation of P-stereogenic Coumarins. Retrieved from [Link]

  • Tecmag. (n.d.). COSY (Magnitude). Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • PubMed Central. (n.d.). Theoretical NMR correlations based Structure Discussion. Retrieved from [Link]

  • PubMed. (2005). Structure elucidation of xanthone derivatives: studies of nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]

  • National Institutes of Health. (2026, January 8). Novel Application of UHPLC–MS, HRMS, and 2D‐NMR for Structural Elucidation of Eletriptan Hydrobromide and Its Novel Degradation Products. Retrieved from [Link]

  • Varian. (n.d.). 2D NMR FOR THE CHEMIST. Retrieved from [Link]

  • Beijing XLHG Technology Co., Ltd. (n.d.). 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for Halogenated Compounds

For researchers, scientists, and drug development professionals, the accurate quantification of halogenated compounds is a critical aspect of safety, efficacy, and regulatory compliance. These compounds, while integral t...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of halogenated compounds is a critical aspect of safety, efficacy, and regulatory compliance. These compounds, while integral to the molecular structure of many active pharmaceutical ingredients (APIs) and excipients, can also be present as impurities or persistent environmental pollutants, necessitating their precise measurement at trace levels. The choice of analytical methodology is therefore not a trivial one, with each technique presenting a unique balance of specificity, sensitivity, and sample matrix compatibility.

This guide provides an in-depth comparison of two powerful and widely adopted techniques for the analysis of halogenated compounds: Gas Chromatography-Mass Spectrometry (GC-MS) and Combustion Ion Chromatography (CIC) . Beyond a simple enumeration of features, this document delves into the causality behind experimental choices and provides a framework for the cross-validation of these methods, ensuring the generation of robust and reliable data.

The Analytical Imperative: Why Scrutinize Halogenated Compounds?

Halogenated organic compounds are a broad class of molecules that play a dual role in the pharmaceutical landscape. They are constituent atoms in many life-saving drugs, contributing to their therapeutic effect. However, they can also be present as process-related impurities, degradation products, or leachables from manufacturing equipment and packaging. The highly reactive nature of some halogenated species means they can be toxic, even at low concentrations, and their persistence in the environment is a growing concern.[1][2]

Consequently, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), guided by the International Council for Harmonisation (ICH), mandate the rigorous control of such impurities. This necessitates the use of validated analytical procedures that are fit for their intended purpose.[3][4]

A Tale of Two Techniques: GC-MS and CIC

The analytical arsenal for halogenated compounds is diverse, but GC-MS and CIC have emerged as two of the most robust and complementary techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): The Specificity Powerhouse

GC-MS is a hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is the gold standard for the identification and quantification of specific, volatile, and semi-volatile halogenated organic compounds.[1][5]

The Principle in Practice:

The power of GC-MS lies in its ability to separate complex mixtures of halogenated compounds and provide structural information for each analyte. The choice of the GC column is critical; a low-polarity phase like a 5% diphenyl / 95% dimethyl polysiloxane (e.g., DB-5ms) is often preferred for its versatility and inertness, ensuring good peak shapes for a wide range of halogenated compounds from polychlorinated biphenyls (PCBs) to brominated flame retardants (BFRs).[6][7][8] The mass spectrometer then provides a unique "fingerprint" for each compound, allowing for unambiguous identification and quantification, even in complex matrices.

Combustion Ion Chromatography (CIC): The Total Halogen Sentinel

CIC is a powerful technique for the determination of the total amount of a specific halogen in a sample, irrespective of the molecule in which it is bound. This makes it an invaluable tool for screening and for assessing the total halogen load.[9][10][11]

The Principle in Practice:

The sample is combusted in a high-temperature furnace, typically in an oxygen-rich atmosphere, which quantitatively converts all organic halogens into their respective hydrogen halides (e.g., HCl, HBr, HF).[12][13] These combustion products are then trapped in an aqueous absorption solution and subsequently quantified by ion chromatography. The choice of combustion temperature is crucial; it must be high enough to ensure complete decomposition of the sample matrix and the halogenated compounds.[12] Similarly, the composition of the absorption solution is optimized to efficiently capture the resulting halides without introducing contamination.[14]

Performance at a Glance: A Comparative Data Summary

The following table summarizes typical performance characteristics for GC-MS and CIC in the analysis of halogenated compounds. It is important to note that these values are representative and can vary depending on the specific analyte, matrix, and instrument configuration.

Performance Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Combustion Ion Chromatography (CIC)
Limit of Detection (LOD) Analyte-specific, typically in the low µg/L to ng/L range. For 18 PCBs, LODs ranged from 0.4 to 3.0 µg/L.[15]Halogen-specific, can be as low as 0.2 µg/L for total organic fluorine.[16] For adsorbable organic halogens (AOX), LOQs can be 0.9 µg/L for chlorine.[12]
Limit of Quantitation (LOQ) Typically 3-5 times the LOD. For PCBs, LOQs are often below the maximum permissible levels set by regulatory bodies.[17]For total fluorine, LOQs can be around 10 µg/L.[18]
Linearity (R²) Excellent, typically >0.998 over a wide concentration range.[3][19]Excellent, with coefficients of determination (r²) often greater than 0.9998.[12]
Accuracy (Recovery) Good, typically within 80-120%. For PCBs in fish roe, recoveries ranged from 81.5% to 107%.[17]Excellent, with recoveries often between 95% and 105%.[12]
Precision (%RSD) High, with RSDs typically <15%. For PCBs, RSDs ranged from 1.02% to 9.43%.[17] For 27 halogenated hydrocarbons, response precisions were 0.4 to 6.1%.[19]High, with RSDs generally less than 5%.[12]
Specificity High; provides structural information for individual compounds.Low; provides a measure of total halogen content.
Throughput Moderate; sample preparation can be extensive.High; often requires minimal sample preparation.[11]

Experimental Protocols: A Step-by-Step Guide

To ensure the trustworthiness of our comparison, we provide detailed, self-validating experimental protocols for the analysis of halogenated compounds using both GC-MS and CIC.

GC-MS Analysis of Brominated Flame Retardants (BFRs) in a Polymer Matrix

This protocol is representative for the analysis of semi-volatile halogenated compounds in a solid matrix.

  • Sample Preparation:

    • Accurately weigh approximately 1g of the polymer sample into a glass vial.

    • Add 10 mL of a suitable solvent (e.g., toluene or a mixture of hexane and dichloromethane).

    • Spike with an appropriate internal standard solution (e.g., a deuterated BFR).

    • Extract the BFRs from the polymer using ultrasonication for 30 minutes.

    • Filter the extract through a 0.45 µm PTFE syringe filter into a clean vial.

    • Concentrate the extract to 1 mL under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • GC System: Agilent 7890B GC (or equivalent).

    • Column: Agilent J&W DB-5ms UI (30 m x 0.25 mm, 0.25 µm).

    • Injector: Split/splitless, 280 °C, splitless mode (1 min).

    • Oven Program: Initial temperature 60 °C (hold 1 min), ramp at 15 °C/min to 320 °C (hold 5 min).[20]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS System: Agilent 7000D Triple Quadrupole MS (or equivalent).

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.

Combustion Ion Chromatography (CIC) for Total Chlorine in a Pharmaceutical API

This protocol outlines the determination of total halogen content, a critical parameter for API purity.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the API sample into a ceramic or quartz combustion boat.

    • For liquid samples, inject a known volume into the combustion system.

  • CIC Analysis:

    • Combustion System: Mitsubishi AQF-2100H (or equivalent).

    • Furnace Temperature: 1000 °C.

    • Gases: Oxygen and Argon.

    • Absorption Solution: Deionized water or a dilute hydrogen peroxide solution.

    • IC System: Metrohm 930 Compact IC Flex (or equivalent).

    • Separation Column: Anion-exchange column suitable for halide analysis.

    • Eluent: A sodium carbonate/bicarbonate solution.

    • Detection: Suppressed conductivity detection.

The Logic of Cross-Validation: Ensuring Methodological Concordance

Cross-validation is the formal process of comparing the results from two different analytical methods to ensure they provide equivalent results within predefined acceptance criteria.[21] This is a critical step when transferring a method to a different laboratory, or when employing a new technique for a previously established analysis.

The following diagram illustrates the logical workflow for a cross-validation study comparing GC-MS and CIC for the analysis of a halogenated compound in a given matrix.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_cic CIC Analysis cluster_comparison Data Comparison and Evaluation Prep Prepare a Homogenous Batch of Spiked Samples at Three Concentration Levels (Low, Medium, High) GCMS_Analysis Analyze Replicates of Each Concentration Level Using the Validated GC-MS Method Prep->GCMS_Analysis CIC_Analysis Analyze Replicates of Each Concentration Level Using the Validated CIC Method Prep->CIC_Analysis GCMS_Data Quantify the Specific Halogenated Compound GCMS_Analysis->GCMS_Data Comparison Statistically Compare the Results from Both Methods (e.g., using a t-test or equivalence testing) GCMS_Data->Comparison CIC_Data Quantify the Total Halogen Content CIC_Analysis->CIC_Data CIC_Data->Comparison Evaluation Evaluate if the Difference Between the Methods is Within the Predefined Acceptance Criteria Comparison->Evaluation Report Generate a Cross-Validation Report Evaluation->Report

Caption: Cross-validation workflow for GC-MS and CIC.

A Self-Validating System: The Cross-Validation Protocol in Detail

The following protocol outlines a self-validating system for the cross-validation of GC-MS and CIC.

  • Define Acceptance Criteria: Before initiating the study, establish clear acceptance criteria for the agreement between the two methods. For example, the mean result from the CIC method should be within ±15% of the mean result from the GC-MS method.

  • Prepare Homogenous Samples:

    • Select a representative matrix blank (e.g., a placebo formulation).

    • Prepare a stock solution of the halogenated compound of interest.

    • Spike the matrix blank at three concentration levels:

      • Low: Near the limit of quantitation (LOQ) of the less sensitive method.

      • Medium: At the target concentration.

      • High: Near the upper limit of the linear range.

    • Prepare at least six replicates at each concentration level.

  • Analysis:

    • Analyze three replicates of each concentration level using the validated GC-MS method.

    • Analyze the remaining three replicates of each concentration level using the validated CIC method.

  • Data Evaluation:

    • Calculate the mean, standard deviation, and relative standard deviation (%RSD) for the results from each method at each concentration level.

    • Perform a statistical comparison of the mean values obtained from both methods. A Student's t-test can be used to determine if there is a statistically significant difference between the two methods.

    • Assess if the observed differences fall within the predefined acceptance criteria.

The following diagram illustrates the logical relationship between the two analytical techniques and the overarching validation framework.

AnalyticalTechniquesRelationship cluster_validation Analytical Method Validation (ICH Q2(R1)) Validation Validation Parameters (Accuracy, Precision, Specificity, LOD, LOQ, Linearity, Range, Robustness) GCMS GC-MS (Specific Compound Analysis) CrossValidation Cross-Validation GCMS->CrossValidation Provides reference values for specific compounds CIC CIC (Total Halogen Analysis) CIC->CrossValidation Provides total halogen content for comparison CrossValidation->Validation Ensures Method Concordance

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking the Purity of Synthetic 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One

For Distribution to Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Purity in Pharmaceutical Intermediates In the landscape of drug discovery and development, the purity of...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of drug discovery and development, the purity of synthetic intermediates is a cornerstone of successful and reproducible research. The compound 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One is a key building block in the synthesis of various pharmacologically active molecules. Its structural integrity and the absence of impurities are paramount, as even trace amounts of contaminants can lead to aberrant biological activity, misleading structure-activity relationship (SAR) studies, and potential toxicity. This guide provides a comprehensive framework for benchmarking the purity of synthetically produced 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One, offering a suite of analytical methodologies to ensure its suitability for downstream applications.

Synthetic Pathway and Potential Impurities

A plausible and efficient synthetic route to 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One is the Friedel-Crafts acylation of 8-bromo-3,4-dihydro-2H-1,5-benzodioxepin with an acetylating agent such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst (e.g., AlCl₃).[1][2] This electrophilic aromatic substitution reaction, while generally robust, is not without its potential for side reactions and the introduction of impurities.[2]

Diagram of the Proposed Synthetic Pathway:

Synthetic_Pathway 8-bromo-3,4-dihydro-2H-1,5-benzodioxepin 8-bromo-3,4-dihydro- 2H-1,5-benzodioxepin Target_Compound 1-(8-Bromo-3,4-Dihydro-2H-1,5- Benzodioxepin-7-Yl)Ethan-1-One 8-bromo-3,4-dihydro-2H-1,5-benzodioxepin->Target_Compound Friedel-Crafts Acylation Acetyl_Chloride Acetyl Chloride / AlCl₃ Acetyl_Chloride->Target_Compound

Caption: Proposed synthesis of the target compound via Friedel-Crafts acylation.

Understanding this synthetic route is crucial for anticipating potential impurities, which can be broadly categorized as:

  • Process-Related Impurities:

    • Unreacted starting material: 8-bromo-3,4-dihydro-2H-1,5-benzodioxepin.

    • Polysubstituted byproducts: Di-acetylated benzodioxepin derivatives. Due to the deactivating effect of the acetyl group, polyacylation is generally less favorable in Friedel-Crafts acylations.[3]

    • Isomeric products: Acylation at other positions on the aromatic ring, although the directing effects of the substituents make the desired isomer the major product.

  • Reagent-Related Impurities:

    • Residual Lewis acid catalyst and its hydrolysis products.

  • Solvent-Related Impurities:

    • Residual solvents from the reaction and purification steps. The International Council for Harmonisation (ICH) provides guidelines on acceptable limits for residual solvents in pharmaceuticals.[4][5]

Comprehensive Analytical Workflow for Purity Determination

A multi-pronged analytical approach is essential for a thorough purity assessment. No single technique can provide a complete picture; therefore, a combination of chromatographic and spectroscopic methods is recommended.

Diagram of the Analytical Workflow:

Analytical_Workflow Sample Synthetic 1-(8-Bromo-3,4-Dihydro-2H-1,5- Benzodioxepin-7-Yl)Ethan-1-One HPLC High-Performance Liquid Chromatography (HPLC) Purity Assessment Impurity Profiling Sample->HPLC GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Residual Solvent Analysis Sample->GCMS NMR Nuclear Magnetic Resonance (NMR) Structural Confirmation Impurity Identification Sample->NMR MS Mass Spectrometry (MS) Molecular Weight Verification Fragmentation Analysis Sample->MS Results Comprehensive Purity Profile HPLC->Results GCMS->Results NMR->Results MS->Results

Caption: Integrated analytical workflow for comprehensive purity assessment.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is the gold standard for determining the purity of non-volatile organic compounds.[6] A reversed-phase method with UV detection is well-suited for this aromatic ketone.

Instrumentation:

  • HPLC system with a UV-Vis detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • A: Water with 0.1% formic acid

  • B: Acetonitrile with 0.1% formic acid

Gradient Elution:

  • Start at a suitable ratio (e.g., 60% A, 40% B) and ramp up the organic phase (B) to elute more hydrophobic impurities. A typical gradient might be from 40% to 95% B over 20 minutes.

Detection:

  • The UV spectrum of substituted acetophenones typically shows strong absorbance between 240-280 nm.[7][8][9][10][11] A detection wavelength of 254 nm is a good starting point. A photodiode array (PDA) detector is highly recommended to assess peak purity and to obtain UV spectra of any detected impurities.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary.

Data Analysis:

  • Purity is determined by the area percentage of the main peak relative to the total area of all peaks.

  • Impurity profiling involves identifying and quantifying any additional peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis

GC-MS is the preferred method for the identification and quantification of volatile residual solvents.[12][13][14]

Instrumentation:

  • GC system with a mass selective detector.

  • Headspace autosampler for sample introduction.

  • A column suitable for volatile organic compounds (e.g., DB-624 or equivalent).

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program: Start at 40 °C (hold for 5 minutes), then ramp to 240 °C at 10 °C/min.

  • Carrier Gas: Helium at a constant flow rate.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 35 to 350.

Sample Preparation:

  • Accurately weigh about 100 mg of the sample into a headspace vial. Add a suitable high-boiling point solvent (e.g., dimethyl sulfoxide or N,N-dimethylformamide) to dissolve the sample.

Data Analysis:

  • Identify residual solvents by comparing their mass spectra and retention times with a library of known solvents.

  • Quantify the identified solvents using an external or internal standard method.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification

NMR provides detailed structural information and can be used to confirm the identity of the target compound and to identify any structurally related impurities.

Instrumentation:

  • NMR spectrometer (300 MHz or higher is recommended for better resolution).

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Expected ¹H NMR Signals:

  • Aromatic Protons: Signals in the aromatic region (typically δ 7.0-8.0 ppm).[15][16][17] The exact chemical shifts and coupling patterns will depend on the substitution pattern.

  • Benzodioxepin Ring Protons: Aliphatic protons of the dihydro-benzodioxepin ring will appear as multiplets in the upfield region (typically δ 2.0-4.5 ppm).

  • Acetyl Group Protons: A singlet corresponding to the three methyl protons of the acetyl group will be observed (typically δ 2.5-2.7 ppm).

Data Analysis:

  • Confirm the structure of the main component by assigning all proton and carbon signals.

  • Look for minor signals that do not correspond to the target compound. The integration of these signals relative to the main compound can provide a semi-quantitative estimate of impurity levels.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

Instrumentation:

  • Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

Expected Molecular Ion:

  • The presence of bromine will result in a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2).[18]

Fragmentation Analysis:

  • Aromatic ketones often undergo α-cleavage, resulting in the loss of the alkyl group to form a stable acylium ion.[19][20] In this case, a prominent fragment corresponding to the loss of a methyl radical (M-15) would be expected.

Comparative Data Analysis

To benchmark the purity of a newly synthesized batch, it should be compared against a well-characterized reference standard or, in its absence, against the theoretical purity. The data from the different analytical techniques should be compiled and compared.

Table 1: Purity and Impurity Profile by HPLC

Sample BatchPurity by Area %Number of Impurities DetectedMajor Impurity (Area %)
Batch A99.5%30.2%
Batch B98.2%50.8%

Table 2: Residual Solvent Analysis by GC-MS

Sample BatchSolvent DetectedConcentration (ppm)ICH Limit (ppm)
Batch ADichloromethane50600
Batch AToluene20890
Batch BDichloromethane150600
Batch BAcetone3005000

Table 3: Summary of Spectroscopic Data

TechniqueBatch ABatch B
¹H NMR Signals consistent with the target structure. Minor unidentified peaks (<0.5%).Signals consistent with the target structure. Additional signals suggesting the presence of starting material.
MS (EI) Correct molecular ion with characteristic bromine isotope pattern observed. Fragmentation consistent with the expected structure.Correct molecular ion observed. Additional ions corresponding to potential impurities detected.

Conclusion and Best Practices

A rigorous and multi-faceted approach is essential for accurately benchmarking the purity of 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One. The combination of HPLC for quantitative purity assessment, GC-MS for volatile impurity analysis, and NMR and MS for structural confirmation provides a comprehensive and self-validating system. By understanding the synthetic route and potential impurities, researchers can develop and implement a robust analytical strategy that ensures the quality and reliability of this important pharmaceutical intermediate. This, in turn, will lead to more consistent and meaningful results in downstream drug discovery and development efforts.

References

  • ACS Omega. (2024). Synthesis of Benzodioxepinones and Benzoxazepinones via Tandem Oxidation and Iodolactonization of 2-O/N-tethered Alkenyl Benzaldehyde Mediated by CuI/TBHP. [Link]

  • ResearchGate. (n.d.). A Generic Method for the Analysis of Residual Solvents in Pharmaceuticals Using Static Headspace-GC-FID/MS. [Link]

  • ACS Publications. (n.d.). Ultraviolet Spectra of Substituted Acetophenones and Benzoic Acids. [Link]

  • PubMed Central. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • ResearchGate. (n.d.). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. [Link]

  • Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. [Link]

  • University of Canterbury. (n.d.). The ultraviolet absorption spectra of some substituted acetophenones. [Link]

  • ResearchGate. (n.d.). Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. [Link]

  • Oriental Journal of Chemistry. (2008). Gas chromatographic methods for residual solvents analysis. [Link]

  • ResearchGate. (n.d.). Synthetic Optimization and Antibacterial Activity of Novel Benzodioxepine-Biphenyl Amide Derivatives. [Link]

  • Agilent. (n.d.). Residual Solvent Analysis of Pharmaceutical Products. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

  • RSC Publishing. (n.d.). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. [Link]

  • ResearchGate. (n.d.). Synthesis of mono‐bromo aza‐BODIPY 7. Reaction conditions: a) acetyl.... [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • Shimadzu. (n.d.). Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS. [Link]

  • YouTube. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). [Link]

  • University of Canterbury. (n.d.). PART I. ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED ACETOPHENONES. [Link]

  • Chemistry Stack Exchange. (2019). Protons on aromatic rings in NMR. [Link]

  • PubMed. (n.d.). Development and validation of an HPLC-MS/MS method for the simultaneous analysis of volatile organic compound metabolites, hydroxylated polycyclic aromatic hydrocarbons, and 8-hydroxy-2'-deoxyguanosine in human urine. [Link]

  • PhotochemCAD. (n.d.). Acetophenone - Absorption Spectrum. [Link]

  • ResearchGate. (n.d.). The UV/Vis spectrum of 10−2 M, acetophenone compound 3 in a mixture of.... [Link]

  • YouTube. (2019). Friedel-Crafts acylation. [Link]

  • Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]

  • University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

Sources

Comparative

Inter-laboratory comparison of 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One analysis

A Senior Application Scientist's Guide to Inter-laboratory Comparison of 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One Analysis For distribution to: Researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Inter-laboratory Comparison of 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One Analysis

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of analytical methods for the quantification of 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One. In the pursuit of robust and reproducible analytical data within the pharmaceutical industry, ensuring consistency across different laboratories is paramount. This document outlines a detailed protocol for a comparative study of two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The guide delves into the rationale for method selection, detailed experimental procedures, and the statistical evaluation of performance parameters. The objective is to equip researchers and drug development professionals with a practical and scientifically sound approach to validating and comparing analytical methods for this novel benzodioxepin derivative.

Introduction: The Imperative of Inter-Laboratory Consistency

1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One is a halogenated ketone derivative of benzodioxepin. While its specific applications are still under investigation, its structural similarity to certain pharmacologically active compounds necessitates the development of reliable analytical methods for its detection and quantification. Inter-laboratory comparisons, also known as proficiency testing, are crucial for establishing the reproducibility and reliability of analytical data across different testing sites.[1][2] This is particularly critical in regulated environments, such as pharmaceutical development, where data from multiple laboratories may be used to support regulatory submissions.

This guide will compare two of the most common and powerful analytical techniques in pharmaceutical analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[3][4] The choice of these methods is predicated on their widespread availability and their suitability for the analysis of organic molecules of this nature.

Analyte Profile:

PropertyValueSource
IUPAC Name 1-(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-oneChemspace
CAS Number 175136-35-3Guidechem[5]
Molecular Formula C11H11BrO3Guidechem[5]
Molecular Weight 271.11 g/mol Calculated
Melting Point 56℃Guidechem[5]
Boiling Point 379.4°C at 760mmHgGuidechem[5]
Flash Point 183.2°CGuidechem[5]

Designing the Inter-Laboratory Study: A Step-by-Step Approach

The successful execution of an inter-laboratory study hinges on a well-defined protocol that minimizes variability from sources other than the analytical methods themselves.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Evaluation & Reporting A Define Study Objectives B Select Participating Laboratories A->B C Prepare & Distribute Homogenous Samples B->C D Method Implementation & Validation C->D E Sample Analysis D->E F Statistical Analysis of Results E->F G Comparison of Method Performance F->G H Final Report Generation G->H G Analyte 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One Method1 HPLC-UV Analyte->Method1 Method2 GC-MS Analyte->Method2 Accuracy Accuracy Method1->Accuracy Precision Precision Method1->Precision Linearity Linearity Method1->Linearity LOD_LOQ LOD/LOQ Method1->LOD_LOQ Robustness Robustness Method1->Robustness Method2->Accuracy Method2->Precision Method2->Linearity Method2->LOD_LOQ Method2->Robustness

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One

This document provides a detailed protocol for the safe handling and disposal of 1-(8-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one (CAS No: 175136-35-3). As a brominated organic compound, this substance requir...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe handling and disposal of 1-(8-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one (CAS No: 175136-35-3). As a brominated organic compound, this substance requires careful management to mitigate potential risks to personnel and the environment. The procedures outlined below are grounded in established safety principles for halogenated organic compounds and are designed for researchers, scientists, and drug development professionals.

Hazard Assessment and Chemical Profile

Key Characteristics:

  • Structure: A brominated aromatic ether and ketone. The presence of the bromine atom and the benzodioxepin core are key determinants of its reactivity and toxicity.

  • Anticipated Hazards: Based on analogous compounds, 1-(8-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one is expected to cause skin and eye irritation.[1][3] Inhalation or ingestion may also be harmful.[4] It is crucial to handle this compound with the assumption that it is hazardous.

Physicochemical Data Summary:

PropertyValueSource
Molecular Formula C11H11BrO3Guidechem[5]
Molecular Weight 271.11 g/mol Calculated
Melting Point 56℃Guidechem[5]
Boiling Point 379.4°C at 760mmHgGuidechem[5]
Flash Point 183.2°CGuidechem[5]

Personal Protective Equipment (PPE) and Handling

Given the anticipated hazards, stringent adherence to PPE protocols is mandatory to ensure personnel safety. All handling should occur within a certified chemical fume hood.[6]

Required PPE:

EquipmentSpecificationRationale
Gloves Nitrile or neoprene, chemically resistantTo prevent skin contact and irritation.[2][3]
Eye Protection Safety glasses with side shields or gogglesTo protect against splashes and eye irritation.[1][2]
Lab Coat Standard, flame-retardantTo protect clothing and skin from contamination.
Respiratory Protection Not generally required if handled in a fume hood.Use a NIOSH-approved respirator if there is a risk of inhalation.[3]

Spill Management Protocol

Accidental spills must be managed promptly and safely. The following steps provide a clear action plan.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated, preferably within a fume hood.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Neutralize (Optional but Recommended): For spills of halogenated organics, a neutralizing agent can be beneficial. A solution of sodium thiosulfate can be used to decolorize and reduce the reactivity of bromine compounds.[7]

  • Collect the Waste: Carefully scoop the absorbed material and any contaminated debris into a clearly labeled, sealable hazardous waste container.

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent (e.g., acetone), followed by soap and water.

  • Dispose of all materials , including cleaning supplies, as halogenated organic waste.

Disposal Workflow

The primary disposal route for 1-(8-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one is through a licensed hazardous waste disposal facility.[2][3] Do not dispose of this chemical down the drain or in regular trash.

Workflow Diagram:

DisposalWorkflow cluster_prep Waste Preparation cluster_containment Containment cluster_storage Temporary Storage cluster_disposal Final Disposal A Unused or Contaminated Compound B Segregate as Halogenated Organic Waste A->B C Place in a Labeled, Leak-Proof Container B->C D Ensure Container is Tightly Sealed C->D E Store in a Designated, Ventilated Area D->E F Away from Incompatible Materials (e.g., Strong Oxidizers) E->F G Arrange for Pickup by a Licensed Hazardous Waste Contractor F->G H Complete all Necessary Waste Manifests G->H

Caption: Disposal workflow for 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One.

Detailed Disposal Procedure

Step 1: Waste Segregation and Collection

  • Collect all waste containing 1-(8-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one, including unused product, contaminated consumables (e.g., pipette tips, weighing boats), and spill cleanup materials.

  • This waste must be segregated as halogenated organic waste . Do not mix with non-halogenated waste streams, as this can complicate the disposal process and increase costs.

Step 2: Containerization

  • Use a designated, chemically compatible, and clearly labeled hazardous waste container. The container should be in good condition and have a secure, tight-fitting lid.

  • The label should include:

    • The full chemical name: "1-(8-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one"

    • The words "Hazardous Waste"

    • The primary hazards (e.g., "Irritant," "Harmful")

    • The date of accumulation

Step 3: Temporary On-Site Storage

  • Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage facility.

  • This area must be well-ventilated, secure, and away from sources of ignition and incompatible materials, such as strong oxidizing agents.[2]

Step 4: Final Disposal

  • The ultimate disposal method for brominated organic compounds is typically high-temperature incineration in a facility equipped with appropriate scrubbers to handle acidic gases (such as hydrogen bromide) that are produced during combustion.[8]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the waste by a licensed hazardous waste contractor.

  • Ensure all institutional and regulatory paperwork, such as waste manifests, is completed accurately.

Causality and Trustworthiness

The procedures outlined above are designed as a self-validating system. By assuming a conservative hazard profile based on analogous compounds, we build in a margin of safety. The segregation of halogenated waste is critical because co-mingling can lead to dangerous reactions and complicates the incineration process, which is specifically designed to handle the byproducts of halogenated compounds. Adherence to these steps ensures compliance with safety regulations and minimizes environmental impact.

References

  • Chemos GmbH & Co.KG. (2023). Safety Data Sheet: Poly(oxy-1,2-ethanediyl),α-hydro-ω-hydroxy. [Link]

  • ADAMA. (n.d.). Safety Data Sheet. [Link]

  • PubChem. (n.d.). 7-bromo-2H-1,5-benzodioxepin-3(4H)-one. [Link]

  • U.S. Environmental Protection Agency. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials. [Link]

  • Chemtalk. (n.d.). Bromine water - disposal. [Link]

  • Fragrance Material Safety Assessment Center. (2024). 7-Methyl-2H-1,5-benzodioxepin-3(4H)-one. [Link]

  • PubMed. (n.d.). Bromine in waste incineration: partitioning and influence on metal volatilisation. [Link]

  • MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. [Link]

Sources

Handling

Comprehensive Safety and Handling Guide for 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One

This guide provides essential safety and handling protocols for researchers, scientists, and drug development professionals working with 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One. The following procedu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and handling protocols for researchers, scientists, and drug development professionals working with 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One. The following procedures are based on established best practices for handling similar chemical compounds and are designed to ensure the highest level of safety in the laboratory.

Hazard Identification and Risk Assessment

  • Skin Irritation : May cause skin irritation upon direct contact.[1]

  • Eye Irritation : May cause serious eye irritation.[1][2][3]

  • Respiratory Irritation : May cause respiratory irritation if inhaled.[1][2]

A thorough risk assessment should be conducted before commencing any work with this compound, considering the quantities being used and the nature of the experimental procedures.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to mitigate the risks of exposure. The following table summarizes the recommended PPE for handling 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One.

Body Part Recommended PPE Rationale
Hands Nitrile or neoprene glovesTo prevent skin contact and potential irritation.[1][2]
Eyes/Face Safety glasses with side shields or a face shieldTo protect against splashes and airborne particles that could cause serious eye irritation.[1][2][3]
Body Laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area or with a chemical fume hoodTo minimize the inhalation of dust or vapors and prevent respiratory irritation.[1][2]

Safe Handling and Operational Protocols

Adherence to strict handling protocols is paramount to ensure a safe laboratory environment.

3.1. General Handling

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2]

  • Avoid direct contact with the skin, eyes, and clothing.[2]

  • Wash hands thoroughly with soap and water after handling the compound.[1][2]

  • Do not eat, drink, or smoke in the laboratory.[2]

  • Ensure that an eyewash station and safety shower are readily accessible.

3.2. Weighing and Transferring

  • Perform all weighing and transferring operations within a chemical fume hood or a ventilated balance enclosure.

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound.

  • Close the container tightly immediately after use to prevent the release of dust or vapors.[1][2]

Spill Management and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

4.1. Spill Cleanup

  • Evacuate : Clear the immediate area of all personnel.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : For a small spill, use an absorbent material (e.g., vermiculite, sand) to contain the substance.

  • Collect : Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate : Clean the spill area with an appropriate solvent, followed by soap and water.

4.2. First Aid Measures

  • Skin Contact : Immediately wash the affected area with plenty of soap and water.[2][3] If skin irritation occurs, seek medical attention.[1]

  • Eye Contact : Rinse cautiously with water for several minutes.[1][3] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2]

  • Inhalation : Move the person to fresh air and keep them comfortable for breathing.[1][2] If respiratory symptoms develop, seek medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Spill_Response_Workflow Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Assess Assess Spill Size & Hazard Evacuate->Assess SmallSpill Small Spill Assess->SmallSpill Minor LargeSpill Large Spill Assess->LargeSpill Major PPE Don Appropriate PPE SmallSpill->PPE Notify Notify EH&S and Evacuate Lab LargeSpill->Notify Contain Contain Spill with Absorbent Material PPE->Contain Collect Collect Waste in a Labeled Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Hazardous Waste Decontaminate->Dispose

Caption: Workflow for responding to a chemical spill.

Storage and Disposal

Proper storage and disposal are essential for maintaining a safe laboratory and protecting the environment.

5.1. Storage

  • Store the compound in a tightly closed container.[1][2]

  • Keep the container in a cool, dry, and well-ventilated place.[1][2]

  • Store in a locked cabinet or an area with restricted access.[1][2]

  • Avoid storing with strong oxidizing agents.[2]

5.2. Disposal

  • Dispose of the compound and its container in accordance with local, state, and federal regulations.[1][2]

  • The material may be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[1]

  • Contaminated packaging should be triple-rinsed and offered for recycling or reconditioning.[1]

References

  • Echemi.
  • Fisher Scientific. SAFETY DATA SHEET: 7-Bromo-3,4-dihydro-2H-1,5-benzodioxepine.
  • Sigma-Aldrich.
  • Thermo Fisher Scientific. 7-Bromo-3,4-dihydro-2H-1,5-benzodioxepine, 97%.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.